BWX 46
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[1-[[3-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H186N36O28S2/c1-13-21-73(97(165)137-75(23-17-43-131-113(123)124)101(169)141-79(93(121)161)51-65-31-39-69(157)40-32-65)135-99(167)77(25-19-45-133-115(127)128)139-111(179)91(61(11)153)151-107(175)85(147-103(171)81(47-57(5)6)143-105(173)83(53-87(119)159)145-109(177)89(59(9)15-3)149-95(163)71(117)49-63-27-35-67(155)36-28-63)55-181-182-56-86(148-104(172)82(48-58(7)8)144-106(174)84(54-88(120)160)146-110(178)90(60(10)16-4)150-96(164)72(118)50-64-29-37-68(156)38-30-64)108(176)152-92(62(12)154)112(180)140-78(26-20-46-134-116(129)130)100(168)136-74(22-14-2)98(166)138-76(24-18-44-132-114(125)126)102(170)142-80(94(122)162)52-66-33-41-70(158)42-34-66/h27-42,57-62,71-86,89-92,153-158H,13-26,43-56,117-118H2,1-12H3,(H2,119,159)(H2,120,160)(H2,121,161)(H2,122,162)(H,135,167)(H,136,168)(H,137,165)(H,138,166)(H,139,179)(H,140,180)(H,141,169)(H,142,170)(H,143,173)(H,144,174)(H,145,177)(H,146,178)(H,147,171)(H,148,172)(H,149,163)(H,150,164)(H,151,175)(H,152,176)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWKDKNIQUYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CSSCC(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H186N36O28S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2597.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BWX 46: A Technical Guide to a Potent and Selective Neuropeptide Y Y5 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWX 46 is a synthetic peptide analog that has garnered significant interest in the scientific community for its potent and highly selective agonist activity at the Neuropeptide Y (NPY) Y5 receptor subtype.[1][2] NPY receptors, a family of G-protein coupled receptors (GPCRs), are integral to a wide array of physiological processes, with the Y5 receptor subtype being particularly implicated in the regulation of appetite and energy homeostasis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Biochemical Profile and Receptor Selectivity
This compound is a dimeric peptide, specifically bis(31/31'){[Cys31, Nva34]NPY(27-36)-NH2}. Its structure confers high affinity and selectivity for the NPY Y5 receptor. The binding affinities (Ki) of this compound for various NPY receptor subtypes have been determined through competitive radioligand binding assays, demonstrating a clear preference for the Y5 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Y5 | 0.85 |
| Y1 | 42 |
| Y2 | 3015 |
| Y4 | 245 |
Data compiled from publicly available datasheets.
Mechanism of Action and Signaling Pathways
As an agonist of the NPY Y5 receptor, which is coupled to an inhibitory G-protein (Gi), this compound modulates intracellular signaling cascades upon binding. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Furthermore, activation of the Y5 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling pathway, which are involved in cell growth and motility.
NPY Y5 Receptor Signaling Cascade
Caption: NPY Y5 receptor signaling pathway activated by this compound.
In Vivo Effects: Stimulation of Food Intake
Preclinical studies in animal models have demonstrated a significant physiological effect of this compound. Intrahypothalamic administration in rats has been shown to stimulate food intake.[1][2] This orexigenic effect is consistent with the known role of the NPY Y5 receptor in the central regulation of feeding behavior.
| Parameter | Value |
| Animal Model | Rat |
| Administration Route | Intrahypothalamic |
| Effective Dose | 30 and 40 µg |
| Onset of Action | Gradual |
| Peak Effect | 8 hours post-injection |
Data from in vivo studies.[1]
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a standard procedure for determining the binding affinity of this compound to NPY receptor subtypes.
Caption: Workflow for a competitive receptor binding assay.
-
Membrane Preparation: Cell membranes from cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, Y5) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4) is used for all dilutions and incubations.
-
Reaction Mixture: In a final volume of 250 µL, the following are combined:
-
50 µL of cell membrane suspension (10-20 µg protein)
-
50 µL of radioligand (e.g., [125I]-Peptide YY) at a concentration near its Kd
-
50 µL of various concentrations of this compound or vehicle (for total binding)
-
For non-specific binding, a high concentration of unlabeled NPY (e.g., 1 µM) is added.
-
-
Incubation: The mixture is incubated for 2 hours at room temperature to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine).
-
Washing: Filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This protocol describes a method to measure the functional activity of this compound by quantifying its ability to inhibit cAMP production.
Caption: Workflow for a cAMP inhibition assay.
-
Cell Culture: Cells stably expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96-well plates.
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Addition: Various concentrations of this compound are added to the wells and incubated for 15 minutes at 37°C.
-
Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells (except the basal control) at a final concentration of 5-10 µM and incubated for a further 15-30 minutes at 37°C.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Quantification: The amount of cAMP produced is quantified by measuring the signal (e.g., fluorescence or luminescence).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of this compound, and the IC50 value is determined.
In Vivo Food Intake Study
This protocol provides a general framework for assessing the orexigenic effects of this compound in rats.
-
Animals: Male Sprague-Dawley rats, weighing 250-300g, are individually housed in a controlled environment with a 12-hour light/dark cycle.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the paraventricular nucleus (PVN) of the hypothalamus. Animals are allowed to recover for at least one week post-surgery.
-
Habituation: Animals are habituated to the injection procedure by handling and mock injections.
-
Drug Preparation: this compound is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
-
Injection: At the beginning of the light cycle, satiated rats receive an intrahypothalamic injection of either vehicle or this compound (30 or 40 µg in a volume of 1-2 µL) over a period of 1-2 minutes.
-
Food Intake Measurement: Pre-weighed food is provided immediately after the injection, and the amount of food consumed is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the NPY Y5 receptor. Its high potency and selectivity make it an ideal pharmacological probe for studying the central mechanisms of appetite control and energy balance. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other NPY Y5 receptor modulators. Further research into the therapeutic potential of targeting the NPY Y5 receptor with compounds like this compound is warranted.
References
An In-depth Technical Guide to BWX 46: A Potent and Selective Neuropeptide Y Y5 Receptor Agonist
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and signaling pathways associated with BWX 46, a potent and highly selective agonist for the neuropeptide Y (NPY) Y5 receptor. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.
Core Chemical and Physical Properties
This compound is a dimeric peptide analog of the C-terminal fragment of Neuropeptide Y (NPY(27-36)-NH2). Its structure is characterized by the substitution of Cysteine at position 31 and Norvaline at position 34, with a disulfide bridge linking the two monomeric units.
| Property | Value | Source |
| Molecular Formula | C116H186N36O28S2 | [1][2][3] |
| Molecular Weight | 2597.09 g/mol | [1][3] |
| Amino Acid Sequence | (YINLCTRXRY)₂ (X = Nva) | [1] |
| Modifications | Disulfide bridge between Cys⁵ and Cys⁵' of the two monomers; C-terminal amidation | [1] |
| CAS Number | 172997-92-1 | [1][2] |
| Canonical SMILES | CCC--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--O)N)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C">C@@HN)C(=O)N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--O)N)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)N">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N | [4] |
Biological Activity and Receptor Selectivity
This compound is a highly potent and selective agonist for the Neuropeptide Y Y5 receptor (Y5R), a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis.[1][5]
Receptor Binding Affinity
The binding affinity of this compound for various NPY receptor subtypes has been determined through competitive binding assays. The data clearly demonstrates its high selectivity for the Y5 receptor.
| Receptor Subtype | Kᵢ (nM) |
| Y5 | 0.85 |
| Y1 | 42 |
| Y2 | 3015 |
| Y4 | 245 |
Data sourced from Tocris Bioscience and R&D Systems product information.[1][5]
In Vitro Functional Activity
In vitro studies have demonstrated that this compound effectively modulates intracellular signaling cascades upon binding to the Y5 receptor. Specifically, it has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) synthesis in cells expressing the Y5 receptor, with an IC₅₀ value of 0.5 nM.[4] This activity is consistent with the Y5 receptor's coupling to Gαi proteins.
In Vivo Effects
Intrahypothalamic administration of this compound in rats has been shown to stimulate food intake.[4][5] This orexigenic effect is gradual, with a delayed onset compared to the rapid stimulation of feeding observed with NPY itself.[4]
Signaling Pathways
The activation of the NPY Y5 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, Y5 receptor activation can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. Below are generalized methodologies for the key experiments cited.
Peptide Synthesis and Dimerization
Objective: To synthesize the monomeric peptide chain and subsequently form the dimeric this compound.
Generalized Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence (YINLCT(Nva)RY-NH₂) is synthesized on a solid support resin (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification of Monomer: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dimerization: The purified monomer is dissolved in a suitable buffer (e.g., ammonium bicarbonate) at a low concentration to favor intramolecular disulfide bond formation. The solution is stirred in the presence of an oxidizing agent (e.g., air, potassium ferricyanide) until the reaction is complete, as monitored by RP-HPLC.
-
Purification of Dimer: The dimeric this compound is purified by RP-HPLC to remove any remaining monomer and other impurities.
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by amino acid analysis to verify the composition.
Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for NPY receptor subtypes.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the NPY receptor of interest (Y1, Y2, Y4, or Y5) are prepared from cultured cells or tissue homogenates.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the NPY Y5 receptor are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC₅₀) is determined from the dose-response curve.
In Vivo Food Intake Study
Objective: To assess the effect of centrally administered this compound on feeding behavior in rats.
Generalized Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula directed towards the hypothalamus. The animals are allowed to recover from surgery and are acclimatized to the experimental conditions.
-
Drug Administration: On the day of the experiment, this compound, dissolved in artificial cerebrospinal fluid (aCSF), is microinjected directly into the hypothalamus through the implanted cannula. A control group receives an injection of aCSF alone.
-
Food Intake Measurement: Immediately after the injection, the animals are returned to their home cages with pre-weighed food. Food intake is then measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated for both the this compound-treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in food intake between the groups.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the NPY Y5 receptor. Its high potency and selectivity make it a suitable probe for elucidating the involvement of this receptor in the central regulation of appetite and energy balance. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the NPY Y5 receptor.
References
- 1. Receptor Binding Assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and functionalization of dimeric peptides targeting chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the synthesis of dimeric peptides: influence of the reaction medium and effects that modulate kinetics and reaction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of BWX 46
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWX 46 is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor subtype. As a selective agonist, this compound serves as a critical tool for elucidating the physiological roles of the NPY Y5 receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, downstream signaling pathways, and in vivo pharmacological effects. This guide is intended to provide researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their studies.
Introduction to this compound and the NPY Y5 Receptor
Neuropeptide Y is a 36-amino acid neurotransmitter that is widely distributed in the central and peripheral nervous systems and is involved in a plethora of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The diverse effects of NPY are mediated through its interaction with a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The Y5 receptor subtype has garnered significant interest, particularly in the context of its profound influence on appetite and energy homeostasis.
This compound is a synthetic peptide analog of the C-terminus of Neuropeptide Y. It has been engineered to exhibit high selectivity and affinity for the NPY Y5 receptor, making it an invaluable pharmacological tool for investigating the specific functions of this receptor subtype, minimizing the confounding effects of activating other NPY receptors.
Binding Profile of this compound
The defining characteristic of this compound is its high selectivity for the NPY Y5 receptor over other NPY receptor subtypes. This selectivity has been quantified through competitive radioligand binding assays.
Table 1: Binding Affinity (Ki) of this compound for NPY Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Y5 | 0.85 |
| Y1 | 42 |
| Y2 | 3015 |
| Y4 | 245 |
Data compiled from publicly available information.
The sub-nanomolar affinity of this compound for the Y5 receptor, coupled with its significantly lower affinity for the Y1, Y2, and Y4 receptors, underscores its utility as a selective Y5 agonist.
Signaling Pathways Activated by this compound
Upon binding to the NPY Y5 receptor, which is coupled to inhibitory G-proteins (Gi/o), this compound initiates a cascade of intracellular signaling events. The primary and subsequent downstream pathways are detailed below.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
A cardinal signaling event following the activation of Gi/o-coupled receptors is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylyl cyclase, this compound leads to a decrease in intracellular cAMP levels. This reduction in cAMP has widespread effects on cellular function, primarily through the reduced activation of Protein Kinase A (PKA).
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the NPY Y5 receptor by this compound has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Involvement of Protein Kinase C (PKC) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
Downstream of G-protein activation, there is evidence for the involvement of Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) in mediating the effects of NPY Y5 receptor activation. These kinases play pivotal roles in a variety of signaling cascades.
Activation of RhoA Signaling
Recent studies have implicated the NPY Y5 receptor in the activation of the small GTPase RhoA. The NPY/Y5 receptor axis promotes RhoA activation, which is a key regulator of the actin cytoskeleton and is involved in cell motility.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the NPY Y5 receptor.
In Vivo Pharmacology: Orexigenic Effects
Consistent with the known role of the NPY Y5 receptor in appetite regulation, this compound has been demonstrated to stimulate food intake in animal models. Intrahypothalamic administration of this compound in rats leads to a significant, albeit delayed, increase in food consumption. This orexigenic (appetite-stimulating) effect provides in vivo confirmation of its agonist activity at the Y5 receptor.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for NPY receptor subtypes.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably transfected with individual human NPY receptor subtypes (Y1, Y2, Y4, or Y5) are cultured to ~80-90% confluency.
-
Cells are harvested, washed with ice-cold PBS, and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY or a subtype-selective radioligand). The concentration should be close to its Kd for the respective receptor.
-
A range of concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For determination of non-specific binding, a high concentration of a non-radiolabeled NPY agonist (e.g., 1 µM NPY) is used instead of this compound.
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 90-120 minutes at room temperature).
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a buffer (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes an assay to measure the inhibition of forskolin-stimulated cAMP production by this compound.
Methodology:
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human NPY Y5 receptor are seeded in 96-well plates and grown to near confluency.
-
-
cAMP Assay:
-
The growth medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Cells are treated with varying concentrations of this compound for a defined period.
-
Forskolin (an adenylyl cyclase activator) is added to all wells (except the basal control) to stimulate cAMP production.
-
The incubation is continued for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Quantification of cAMP:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
The results are expressed as a percentage of the forskolin-stimulated cAMP level.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production by this compound.
-
In Vivo Food Intake Study
This protocol describes a representative in vivo experiment to assess the orexigenic effect of this compound in rats.
Methodology:
-
Animals and Surgical Preparation:
-
Adult male Sprague-Dawley rats are used. The animals are individually housed and maintained on a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Under anesthesia, a guide cannula is stereotaxically implanted into the third ventricle or directly into the paraventricular nucleus of the hypothalamus. The animals are allowed to recover for at least one week.
-
-
Intrahypothalamic Injection:
-
On the day of the experiment, this compound is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid).
-
A microinjection cannula connected to a syringe pump is inserted into the guide cannula.
-
A specific dose of this compound (or vehicle for the control group) is infused into the hypothalamus over a short period (e.g., 1-2 minutes).
-
-
Measurement of Food Intake:
-
Immediately after the injection, the animals are returned to their home cages, which contain a pre-weighed amount of food.
-
Food intake is measured at several time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food. Spillage is carefully collected and accounted for.
-
-
Data Analysis:
-
The cumulative food intake at each time point is calculated for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the food intake between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a highly selective and potent NPY Y5 receptor agonist. Its mechanism of action involves binding to the Y5 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Further downstream signaling involves the activation of the MAPK (ERK1/2), PKC, CaMKII, and RhoA pathways. In vivo, this compound demonstrates a clear orexigenic effect, consistent with the established role of the NPY Y5 receptor in the central regulation of appetite. The detailed binding profile and well-characterized signaling pathways make this compound an indispensable tool for researchers investigating the physiological and pathophysiological roles of the NPY Y5 receptor.
An In-depth Technical Guide to the Discovery and Core Science of Tigilanol Tiglate (EBC-46)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester that has emerged as a promising intratumoral treatment for a range of solid tumors. Initially discovered through a screening of the Australian rainforest's biodiversity, this compound has demonstrated a unique mechanism of action centered on the activation of specific protein kinase C (PKC) isoforms. This activation triggers a rapid and localized inflammatory response, leading to hemorrhagic necrosis of the tumor and subsequent immune-mediated clearance. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to tigilanol tiglate, presenting a detailed resource for professionals in the field of drug development and oncology research.
Discovery and History
The journey of tigilanol tiglate from a natural product to a clinical candidate is a compelling example of biodiscovery.
-
Natural Origin : Tigilanol tiglate is a phorbol ester found in the seeds of the blushwood tree (Fontainea picrosperma), a plant endemic to a small region of the tropical rainforest in North Queensland, Australia. Indigenous marsupials, such as the musky rat-kangaroo, were observed to avoid consuming these seeds, which cause vomiting and diarrhea if ingested.[1]
-
Initial Discovery : The therapeutic potential of the blushwood tree's seeds was identified by the Australian biotechnology company QBiotics. Through their proprietary "EcoLogic" screening process, which focuses on bioactive molecules from Australia's diverse flora, they isolated EBC-46 as a potent anti-cancer agent.[2]
-
Veterinary Success : The compound, branded as STELFONTA®, has been approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of non-metastatic mast cell tumors in dogs.[1] Clinical trials in canines demonstrated a high success rate, with a single injection resulting in a 75% complete response, increasing to 88% after a second dose.[1]
-
Human Clinical Trials : Following its success in veterinary medicine, tigilanol tiglate has progressed to human clinical trials for various solid tumors, including head and neck squamous cell carcinoma, melanoma, and soft tissue sarcoma.[2][3]
-
Synthetic Breakthrough : A significant challenge for the widespread clinical development of tigilanol tiglate was its limited natural source. In 2022, researchers at Stanford University developed a scalable semisynthesis of the compound from phorbol, a readily available plant-derived starting material. This breakthrough ensures a sustainable supply for ongoing research and clinical applications.[2][4][5][6]
Mechanism of Action: A Multi-faceted Approach
Tigilanol tiglate's anti-tumor activity is not based on traditional cytotoxicity but rather on a rapid, localized, and multi-pronged mechanism of action initiated by the activation of Protein Kinase C (PKC).
-
PKC Activation : Tigilanol tiglate is a potent activator of a specific subset of PKC isoforms, including PKC-α, -βI, -βII, and -γ.[7] This isoform-selective activation is a key differentiator from other less targeted PKC activators.
-
Induction of an Acute Inflammatory Response : The activation of PKC in the tumor microenvironment triggers a signaling cascade that results in a rapid and localized inflammatory response. This is characterized by the release of pro-inflammatory cytokines and the recruitment of immune cells.
-
Disruption of Tumor Vasculature : A critical effect of PKC activation by tigilanol tiglate is the increased permeability of the tumor's endothelial cells, leading to the disruption of the tumor's blood supply.[7] This results in hemorrhagic necrosis, where the tumor essentially dies from a lack of oxygen and nutrients.
-
Direct Oncolysis : In addition to its effects on the tumor microenvironment, tigilanol tiglate also appears to have direct oncolytic effects on tumor cells.
-
Immune-Mediated Clearance : The initial inflammatory response and tumor cell death attract innate immune cells, which clear the necrotic debris. This process can also stimulate a more systemic anti-tumor immune response.
Signaling Pathway Diagram
Quantitative Data from Preclinical and Clinical Studies
The efficacy of tigilanol tiglate has been demonstrated in both veterinary and human clinical trials.
Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
| Study Phase | Number of Dogs | Treatment Regimen | Complete Response (CR) Rate | Notes |
| Randomized Controlled Trial (Phase 1) | 81 | Single intratumoral injection | 75% at Day 28 | Control group had a 5% CR.[8][9] |
| Randomized Controlled Trial (Phase 2) | - | Retreatment of non-responders | 88% overall CR | Dogs that did not achieve CR in Phase 1 were retreated.[8][9] |
| Long-term Follow-up | 59 | - | 93% no recurrence at 84 days | Of the dogs that achieved CR at Day 28.[8][9] |
| Dose Characterization Study | 40 | Descending dose cohorts (1 mg/mL to 0.2 mg/mL) | 90% CR with 1.0 mg/mL at Day 21 | Established the optimal dose concentration. |
Table 2: Preliminary Efficacy in Human Phase I Clinical Trial (NCT02609718)
| Number of Patients | Tumor Types | Maximum Tolerated Dose (MTD) | Treatment Response | Complete Response (CR) |
| 22 | 9 tumor types (including SCC, melanoma, BCC, breast adenocarcinoma) | Not reached (maximum dose administered was 3.6 mg/m²) | 6 out of 22 patients | 4 out of 22 patients |
| Data from a Phase I dose-escalation study. SCC: Squamous Cell Carcinoma; BCC: Basal Cell Carcinoma.[10][11] |
Key Experimental Protocols
In Vitro PKC Kinase Activity Assay
This assay measures the ability of tigilanol tiglate to activate PKC in a cell-based system.
Objective: To quantify the PKC-specific kinase activity in cell lysates following treatment with tigilanol tiglate.
Methodology:
-
Cell Culture: HeLa cells are cultured to an appropriate confluency.
-
Treatment: Cells are treated with varying concentrations of tigilanol tiglate (e.g., 175 nM and 17.5 µM) or a positive control such as Phorbol 12-myristate 13-acetate (PMA) for 1 hour.[12]
-
Cell Lysis: After treatment, cells are lysed to release cellular proteins.
-
Kinase Activity Measurement: The PKC-specific kinase activity in the cell lysates (e.g., 30 µg of total protein) is measured using a commercially available PKC Kinase Activity Assay Kit (e.g., AbCam, Cat. No. ab139437) according to the manufacturer's instructions.[12] This typically involves the phosphorylation of a specific substrate by PKC, and the amount of phosphorylation is quantified (e.g., colorimetrically or fluorometrically).
-
Data Analysis: The results are expressed as PKC activity relative to untreated controls.
Assessment of Tumor Cell Viability Post-Treatment
This protocol outlines a method to determine the viability of tumor tissue after intratumoral injection of tigilanol tiglate.
Objective: To assess the viability of tumor cells at a specific time point after treatment.
Methodology:
-
Animal Model: An appropriate animal model with established tumors is used (e.g., mice with syngeneic or xenograft tumors).
-
Intratumoral Injection: A defined dose of tigilanol tiglate is injected directly into the tumor.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 4 hours), the treated tumor is excised.[7]
-
Ex Vivo Culture: The excised tumor tissue is processed to create a single-cell suspension or small fragments, which are then placed in a suitable culture medium.
-
Viability Assessment: After a period of incubation, the viability of the tumor cells is assessed. This can be done through various methods:
-
Clonogenic Assay: To determine the ability of single cells to form colonies.
-
Metabolic Assays: Such as the MTT or XTT assay, which measure metabolic activity as an indicator of cell viability.
-
Dye Exclusion Assays: Using dyes like trypan blue, which are excluded by viable cells.
-
-
Data Analysis: The percentage of viable cells in the treated group is compared to that in a vehicle-treated control group.
Experimental Workflow Diagram
Conclusion
Tigilanol tiglate represents a significant advancement in the field of oncology, particularly in the domain of intratumoral therapies. Its unique, multi-faceted mechanism of action, centered on the targeted activation of PKC, offers a novel approach to the treatment of solid tumors. The robust preclinical and veterinary clinical data, coupled with promising early results in human trials, underscore its potential as a valuable therapeutic agent. The recent development of a scalable synthetic route has overcome a major hurdle to its widespread clinical application. For researchers and drug development professionals, tigilanol tiglate serves as a compelling case study in natural product drug discovery and a promising candidate for further investigation and development in the fight against cancer.
References
- 1. news.stanford.edu [news.stanford.edu]
- 2. Researchers Discover Method of Synthesizing a Cancer Drug Discovered in the Australian Rainforest | Clinical And Molecular Dx [labroots.com]
- 3. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of EBC-46 (tigilanol tiglate) and Analogs for Treatment of Cancer and Other PKC-related Diseases | Explore Technologies [techfinder.stanford.edu]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Breakthrough in Synthesizing Anti-Cancer Compound Found in Rainforest Trees | Technology Networks [technologynetworks.com]
- 7. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC‐46) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of BWX 46
As a comprehensive search for a substance specifically denoted as "BWX 46" has not yielded dedicated scientific literature under this identifier, this guide synthesizes information on a closely related and likely identical peptide, Bis(31/31'){[Cys31, Nva34]NPY(27–36)-NH2}, which is referred to as BWX-46 in primary literature. This technical guide provides an in-depth overview of its physical and chemical properties, biological activity, and the experimental protocols used for its characterization.
Core Substance Identification
This compound is a potent and highly selective neuropeptide Y (NPY) Y5 receptor agonist.[1][2][3] It is a synthetic peptide dimer derived from the C-terminal fragment of Neuropeptide Y.
Physical and Chemical Properties
A summary of the key is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 172997-92-1 | [1] |
| Molecular Weight | 2597.09 g/mol | [1][2] |
| Molecular Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ | [1][4] |
| Sequence | YINLCTRXRY YINLCTRXRY | [1] |
| Modifications | X = Nva, Tyr-10 = C-terminal amide, X = Nva, Tyr-10* = C-terminal amide, Disulfide bridge between 5 - 5* | [1] |
| Purity | >98% (as determined by HPLC) | [4] |
| Solubility | Soluble to 10 mg/ml in water. | [1] |
| Storage | Desiccate at -20°C. | [1] |
Biological Activity
This compound is a highly selective agonist for the NPY Y5 receptor, which is implicated in the regulation of food intake.[2][3] Its binding affinities (Ki) for various NPY receptor subtypes are summarized in Table 2.
Table 2: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Source |
| Y5 | 0.85 | [1][2] |
| Y1 | 42 | [1][2] |
| Y2 | 3015 | [1][2] |
| Y4 | 245 | [1][2] |
In functional assays, this compound has been shown to inhibit cAMP synthesis in cells expressing the Y5 receptor, with a potency comparable to that of native NPY.[3] Furthermore, intrahypothalamic administration of this compound in rats has been observed to stimulate food intake in a gradual manner, with a maximal effect observed 8 hours post-injection.[3]
Experimental Protocols
The following sections detail the methodologies for the synthesis, characterization, and biological evaluation of this compound.
Peptide Synthesis and Purification
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Swelling: Rink amide resin is swelled in N,N-dimethylformamide (DMF) for 15 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acid is pre-activated with a coupling reagent such as HBTU and coupled to the deprotected resin. The completion of the coupling reaction is monitored using a ninhydrin test.
-
Iterative Cycling: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Dimerization: The crude linear peptides are subjected to an oxidation reaction to form the disulfide bridge between the cysteine residues, resulting in the dimeric structure of this compound.
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Receptor Binding Assay
The affinity of this compound for NPY receptor subtypes is determined through competitive radioligand binding assays.
Protocol:
-
Cell Culture: Cells stably expressing the desired human NPY receptor subtype (Y1, Y2, Y4, or Y5) are cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Binding Reaction: Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled Peptide YY) and increasing concentrations of the competitor ligand (this compound).
-
Incubation: The binding reaction is allowed to reach equilibrium by incubating at room temperature for a specified time.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
The functional activity of this compound as a Y5 receptor agonist is assessed by its ability to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Cells expressing the NPY Y5 receptor are seeded in multi-well plates and grown to a suitable confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then treated with a cAMP-stimulating agent (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC₅₀) is calculated.
In Vivo Food Intake Study
The orexigenic (appetite-stimulating) effect of this compound is evaluated in a rat model.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used for the study.
-
Surgical Cannulation: A guide cannula is stereotaxically implanted into the hypothalamus of each rat under anesthesia.
-
Acclimatization: The animals are allowed to recover from surgery and are acclimated to the experimental conditions.
-
Intrahypothalamic Injection: this compound, dissolved in a suitable vehicle, is microinjected directly into the hypothalamus through the implanted cannula.
-
Food Intake Measurement: The cumulative food intake of each rat is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Data Analysis: The food intake of the this compound-treated group is compared to that of a vehicle-treated control group to determine the effect of the compound on appetite.
Visualizations
NPY Y5 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by the NPY Y5 receptor.
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Food Intake Study
The diagram below outlines the general workflow for assessing the effect of this compound on food intake in rats.
Caption: In Vivo Food Intake Study Workflow.
References
- 1. cloud-clone.us [cloud-clone.us]
- 2. Anandamide administration into the ventromedial hypothalamus stimulates appetite in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Feeding Behavior on Hypothalamus in Obese Type 2 Diabetic Rats with Glucagon-like Peptide-1 Receptor Agonist Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: BWX 46 (CAS Number 172997-92-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWX 46, with the CAS number 172997-92-1, is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor subtype.[1][2][3] As a selective agonist, this compound serves as a critical tool for investigating the physiological and pathological roles of the NPY Y5 receptor, particularly in the regulation of food intake and energy homeostasis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Physicochemical and Biochemical Properties
This compound is a dimeric peptide with the alternative chemical name Bis(31/31'){Cys31,Nva34]NPY(27-36)-NH2}.[1][3] Its structure is derived from the C-terminal fragment of Neuropeptide Y.
| Property | Value | Reference |
| CAS Number | 172997-92-1 | [1][2][3] |
| Molecular Weight | 2597.09 g/mol | [3] |
| Molecular Formula | C116H186N36O28S2 | [3] |
| Sequence | YINLCTRXRY YINLCTRXRY* (Modifications: X = Nva, Tyr-10 = C-terminal amide, X* = Nva, Tyr-10* = C-terminal amide, Disulfide bridge between 5 - 5*) | [3] |
| Solubility | Soluble to 10 mg/ml in water | [3] |
| Storage | Desiccate at -20°C | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective activation of the NPY Y5 receptor, a G-protein coupled receptor (GPCR). The Y5 receptor is primarily coupled to the inhibitory G-protein, Gαi. Upon agonist binding, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This inhibition of the cAMP signaling cascade is a key mechanism underlying the effects of Y5 receptor activation.
Furthermore, NPY receptors, including the Y5 subtype, have been shown to activate other signaling pathways, such as the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). Activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway, has also been reported downstream of NPY receptor activation.
Below is a diagram illustrating the primary signaling pathway of the NPY Y5 receptor activated by this compound.
Quantitative Biological Data
This compound exhibits high affinity and selectivity for the NPY Y5 receptor over other NPY receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Y5 | 0.85 |
| Y1 | 42 |
| Y2 | 3015 |
| Y4 | 245 |
| Data from Tocris Bioscience.[2] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value (nM) |
| Y5 Receptor Activation | IC50 | 0.85 |
| Data from MedchemExpress.com.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
5.1. Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for NPY receptors.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel dimeric DOTA-coupled peptidic Y1-receptor antagonists for targeting of neuropeptide Y receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(31/31') ([CYS(31), Trp(32), Nva(34)] NPY-(31-36)): a specific NPY Y-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BWX 46: A Potent Neuropeptide Y Y5 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BWX 46, a potent and highly selective agonist for the neuropeptide Y (NPY) Y5 receptor. This document collates available quantitative data, details key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Compound Information
This compound, with the chemical name Bis(31/31'){Cys31,Nva34]NPY(27-36)-NH2}, is a synthetic peptide analog of the C-terminal fragment of Neuropeptide Y. Its structure is designed to confer high selectivity for the Y5 receptor subtype, which is primarily involved in the regulation of food intake and energy homeostasis.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 2597.09 g/mol |
| Formula | C116H186N36O28S2 |
| Sequence | YINLCTRXRY YINLCTRXRY(Modifications: X = Nva, Tyr-10 = C-terminal amide, X = Nva, Tyr-10* = C-terminal amide, Disulfide bridge between 5 - 5*) |
| Solubility | Soluble to 10 mg/ml in water |
| Storage | Desiccate at -20°C |
| CAS Number | 172997-92-1 |
Quantitative Data
The following tables summarize the binding affinities and in vivo efficacy of this compound.
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the Y5 receptor over other NPY receptor subtypes. The inhibitory constants (Ki) are presented below.
| Receptor Subtype | Ki (nM)[1][2] |
| Y5 | 0.85 |
| Y1 | 42 |
| Y4 | 245 |
| Y2 | 3015 |
In Vivo Efficacy: Stimulation of Food Intake
Intrahypothalamic administration of this compound has been shown to stimulate food intake in rats in a dose-dependent manner.
| Dose (µg) | Maximal Food Intake Stimulation (Time Post-Injection)[3][4] |
| 30 | Gradual increase, reaching maximal level at 8 hours |
| 40 | Gradual increase, reaching maximal level at 8 hours |
Signaling Pathways
Activation of the NPY Y5 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effector pathways, including the ERK/MAPK and RhoA pathways, which are implicated in cell growth and motility.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on established methods in the field and are representative of the procedures likely used in the original characterization of this compound.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for NPY receptor subtypes.
Materials:
-
Cell lines stably expressing human NPY Y1, Y2, Y4, or Y5 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EGTA, and protease inhibitors).
-
Radioligand (e.g., [125I]-Peptide YY).
-
Non-specific binding control (e.g., high concentration of unlabeled NPY).
-
This compound and other competing ligands at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor ligand (this compound). For total binding, omit the competitor. For non-specific binding, include a high concentration of unlabeled NPY.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site binding model to determine the Ki value.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP, a key second messenger in the Y5 receptor signaling pathway.
Materials:
-
A suitable cell line expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to a near-confluent monolayer.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer to each well.
-
cAMP Measurement: Use a commercial cAMP detection kit to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration as a function of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value for the inhibition of cAMP production.
In Vivo Food Intake Study
This protocol describes the procedure for assessing the effect of intrahypothalamic administration of this compound on food intake in rats.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Guide cannulas for intrahypothalamic injection.
-
Injection cannulas and tubing connected to a microsyringe pump.
-
This compound dissolved in sterile saline.
-
Standard rat chow and water.
-
Metabolic cages for monitoring food intake.
Procedure:
-
Surgical Implantation of Cannula: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a guide cannula aimed at the desired hypothalamic nucleus (e.g., the paraventricular nucleus). Secure the cannula to the skull with dental cement and allow the animals to recover for at least one week.
-
Acclimatization: House the rats individually in metabolic cages and allow them to acclimate to the experimental conditions. Monitor their baseline food and water intake.
-
Intrahypothalamic Injection: On the day of the experiment, gently restrain the rat and insert an injection cannula through the guide cannula. Infuse a small volume (e.g., 0.5-1.0 µL) of either vehicle (saline) or this compound solution at the desired dose over a period of a few minutes.
-
Food Intake Measurement: Immediately after the injection, return the rat to its home cage with a pre-weighed amount of food. Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake at each time point for both the vehicle-treated and this compound-treated groups. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in food intake between the groups.
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of a novel NPY Y5 receptor agonist like this compound.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Anandamide administration into the ventromedial hypothalamus stimulates appetite in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
The NPY Y5 Receptor: A Core Regulator of Appetite and a Target for Obesity Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY), a potent orexigenic peptide in the central nervous system, exerts its profound effects on appetite and energy homeostasis through a family of G-protein coupled receptors. Among these, the NPY Y5 receptor has emerged as a critical mediator of NPY-induced food intake, positioning it as a key target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the role of the NPY Y5 receptor in appetite regulation, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of appetite control and develop novel treatments for metabolic disorders.
Introduction
The escalating global prevalence of obesity necessitates a deeper understanding of the intricate neural circuits governing energy balance. Neuropeptide Y (NPY) is one of the most powerful orexigenic signaling molecules identified to date. Central administration of NPY stimulates robust food intake, decreases energy expenditure, and promotes weight gain.[1] The physiological effects of NPY are mediated by a family of at least five G-protein coupled receptors in humans (Y1, Y2, Y4, and Y5).[2] Pharmacological and genetic evidence strongly implicates the Y1 and Y5 receptors as the primary mediators of NPY's effects on appetite.[1][2] This guide focuses specifically on the NPY Y5 receptor, exploring its molecular mechanisms and its validation as a therapeutic target.
NPY Y5 Receptor Signaling Pathways
The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of NPY or selective Y5 agonists, the receptor primarily couples to inhibitory G-proteins (Gi/Go).[3] This initiates a cascade of intracellular signaling events that ultimately influence neuronal activity and gene expression to promote food intake.
Canonical Gi/Go Signaling Pathway
Activation of the Y5 receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme involved in numerous cellular processes, including the regulation of gene transcription and ion channel activity.
Downstream Effector Pathways
Beyond cAMP inhibition, Y5 receptor activation triggers several other downstream signaling cascades:
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Studies have shown that NPY, acting through the Y5 receptor, can induce the phosphorylation and activation of ERK.[5] The MAPK/ERK pathway is a critical regulator of cell growth and differentiation and may play a role in the long-term effects of NPY on neuronal function and plasticity.
-
Intracellular Calcium (Ca2+) Mobilization: The role of the Y5 receptor in modulating intracellular calcium is complex and may be cell-type dependent. While some studies in transfected cell lines showed no NPY-induced calcium mobilization, others have demonstrated that Y5 receptor antagonists can inhibit NPY-induced intracellular Ca2+ transients.[4][5][6] This suggests that under certain conditions, the Y5 receptor may couple to signaling pathways that lead to the release of calcium from intracellular stores.
-
CREB (cAMP Response Element-Binding Protein) Activation: NPY receptor activation can lead to the phosphorylation of CREB, a transcription factor that regulates the expression of genes involved in neuronal function and plasticity. This effect is likely mediated through both cAMP-dependent and independent pathways.
Signaling Pathway Diagram
Caption: NPY Y5 receptor signaling cascade.
Quantitative Data on NPY Y5 Receptor Modulation of Appetite
The development of selective Y5 receptor agonists and antagonists has been instrumental in elucidating its role in appetite regulation. The following tables summarize key quantitative data from preclinical studies.
Effects of NPY Y5 Receptor Agonists on Food Intake
| Agonist | Species | Dose and Route | Change in Food Intake | Reference |
| [D-Trp34]NPY | Rat | 16 µg, ICV | Significant increase at 1 and 6 hours post-injection. | [7] |
| [D-Trp32]NPY | Rat | 2.0 nmol, ICV | Increased feeding over a 4-hour period. | [2] |
| NPY | Rat | 3.4 nmol/kg, ICV | Increased food intake during a 2-hour test period. | [8] |
Effects of NPY Y5 Receptor Antagonists on Food Intake and Body Weight
| Antagonist | Species/Model | Dose and Route | Effect on Food Intake/Body Weight | Reference |
| CGP-71683A | Rat (satiated) | 10 mg/kg, IP | Inhibited NPY-induced food intake by 50%. | [4] |
| CGP-71683A | Rat (fasted) | 1-10 mg/kg, IP | Dose-dependently decreased food intake. | [5] |
| Unnamed Antagonist | Mouse (Diet-Induced Obesity) | 100 mg/kg, oral | Suppressed body weight gain and adiposity. | [9][10] |
| MK-0557 | Human (overweight/obese) | 1 mg/day, oral | Statistically significant but not clinically meaningful weight loss after 52 weeks. | [11] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the NPY Y5 receptor's role in appetite.
In Vivo Feeding Studies
Objective: To assess the effect of Y5 receptor agonists or antagonists on food intake and body weight in animal models.
Experimental Workflow:
Caption: Workflow for a typical in vivo feeding study.
Detailed Methodology (Intracerebroventricular Cannulation and Injection):
-
Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is implanted into a lateral cerebral ventricle using predetermined coordinates. The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
-
Injection Procedure: A microinjection pump is used to deliver a small volume (e.g., 1-5 µL) of the test compound or vehicle directly into the ventricle via an injector that fits into the guide cannula.[12][13][14]
-
Behavioral Observation: Immediately following the injection, animals are returned to their home cages, and food and water intake are measured at regular intervals (e.g., 1, 2, 4, 24 hours).
Radioligand Binding Assays
Objective: To determine the affinity and selectivity of compounds for the NPY Y5 receptor.
Principle: This assay measures the binding of a radiolabeled ligand to the receptor in the presence or absence of a competing unlabeled compound.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human or rat NPY Y5 receptor (e.g., HEK293 cells) or from specific brain regions (e.g., hypothalamus) are prepared by homogenization and centrifugation.[15][16]
-
Radioligand: A radiolabeled ligand with high affinity for the Y5 receptor, such as [¹²⁵I]PYY or a selective Y5 radioligand, is used.[17][18]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Counting: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[17]
cAMP Accumulation Assays
Objective: To measure the functional consequence of Y5 receptor activation (i.e., inhibition of adenylyl cyclase).
Principle: This assay measures the level of intracellular cAMP in response to receptor stimulation. Since the Y5 receptor is Gi-coupled, its activation will lead to a decrease in forskolin-stimulated cAMP accumulation.
Detailed Methodology:
-
Cell Culture: Cells expressing the NPY Y5 receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (an adenylyl cyclase activator) in the presence or absence of an NPY Y5 receptor agonist.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The amount of cAMP in the cell lysate is quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.[19][20][21]
-
Data Analysis: The ability of the Y5 agonist to inhibit forskolin-stimulated cAMP accumulation is determined, and dose-response curves can be generated to calculate the EC₅₀ of the agonist.
The NPY Y5 Receptor in Obesity Models
Studies using genetic models, such as Y5 receptor knockout (KO) mice, have provided further insights into the role of this receptor. Interestingly, Y5 receptor KO mice develop mild, late-onset obesity, suggesting the existence of compensatory mechanisms in the complex network of appetite regulation.[3][22] However, these mice show a diminished feeding response to exogenously administered NPY and Y5-selective agonists, confirming the receptor's role in mediating these effects.[9] Furthermore, the anorectic effects of Y5 receptor antagonists are absent in Y5 KO mice, demonstrating the on-target mechanism of these compounds.[9][10]
Conclusion and Future Directions
The NPY Y5 receptor is unequivocally a significant player in the central regulation of appetite. Its activation potently stimulates food intake, and its blockade can attenuate weight gain in preclinical models of obesity. The signaling pathways downstream of the Y5 receptor are complex and involve the modulation of cAMP, intracellular calcium, and MAPK/ERK signaling, ultimately leading to changes in neuronal activity and gene expression in key appetite-regulating centers of the brain.
While the development of selective Y5 receptor antagonists has shown promise, the translation to clinically meaningful weight loss in humans has been challenging.[11] This highlights the redundant and highly complex nature of the neural systems controlling energy homeostasis. Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of Y5 receptor antagonists with agents targeting other appetite-regulating pathways.
-
Receptor Heterodimerization: Investigating the potential for Y5 receptors to form heterodimers with other NPY receptors (e.g., Y1) and how this might influence signaling and pharmacology.
-
Downstream Signaling Specificity: Further dissecting the specific downstream signaling pathways that mediate the orexigenic effects of Y5 receptor activation to identify more precise therapeutic targets.
A continued and multifaceted approach to understanding the biology of the NPY Y5 receptor will be crucial for the successful development of novel and effective treatments for obesity and related metabolic disorders.
References
- 1. ispub.com [ispub.com]
- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ispub.com [ispub.com]
- 5. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Responsiveness of obese Zucker rats to [D-Trp34]-NPY supports the targeting of Y5 receptor for obesity treatment PMID: 18284029 | MCE [medchemexpress.cn]
- 8. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Intracerebroventricular administration of neuropeptide Y affects parameters of dopamine, glutamate and GABA activities in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1-17, Ala31, Aib32]NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Tigilanol Tiglate (EBC-46) and its Potential Implications for Metabolic Pathways
Disclaimer: The initial query referenced "BWX 46." Based on available scientific literature, this is understood to be a typographical error for EBC-46 , a compound chemically known as tigilanol tiglate . This document will proceed with the analysis of EBC-46.
Executive Summary: There is currently no direct scientific or clinical evidence to suggest that EBC-46 (tigilanol tiglate) has a therapeutic effect on food intake or appetite regulation. The primary focus of research and clinical development for EBC-46 has been its potent anti-cancer properties when administered via intratumoral injection. The only documented effect related to ingestion of the source material (seeds of the blushwood tree) is acute gastrointestinal distress, including vomiting and diarrhea, which acts as a feeding deterrent in animals.
This guide provides a comprehensive overview of the known mechanisms of action of EBC-46, its application in oncology, and a theoretical exploration of the broader role of its target, Protein Kinase C (PKC), in metabolic regulation and energy homeostasis. This information is intended for researchers, scientists, and drug development professionals who may be interested in the full spectrum of biological activities of this novel compound.
Introduction to Tigilanol Tiglate (EBC-46)
Tigilanol tiglate (EBC-46) is a novel, short-chain diterpene ester isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] It is a potent activator of Protein Kinase C (PKC) isoforms and is being developed primarily as a localized, intratumoral treatment for solid tumors.[1][2]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₀H₄₂O₁₀ |
| Molar Mass | 562.65 g/mol |
| Class | Diterpene Ester (Tigliane) |
| Mechanism of Action | Protein Kinase C (PKC) Activator |
EBC-46 in Oncology: Mechanism of Action and Efficacy
The primary and well-documented application of EBC-46 is in the treatment of solid tumors. Its efficacy is derived from a multi-faceted mechanism of action initiated by the activation of PKC.
Signaling Pathway in Tumor Ablation
Upon intratumoral injection, EBC-46 activates a specific subset of PKC isoforms, including PKC-βI, -βII, -α, and -γ.[3] This activation triggers a cascade of events leading to rapid tumor destruction. The key downstream effects include:
-
Hemorrhagic Necrosis: Activation of PKC in the tumor vasculature leads to increased permeability of endothelial cells, causing vascular disruption and hemorrhagic necrosis within hours of administration.[1][3]
-
Acute Inflammatory Response: EBC-46 induces an acute, localized inflammatory response, characterized by the recruitment and activation of leukocytes, particularly neutrophils.[2]
-
Direct Tumor Cell Death: EBC-46 can induce direct cell death in tumor cells, contributing to the overall tumor ablation.[1]
Efficacy Data in Veterinary Oncology
EBC-46 is approved under the trade name STELFONTA® for the treatment of canine mast cell tumors. Clinical studies have demonstrated significant efficacy.
| Study Endpoint | Result | Citation |
| Complete Response (Single Injection) | 75% of mast cell tumors at Day 28 | [4] |
| Durability of Response | 93% of complete responses showed no recurrence at Day 84 | [4] |
| Long-term Recurrence-Free Interval | 89% of treated dogs remained tumor-free at 1 year | [5] |
Experimental Protocols: In Vivo Tumor Ablation Studies
The following is a generalized protocol based on published preclinical studies for evaluating the efficacy of EBC-46.
1. Animal Models:
-
Syngeneic mouse models (e.g., B16-F0 melanoma in C57BL/6 mice) or xenograft models (e.g., SK-MEL-28 human melanoma in BALB/c Foxn1nu mice) are commonly used.[3]
2. Tumor Implantation:
-
Tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³).
3. Drug Formulation and Administration:
-
EBC-46 is formulated in a suitable vehicle (e.g., a mixture of propylene glycol and sterile saline).
-
A single dose is administered via intratumoral injection. The dose is typically calculated based on tumor volume.
4. Efficacy Assessment:
-
Tumor volume is measured at regular intervals (e.g., daily or every other day) using calipers (Volume = 0.5 x length x width²).
-
The primary endpoint is typically complete tumor regression and long-term cure (e.g., tumor-free survival at 90 days).
5. Histological Analysis:
-
Tumors are harvested at various time points post-injection (e.g., 4 hours, 24 hours) for histological analysis (e.g., H&E staining, CD31 immunostaining for vascular integrity) to confirm the mechanism of action.[3]
EBC-46 and Ingestion: A Note on Toxicity
The only available information linking any compound from Fontainea picrosperma to ingestion-related effects comes from ecological observations. Marsupials that consume the fruit of the blushwood tree actively avoid the seeds.[6] Ingestion of these seeds, which are rich in tigilanol tiglate, is reported to cause vomiting and diarrhea.[6]
This is a classic example of a plant defense mechanism. The induced gastrointestinal distress is a toxicological effect designed to deter consumption, not a regulated physiological response related to appetite or satiety centers in the brain. There is no evidence from preclinical safety or toxicology studies to suggest a systemic effect on food intake following controlled administration.[1]
Protein Kinase C: A Potential, Unexplored Link to Metabolism and Appetite
While EBC-46 itself has not been studied in the context of food intake, its target, Protein Kinase C, is a family of enzymes with a broad range of functions, including known roles in energy homeostasis and metabolic signaling. This section explores these broader functions, which may provide a theoretical framework for future research.
PKC Isoforms in Energy Homeostasis and Metabolism
Different PKC isoforms have been implicated in various aspects of energy balance and metabolic health, often with opposing effects.
| PKC Isoform | Role in Metabolism and Energy Homeostasis | Key Findings | Citation(s) |
| PKCα | Appetite Suppression | Knockdown of PKCα in the hypothalamus blocked the anorectic effects of amphetamine and restored levels of the appetite-stimulant Neuropeptide Y (NPY). | [7] |
| PKCβ | Promotion of Diet-Induced Obesity | High-fat diets induce PKCβ expression in adipose tissue. Mice lacking PKCβ are lean, resistant to diet-induced obesity, and have improved insulin sensitivity. | [8] |
| PKCδ | Regulation of Mitochondrial Energy | Opposes the stimulatory signal of PKCε on the pyruvate dehydrogenase complex (PDHC), potentially inhibiting fuel entry into the Krebs cycle. Implicated in age-related insulin resistance in skeletal muscle. | [9][10] |
| PKCε | Regulation of Mitochondrial Energy | Transmits a stimulatory signal to the pyruvate dehydrogenase complex (PDHC), promoting fuel metabolism. | [9] |
| Atypical PKCs (aPKC) | Hypothalamic Inflammation and Anorexia | aPKC activity in the hypothalamus is required for anorexia and fever induced by inflammatory signals like lipopolysaccharide (LPS), but not for appetite suppression by leptin or insulin. | [11] |
Speculative Signaling Pathway of PKC in Hypothalamic Appetite Regulation
The hypothalamus is a key brain region for integrating signals related to energy status and regulating appetite. Several PKC isoforms are expressed in hypothalamic nuclei and are involved in signaling cascades that control food intake.
Conclusion and Future Directions
EBC-46 (tigilanol tiglate) is a novel and potent activator of PKC with proven efficacy as an intratumoral agent for solid tumors. There is no scientific evidence to support a role for EBC-46 in the regulation of food intake. The observed gastrointestinal toxicity upon ingestion of its natural source material should be considered a deterrent effect, not a therapeutic one.
However, the broader PKC family of enzymes is deeply integrated into the signaling networks that control energy homeostasis, metabolic health, and appetite. The distinct and sometimes opposing roles of different PKC isoforms in these processes present a complex but potentially rich area for future research. For drug development professionals, this suggests that while EBC-46 is highly targeted for local tumor ablation, the development of isoform-specific PKC modulators could hold promise for treating metabolic disorders. Further investigation into the systemic effects of EBC-46, if any, and the specific roles of PKC isoforms activated by EBC-46 in metabolic tissues, would be required to explore any potential beyond its current application in oncology.
References
- 1. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qbiotics.com [qbiotics.com]
- 3. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Response to tigilanol tiglate in dogs with mast cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential Role of Protein Kinase C in the Pathophysiology of Diabetes-Associated Atherosclerosis [frontiersin.org]
- 7. Transcriptional involvement of protein kinase C-alpha isozyme in amphetamine-mediated appetite suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging role of protein kinase C in energy homeostasis: A brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two protein kinase C isoforms, δ and ε, regulate energy homeostasis in mitochondria by transmitting opposing signals to the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Atypical protein kinase C activity in the hypothalamus is required for lipopolysaccharide-mediated sickness responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of BWX 46: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Potent and Selective Neuropeptide Y Y5 Receptor Agonist
This technical guide provides a comprehensive overview of BWX 46, a potent and highly selective agonist for the Neuropeptide Y (NPY) Y5 receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its fundamental properties, signaling pathways, and the experimental protocols used for its characterization.
Core Molecular and Physical Properties
This compound is a synthetic peptide analog that has been instrumental in elucidating the physiological roles of the NPY Y5 receptor. Its precise chemical and physical characteristics are foundational to its biological activity.
| Property | Value | Citation(s) |
| Molecular Weight | 2597.09 g/mol | [1][2] |
| Chemical Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ | [1][2] |
| CAS Number | 172997-92-1 | [1] |
| Biological Activity | Potent and highly selective Neuropeptide Y Y5 receptor agonist. | [1][2] |
| Ki Values | 0.85 nM (Y5), 42 nM (Y1), 3015 nM (Y2), 245 nM (Y4) | [2] |
Signaling Pathways and Mechanism of Action
As a selective NPY Y5 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to its G-protein coupled receptor (GPCR). The primary downstream effects include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. Additionally, evidence suggests the involvement of the RhoA signaling pathway, which plays a crucial role in cytoskeleton remodeling.
NPY Y5 Receptor Signaling Cascade
The binding of this compound to the NPY Y5 receptor, a Gi-coupled receptor, triggers the dissociation of the G-protein subunits. The Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. Concurrently, the Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn can lead to the activation of the ERK pathway. Furthermore, the activation of the Y5 receptor has been shown to stimulate the RhoA pathway, influencing cellular motility.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the activity of this compound.
Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound to the NPY Y5 receptor and other NPY receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human NPY Y1, Y2, Y4, and Y5 receptors are prepared.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled NPY receptor ligand (e.g., ¹²⁵I-PYY) and increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at room temperature to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a hallmark of Gi-coupled receptor activation.
Methodology:
-
Cell Culture: Cells expressing the NPY Y5 receptor are cultured in a 96-well plate.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 of this compound for the inhibition of cAMP production.
ERK Phosphorylation Assay
This protocol assesses the activation of the ERK signaling pathway following NPY Y5 receptor stimulation by this compound.
Methodology:
-
Cell Culture and Starvation: Cells expressing the NPY Y5 receptor are grown in a 96-well plate and then serum-starved to reduce basal ERK phosphorylation.
-
Stimulation: The cells are treated with different concentrations of this compound for a specific time course.
-
Lysis: The cells are lysed to extract total protein.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a Western blot or a cell-based ELISA.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the fold-change in ERK activation in response to this compound.
In Vivo Food Intake Study (Rat Model)
This experiment evaluates the physiological effect of this compound on feeding behavior in a preclinical model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used. The animals are housed individually and maintained on a standard diet.
-
Cannulation: For direct central administration, the rats are stereotaxically implanted with a cannula into the lateral cerebral ventricle or a specific hypothalamic nucleus.
-
Administration: Following a recovery period, this compound or a vehicle control is administered via the cannula.
-
Measurement of Food Intake: The amount of food consumed by each rat is measured at various time points post-injection.
-
Data Analysis: The food intake in the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound is a valuable pharmacological tool for investigating the NPY Y5 receptor. Its high potency and selectivity, combined with a well-characterized signaling profile, make it an important compound for research in areas such as appetite regulation, energy homeostasis, and other physiological processes mediated by the NPY system. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel therapeutics targeting the NPY Y5 receptor.
References
The Solubility Profile of BWX 46: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of BWX 46, a potent and highly selective neuropeptide Y (NPY) Y5 receptor agonist. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents key signaling pathways associated with this compound's mechanism of action. The information herein is intended to facilitate the effective use of this compound in preclinical research and development.
Introduction to this compound
This compound is a synthetic peptide that has garnered significant interest in the scientific community for its high affinity and selectivity for the NPY Y5 receptor. As a Y5 receptor agonist, it plays a crucial role in modulating various physiological processes, including food intake and energy homeostasis. Understanding its solubility in different solvent systems is paramount for ensuring accurate and reproducible results in a variety of experimental settings, from in vitro cell-based assays to in vivo animal studies.
Solubility of this compound
The solubility of a peptide is intrinsically linked to its primary amino acid sequence, overall charge, and hydrophobicity. While comprehensive solubility data for this compound across a wide range of solvents is not extensively published, the available information and general principles of peptide solubility can guide researchers in preparing stock solutions and experimental dilutions.
Quantitative Solubility Data
The known quantitative solubility for this compound is summarized in the table below. It is important to note that this value may be influenced by factors such as pH and the presence of salts in the aqueous medium.
| Solvent | Reported Solubility | Source |
| Water | Soluble to 10 mg/mL | R&D Systems |
General Solubility Guidelines for Peptides like this compound
For solvents where quantitative data is unavailable, a systematic approach to solubility testing is recommended. Peptides with a high proportion of hydrophobic residues may require organic solvents for complete dissolution. The following is a general guide for determining the solubility of this compound in other common laboratory solvents:
-
Aqueous Buffers: For many biological applications, dissolving this compound in a buffered aqueous solution (e.g., PBS, Tris) at a physiological pH is the preferred method.
-
Acidic and Basic Solutions: If solubility in neutral water or buffer is limited, altering the pH can improve solubility. For peptides with a net positive charge, a dilute acidic solution (e.g., 10% acetic acid) can be tested. Conversely, for peptides with a net negative charge, a dilute basic solution (e.g., 0.1% ammonium hydroxide) may be effective.
-
Organic Solvents: For highly hydrophobic peptides, organic solvents may be necessary. It is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, or methanol, and then slowly add the aqueous buffer to the desired concentration. It is crucial to be aware of the potential toxicity of organic solvents in cell-based assays.
Experimental Protocol for Determining Peptide Solubility
The following protocol provides a detailed methodology for quantitatively determining the solubility of a peptide such as this compound in a specific solvent.
Materials
-
This compound (lyophilized powder)
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Lyophilizer (optional)
-
HPLC system (for concentration determination)
Procedure
-
Preparation of Supersaturated Solution:
-
Accurately weigh a known amount of this compound (e.g., 10 mg).
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to a microcentrifuge tube containing the peptide.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Allow the solution to equilibrate at a controlled temperature for a specified period (e.g., 24 hours) to ensure it reaches a state of equilibrium.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the supersaturated solution at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved peptide.
-
-
Determination of Solute Concentration:
-
Carefully collect the supernatant without disturbing the pellet.
-
The concentration of the dissolved peptide in the supernatant can be determined by a suitable analytical method. A common approach is to lyophilize a known volume of the supernatant and weigh the resulting solid. Alternatively, a validated HPLC method can be used to quantify the peptide concentration in the supernatant by comparing it to a standard curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL) or as a molar concentration.
-
Caption: Experimental workflow for determining peptide solubility.
This compound Mechanism of Action: NPY Y5 Receptor Signaling
This compound exerts its biological effects by acting as an agonist at the NPY Y5 receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily. The binding of this compound to the Y5 receptor initiates a cascade of intracellular signaling events that ultimately lead to a physiological response.
The primary signaling pathway activated by the NPY Y5 receptor involves the heterotrimeric G protein, Gαi. Upon receptor activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
In addition to the canonical Gαi-cAMP pathway, the NPY Y5 receptor has also been shown to couple to other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through various mechanisms, potentially involving the βγ subunits of the G protein or other signaling intermediates.
Caption: NPY Y5 receptor signaling pathway activated by this compound.
Conclusion
This technical guide provides essential information regarding the solubility of this compound and its mechanism of action. While quantitative solubility data is currently limited to water, the provided general guidelines and experimental protocol will aid researchers in effectively utilizing this potent NPY Y5 receptor agonist in their studies. A thorough understanding of its solubility and signaling pathways is critical for the design and interpretation of experiments aimed at elucidating the physiological roles of the NPY Y5 receptor.
An In-depth Technical Guide to BWX 46: A Potent Neuropeptide Y Y5 Receptor Agonist
Disclaimer: The designation "BWX 46" has been associated with more than one compound in scientific and commercial literature. This guide focuses specifically on the peptide-based Neuropeptide Y (NPY) Y5 receptor agonist, chemically identified as Bis(31/31’)[Cys31, Nva34]NPY(27-36)-NH2.
Introduction
This compound is a synthetic peptide analog that functions as a potent and highly selective agonist for the Neuropeptide Y (NPY) Y5 receptor subtype. NPY is a 36-amino acid neurotransmitter that plays a crucial role in regulating various physiological processes, including appetite, energy homeostasis, and emotional responses. The effects of NPY are mediated through a family of G protein-coupled receptors (GPCRs), with the Y5 receptor being a key mediator of NPY's orexigenic (appetite-stimulating) effects. This compound, due to its high selectivity for the Y5 receptor, serves as a valuable research tool for elucidating the specific roles of this receptor in metabolic regulation and related signaling pathways. This guide provides a comprehensive overview of the technical details of this compound, including its receptor binding profile, functional activity, and the experimental protocols used for its characterization.
Quantitative Data
The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Y5 | 0.85 |
| Y1 | 42 |
| Y2 | 3015 |
| Y4 | 245 |
Data represent the inhibitory constant (Ki), indicating the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor. A lower Ki value signifies higher binding affinity.
Table 2: Functional Activity of this compound on cAMP Synthesis
| Cell Line | Treatment | Effect on cAMP Synthesis |
| Y5-expressing cells | This compound | Inhibition comparable to NPY |
| Y1-expressing cells | This compound (10 µM) | No significant effect |
| Y2-expressing cells | This compound (10 µM) | No significant effect |
| Y4-expressing cells | This compound (10 µM) | No significant effect |
This table illustrates the selective functional activity of this compound at the Y5 receptor, where it inhibits cyclic AMP (cAMP) synthesis.
Table 3: In Vivo Orexigenic Effect of this compound in Rats
| Dose (µg) | Route of Administration | Peak Food Intake Time (hours post-injection) |
| 30 | Intrahypothalamic | 8 |
| 40 | Intrahypothalamic | 8 |
This data demonstrates the appetite-stimulating effect of this compound when administered directly into the hypothalamus of rats.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the NPY Y5 receptor and the general workflows for the key experiments used to characterize this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of BWX 46, a Selective NPY Y5 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWX 46 is a potent and highly selective agonist for the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, food intake, and other physiological processes. As a member of the Gi-coupled GPCR family, activation of the Y5 receptor by agonists such as this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This document provides detailed protocols for in vitro assays to characterize the binding and functional activity of this compound, enabling researchers to further investigate its therapeutic potential.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| NPY Y5 | 0.85 |
| NPY Y1 | 42 |
| NPY Y2 | 3015 |
| NPY Y4 | 245 |
Ki values represent the inhibition constant, indicating the affinity of this compound for different NPY receptor subtypes. A lower Ki value signifies higher affinity.
Table 2: Functional Potency of this compound
| Assay | Parameter | Value (nM) |
| cAMP Inhibition Assay | IC50 | 0.5 |
IC50 is the half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production.
Signaling Pathway
The NPY Y5 receptor is coupled to the Gi alpha subunit of the heterotrimeric G-protein. Upon agonist binding, this initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. Downstream of this, the Y5 receptor has been shown to modulate the activity of several other signaling molecules, including Extracellular signal-regulated kinases 1/2 (ERK1/2), Protein Kinase C (PKC), and Calcium/calmodulin-dependent kinase II (CaMKII). In some cellular contexts, the NPY/Y5R axis has also been demonstrated to activate the RhoA pathway, influencing cytoskeletal remodeling and cell migration.
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Protocols
NPY Y5 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y5 receptor using a filtration method.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell Line: HEK293 cells stably expressing the human NPY Y5 receptor (HEK293-hNPY5R).
-
Radioligand: [125I]-Peptide YY ([125I]-PYY) or a more selective Y5 radioligand like [125I][hPP1–17, Ala31, Aib32]NPY.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Vacuum filtration manifold.
-
Gamma counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hNPY5R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Protocol:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [125I]-PYY (at a concentration close to its Kd).
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filters in 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Rapidly filter the contents of each well through the pre-soaked filters using a vacuum filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a functional assay to measure the ability of this compound to inhibit cAMP production in response to forskolin stimulation.
Experimental Workflow:
Caption: cAMP HTRF Assay Workflow.
Materials:
-
Cell Line: HEK293 cells stably expressing the human NPY Y5 receptor (HEK293-hNPY5R).
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
Cell Culture Medium: As recommended for HEK293 cells.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture HEK293-hNPY5R cells and harvest them at approximately 80-90% confluency.
-
Resuspend the cells in assay buffer (provided in the kit or a suitable buffer like HBSS with 0.1% BSA and 0.5 mM IBMX) to the desired cell density (typically 2,000-10,000 cells per well, to be optimized).
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the appropriate wells.
-
Prepare a solution of forskolin in assay buffer. The final concentration should be one that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized).
-
Add 5 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents (typically an anti-cAMP antibody conjugated to a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Add 5 µL of the anti-cAMP-donor and 5 µL of the cAMP-acceptor reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Reading and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission665nm / Emission620nm) x 10,000.
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound. The radioligand binding assay allows for the precise determination of its affinity and selectivity for the NPY Y5 receptor, while the cAMP functional assay provides a measure of its potency as a Gi-coupled receptor agonist. These assays are essential tools for drug development professionals and researchers seeking to understand the pharmacology of this compound and its potential as a therapeutic agent.
Application Notes and Protocols for BWX 46
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWX 46 is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor. As a selective agonist, this compound is a valuable tool for investigating the physiological and pathological roles of the Y5 receptor, which is implicated in various processes including appetite regulation, anxiety, and circadian rhythms. These application notes provide detailed protocols for the dissolution and experimental use of this compound, along with a summary of its key characteristics.
Physicochemical and Pharmacological Properties of this compound
A clear understanding of the properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 2597.09 g/mol | [1][2] |
| CAS Number | 172997-92-1 | [1] |
| Chemical Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ | [1] |
| Receptor Selectivity (Kᵢ in nM) | Y5: 0.85, Y1: 42, Y2: 3015, Y4: 245 | [1][2] |
| IC₅₀ (Y5 receptor) | 0.5 nM | [3] |
Dissolution of this compound for Experimental Use
Proper dissolution of this compound is critical for obtaining accurate and reproducible experimental results. Due to its peptide nature, careful handling is required to maintain its stability and activity. There are conflicting reports on the aqueous solubility of this compound, with some sources indicating solubility in water up to 10 mg/mL, while others suggest poor water solubility. Therefore, the recommended primary solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).
Protocol for Reconstitution of Lyophilized this compound
-
Pre-Reconstitution Handling : Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
-
Solvent Selection : Use sterile, anhydrous DMSO to prepare the initial stock solution.
-
Preparation of Stock Solution :
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO using the molecular weight of this compound (2597.09 g/mol ).
-
Carefully add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage :
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Preparation of Aqueous Working Solutions
For most biological experiments, the DMSO stock solution will need to be further diluted in an aqueous buffer.
-
Buffer Selection : Choose a buffer appropriate for your specific assay (e.g., sterile phosphate-buffered saline (PBS) or cell culture medium).
-
Serial Dilution : Perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
References
- 1. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y injected in the paraventricular hypothalamus: a powerful stimulant of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Rodent Studies of BWX 46
Initial Search and Information Gap
An extensive search for "BWX 46" was conducted to gather data for the creation of detailed application notes and protocols for rodent studies. The search included queries for dosage, mechanism of action, pharmacokinetics, and toxicology. However, the search did not yield any specific information for a compound designated as "this compound."
This suggests that "this compound" may be an internal development code, a novel compound not yet described in publicly available literature, or a potential misspelling of a different agent. For instance, searches did reveal information on a compound named EBC-46 (tiglilanol tiglate), a novel drug with a distinct mechanism of action that has undergone preclinical and clinical investigation.[1]
General Principles for Preclinical Rodent Studies
In the absence of specific data for "this compound," this document will provide a generalized framework and key considerations for designing and conducting preclinical rodent studies for a novel therapeutic agent, based on established guidelines and common practices in pharmacology and toxicology.[2][3][4]
Section 1: Preclinical Toxicology and Dose-Ranging Studies
Prior to efficacy studies, it is crucial to establish the safety profile and determine a tolerated dose range of a new chemical entity. These studies are typically conducted in at least two species, one rodent and one non-rodent. For the purposes of this document, we will focus on rodent models (e.g., mice and rats).[2][3]
Table 1: Key Parameters in Rodent Toxicology Studies
| Parameter | Description | Species | Typical Route of Administration |
| Maximum Tolerated Dose (MTD) | The highest dose of a drug that does not cause unacceptable toxicity over a specified period. | Mouse, Rat | Oral gavage, Intravenous, Intraperitoneal, Subcutaneous |
| Dose Limiting Toxicity (DLT) | The specific adverse effect that prevents further dose escalation. | Mouse, Rat | Dependent on the drug's intended clinical route. |
| No-Observed-Adverse-Effect Level (NOAEL) | The highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effect. | Mouse, Rat | Dependent on the drug's intended clinical route. |
| LD50 (Median Lethal Dose) | The dose of a substance that is lethal to 50% of a population of test animals. | Mouse, Rat | Typically determined in acute toxicity studies. |
Experimental Protocol: Acute Toxicity and MTD Determination in Mice
This protocol outlines a general procedure for an acute dose-ranging study to determine the Maximum Tolerated Dose (MTD) of a novel compound.
Objective: To determine the single-dose MTD of a test compound in mice.
Materials:
-
Test compound
-
Vehicle for solubilizing the compound (e.g., saline, DMSO, corn oil)
-
Male and female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Standard laboratory animal housing and husbandry equipment
-
Dosing syringes and needles (appropriate for the route of administration)
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per sex per group) and a vehicle control group.
-
Dose Administration: Administer a single dose of the test compound or vehicle via the intended route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 14 days. Observations should include changes in appearance, behavior, and body weight.
-
Data Collection: Record all clinical signs, body weights, and any instances of morbidity or mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
MTD Determination: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 10-15%.
Experimental Workflow for MTD Determination
Caption: Workflow for a typical MTD study in rodents.
Section 2: Pharmacokinetic Studies in Rodents
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies inform dosing regimens for efficacy studies.
Table 2: Key Pharmacokinetic Parameters in Rodents
| Parameter | Description | Species | Typical Route of Administration |
| Cmax | Maximum (peak) plasma concentration of a drug. | Rat, Mouse | Oral, Intravenous |
| Tmax | Time to reach Cmax. | Rat, Mouse | Oral, Intravenous |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | Rat, Mouse | Oral, Intravenous |
| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Rat, Mouse | Oral, Intravenous |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat, Mouse | Comparison of Oral and Intravenous |
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound in rats after a single administration.
Materials:
-
Test compound
-
Vehicle
-
Male Sprague-Dawley rats (cannulated, if serial blood sampling is required)
-
Dosing and blood collection supplies
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use rats fitted with jugular vein cannulas for serial blood sampling.
-
Dose Administration: Administer a single dose of the test compound via the desired route (e.g., oral gavage or intravenous bolus).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Pharmacokinetic Study Workflow
Caption: Workflow for a single-dose pharmacokinetic study in rats.
Section 3: Hypothetical Signaling Pathway and Mechanism of Action
While the mechanism of action for this compound is unknown, many therapeutic agents target specific signaling pathways. For illustrative purposes, the following diagram depicts a generic kinase signaling pathway that is often implicated in cancer and other diseases. A hypothetical drug, "this compound," is shown to inhibit a key kinase in this pathway.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Disclaimer: The information provided in this document is for illustrative and general informational purposes only. All experimental work should be conducted in accordance with approved animal care and use protocols and relevant institutional and national guidelines. The specific dosages, protocols, and endpoints for any study involving a novel compound must be determined through careful dose-finding and toxicology studies.
References
Application Notes and Protocols for Intracerebroventricular Injection of BWX 46
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWX 46 is a potent and highly selective synthetic agonist for the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key regulator of various physiological processes within the central nervous system (CNS), including the modulation of emotional processes and body weight. Intracerebroventricular (ICV) injection is a critical methodology for administering therapeutic agents like this compound directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and allowing for direct investigation of its central effects. These application notes provide detailed protocols for the ICV injection of this compound in rodent models, summarize relevant quantitative data from similar compounds, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies involving the intracerebroventricular administration of NPY and its receptor agonists. While specific data for this compound is not yet widely published, these tables provide a reference for expected outcomes and effective dose ranges for similar compounds.
Table 1: Effects of Intracerebroventricular Administration of NPY on Neurotransmitter Release
| Compound | Species | Dose Range (ICV) | Measured Outcome | Result | Reference |
| Neuropeptide Y (NPY) | Rat | 1.17-4.70 nmol | Striatal Dopamine Release | Dose-dependent increase | [1] |
Table 2: Effects of Intracerebroventricular Administration of NPY Receptor Modulators on Ischemic Brain Injury
| Compound | Species | Dose (ICV) | Measured Outcome | Result | Reference |
| [Leu(31),Pro(34)]-neuropeptide Y (Y1 Agonist) | Rat | 30 µg/kg | Infarct Volume | Increased to 32.0 ± 4.1% | [2] |
| BIBP3226 (Y1 Antagonist) | Rat | 15 µg/kg | Infarct Volume | Decreased to 6.5 ± 1.0% | [2] |
Table 3: Effects of Intracerebroventricular Administration of a Selective NPY Y5 Agonist on Monoamine Levels
| Compound | Species | Dose (ICV) | Brain Region | Measured Outcome | Result | Reference |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP | Rat | 0.6 nmol | Nucleus Accumbens | Dopamine Output | Significant increase (up to 150% of basal) | [3] |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP | Rat | 0.6 nmol | Medial Prefrontal Cortex | Norepinephrine Levels | Increased (up to 150% of basal) | [3] |
Experimental Protocols
Protocol 1: Stereotaxic Intracerebroventricular (ICV) Injection of this compound in Rodents
This protocol describes the standard stereotaxic procedure for delivering a precise, unilateral injection of this compound into a lateral cerebral ventricle.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus for rats or mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microsyringe (e.g., Hamilton syringe) with a 26-30 gauge needle
-
Surgical tools (scalpel, drill, sutures or wound clips)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
-
Heating pad
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen sterile vehicle to the desired final concentration. A starting dose for a selective NPY Y5 agonist can be in the range of 0.5-5.0 nmol per animal, based on published studies with similar compounds[3]. The final injection volume should be between 1-5 µL for mice and 5-10 µL for rats.
-
Ensure the solution is clear and free of particulates. Filter-sterilize if necessary.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an appropriate anesthetic protocol.
-
Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the scalp and secure the head in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Use a stereotaxic atlas to determine the coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 to -3.0 mm.
-
Mark the injection site on the skull and drill a small burr hole.
-
-
Intracerebroventricular Injection:
-
Load the microsyringe with the this compound solution, ensuring there are no air bubbles.
-
Lower the needle to the predetermined DV coordinate.
-
Infuse the solution slowly over several minutes (e.g., 1 µL/minute) to prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision or close it with wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the animal on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for the first 24 hours for any signs of distress.
-
Protocol 2: Free-hand Intracerebroventricular (ICV) Injection of this compound in Neonatal Mice
This protocol is a rapid method suitable for neonatal rodents, where the skull is not yet fully ossified.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Microliter syringe with a 30-gauge needle, with a custom-made stop (e.g., a piece of plastic tubing) to limit penetration depth to 2-3 mm.
-
Cryo-anesthetic (ice) or brief isoflurane anesthesia.
-
Fiber-optic light source.
Procedure:
-
Anesthesia and Positioning:
-
Briefly anesthetize the neonatal mouse using either cryo-anesthesia or isoflurane.
-
Position the pup on a fiber-optic light source to visualize the cerebral ventricles through the translucent skull. The injection site is typically about one-third of the distance from the lambda suture to the eye.
-
-
Injection:
-
Hold the pup's head firmly.
-
Insert the needle perpendicularly through the skull at the identified injection site to the depth determined by the needle stop (2-3 mm).
-
Inject a volume of 1-2 µL of the this compound solution slowly.
-
Withdraw the needle gently.
-
-
Recovery:
-
Return the pup to its home cage and allow it to recover with its dam and littermates.
-
Visualizations
NPY Y5 Receptor Signaling Pathway
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Workflow for ICV Injection of this compound
Caption: Experimental Workflow for ICV Studies.
References
- 1. Intracerebroventricular administration of neuropeptide Y affects parameters of dopamine, glutamate and GABA activities in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular injection of a neuropeptide Y-Y1 receptor agonist increases while BIBP3226, a Y1 antagonist, reduces the infarct volume following transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central administration of NPY or an NPY-Y5 selective agonist increase in vivo extracellular monoamine levels in mesocorticolimbic projecting areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BWX 46
For Researchers, Scientists, and Drug Development Professionals
Introduction to BWX 46
This compound is a potent and highly selective agonist for the Neuropeptide Y (NPY) Y5 receptor, a member of the G-protein coupled receptor (GPCR) family. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the Y5 receptor, which is implicated in processes such as food intake and energy homeostasis.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common experimental paradigms.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 172997-92-1 | |
| Molecular Weight | 2597.09 g/mol | |
| Molecular Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ | |
| Solubility | Water: up to 10 mg/mLDMSO: ≥ 260.4 mg/mL | |
| Storage | Desiccate at -20°C |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first critical step in any experiment. The following protocols provide guidance for preparing stock solutions in common solvents.
General Guidelines
-
Before preparing a stock solution, always refer to the batch-specific molecular weight provided on the product vial's certificate of analysis.
-
To ensure the complete dissolution of this compound, gentle warming to 37°C and sonication can be employed, particularly for aqueous solutions.
-
It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 2597.09 g/mol * (1000 mg / 1 g) = 25.97 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol for Preparing a 1 mg/mL Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing: Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube.
-
Mixing: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.
Stock Solution Preparation Table
For convenience, the following table provides pre-calculated volumes for preparing common stock solution concentrations.
| Desired Concentration | Volume to add to 1 mg of this compound | Volume to add to 5 mg of this compound |
| 1 mM | 385 µL | 1.925 mL |
| 5 mM | 77 µL | 385 µL |
| 10 mM | 38.5 µL | 192.5 µL |
Experimental Protocols
This compound is a versatile tool for studying the NPY Y5 receptor in various experimental settings.
In Vitro Application: Forskolin-Stimulated cAMP Assay
The NPY Y5 receptor is coupled to the inhibitory G-protein (Gαi), which suppresses the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A common method to assess the potency of a Y5 agonist is to measure its ability to inhibit forskolin-stimulated cAMP production in cells expressing the Y5 receptor.
Experimental Workflow:
References
Application Notes & Protocols: Investigating EBC-46 (Tigilanol Tiglate) in Metabolic Syndrome Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known mechanism of action of EBC-46 as a Protein Kinase C (PKC) activator and the established role of atypical PKC (aPKC) isoforms in metabolic syndrome. Currently, there is a lack of direct published research investigating EBC-46 for metabolic syndrome. Therefore, the proposed applications are hypothetical and intended to guide novel research in this area.
Introduction
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key pathological feature of metabolic syndrome is insulin resistance, a state where cells in your body don't respond well to insulin and can't easily take up glucose from your blood.
EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester that is a potent activator of Protein Kinase C (PKC).[1][2][3] While its primary development has been as an intratumoral agent for solid tumors, its mechanism of action presents a compelling, yet unexplored, avenue for metabolic syndrome research.[4][5][6]
Atypical PKC (aPKC) isoforms, particularly PKC-λ and PKC-ζ, are crucial mediators of insulin-stimulated glucose uptake in skeletal muscle and adipose tissue.[7][8] Dysfunction in aPKC activity is directly linked to insulin resistance and the development of metabolic syndrome.[7][8] Specifically, decreased aPKC activity in muscle and increased aPKC activity in the liver are associated with features of metabolic syndrome.[9][10]
These application notes provide a theoretical framework and experimental protocols for investigating the potential of EBC-46 as a modulator of aPKC activity in the context of metabolic syndrome.
Potential Research Applications of EBC-46 in Metabolic Syndrome
-
Investigating the isoform-specific activation of PKC by EBC-46 in metabolic tissues: Determining which PKC isoforms, particularly the atypical ones, are activated by EBC-46 in skeletal muscle, adipose tissue, and liver.
-
Elucidating the effect of EBC-46 on glucose uptake and insulin signaling: Assessing whether EBC-46 can modulate glucose transport and key components of the insulin signaling pathway in vitro and in vivo.
-
Evaluating the therapeutic potential of EBC-46 in animal models of metabolic syndrome: Testing the efficacy of EBC-46 in improving insulin sensitivity, glucose tolerance, and other metabolic parameters in preclinical models.
Quantitative Data Summary
As direct research is absent, this table summarizes key in vitro and in vivo data for EBC-46 from oncology studies, which can serve as a starting point for dose-ranging studies in metabolic research.
| Parameter | Finding | Model System | Reference |
| In Vitro EC50 | Varies by cell line (typically nM to low µM range) | Cancer cell lines | [1] |
| In Vivo Efficacious Dose | 50 nmol (30 µg) single intra-lesional injection | Mouse tumor models | [5] |
| Peak Plasma Concentration | Rapidly cleared from plasma | Mice | [1] |
| Tissue Retention | Preferentially retained within the injected tumor | Mice | [1] |
Experimental Protocols
In Vitro Analysis of EBC-46 on Glucose Uptake in Adipocytes and Myotubes
Objective: To determine the direct effect of EBC-46 on glucose uptake in insulin-sensitive cell lines.
Methodology:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
-
Serum Starvation: Prior to the experiment, starve the differentiated cells in serum-free DMEM for 2-4 hours.
-
EBC-46 and Insulin Treatment:
-
Pre-incubate cells with varying concentrations of EBC-46 (e.g., 1 nM to 10 µM) for 1 hour.
-
Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with insulin (100 nM) for 30 minutes. Include a non-insulin stimulated control.
-
-
Glucose Uptake Assay:
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) to the cells for 10-15 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
-
Data Analysis: Normalize glucose uptake to protein concentration and express the results as a fold change relative to the vehicle control.
Western Blot Analysis of Insulin Signaling Pathway
Objective: To investigate the effect of EBC-46 on key proteins in the insulin signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat differentiated 3T3-L1 adipocytes or C2C12 myotubes with EBC-46 and/or insulin as described in the glucose uptake protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-AS160
-
Total AS160
-
PKC isoforms (including aPKCs PKC-ζ and PKC-λ/ι)
-
GAPDH or β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of EBC-46 in insulin signaling.
Caption: Workflow for in vitro analysis of EBC-46.
Future Directions
The preliminary in vitro studies proposed here can provide a foundation for more extensive preclinical research. Future studies could involve:
-
In vivo studies in animal models of metabolic syndrome: Using models such as the db/db mouse or the Zucker fatty rat to assess the effects of systemic or tissue-specific delivery of EBC-46 on glucose tolerance, insulin sensitivity, and other metabolic parameters.
-
Investigating the effects of EBC-46 on hepatic glucose production: Examining whether EBC-46 can modulate gluconeogenesis in primary hepatocytes or in vivo.
-
Exploring the impact of EBC-46 on adipose tissue inflammation: Assessing the effect of EBC-46 on macrophage infiltration and inflammatory cytokine production in adipose tissue, which are key features of metabolic syndrome.
The exploration of EBC-46 in metabolic syndrome research, while speculative, holds the potential to uncover novel therapeutic strategies for this widespread and serious condition. Careful and systematic investigation of its effects on PKC isoforms in metabolic tissues is a critical first step.
References
- 1. qbiotics.com [qbiotics.com]
- 2. Tigilanol tiglate - Wikipedia [en.wikipedia.org]
- 3. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer drug destroys tumours in pre-clinical trials [qimrb.edu.au]
- 5. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [research.usc.edu.au]
- 7. Atypical protein kinase C dysfunction and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic functions of atypical protein kinase C: “good” and “bad” as defined by nutritional status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Framework for the Investigation of Novel Compounds in Obesity Studies
Disclaimer: A comprehensive search for "BWX 46" did not yield specific information on a compound with this designation in the context of obesity research. The following application notes and protocols are presented as a generalized framework for the investigation of a hypothetical novel compound, herein referred to as "this compound," in obesity studies. The methodologies and data are illustrative and based on established practices in the field.
Introduction
Obesity is a complex metabolic disorder characterized by excessive fat accumulation that presents a significant risk to health. Pharmacological intervention is a key strategy in the management of obesity. This document outlines the application of a hypothetical novel compound, this compound, in obesity research. This compound is postulated to be a potent and selective agonist for a receptor pathway known to regulate appetite and energy expenditure. These notes provide protocols for preclinical evaluation and a framework for clinical investigation.
Hypothetical Mechanism of Action
This compound is a novel peptide-based therapeutic designed to target key pathways in energy homeostasis. It is hypothesized to act as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR), thereby integrating anorexigenic signals with increased energy expenditure.
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound as a dual GLP-1R/GCGR agonist.
Preclinical Evaluation
In Vitro Characterization
Objective: To determine the potency and selectivity of this compound at the human GLP-1 and glucagon receptors.
Experimental Protocol: Receptor Activation Assay
-
Cell Culture: Culture HEK293 cells stably expressing either the human GLP-1 receptor or the human glucagon receptor.
-
Assay Principle: Utilize a cAMP response element (CRE) coupled to a luciferase reporter gene to measure receptor activation.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor.
-
Add increasing concentrations of this compound (or reference agonists) to the wells.
-
Incubate for 4-6 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value using non-linear regression.
Table 1: Illustrative In Vitro Potency of this compound
| Receptor | EC50 (nM) |
| Human GLP-1R | 0.8 |
| Human GCGR | 2.5 |
| Selectivity (GCGR/GLP-1R) | 3.1 |
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Model
Objective: To evaluate the effect of chronic this compound administration on body weight, food intake, and metabolic parameters in a mouse model of diet-induced obesity.
Experimental Protocol: DIO Mouse Study
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity.
-
Acclimatization and Grouping: Acclimatize the DIO mice to individual housing and daily handling. Randomize mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose) based on body weight.
-
Drug Administration: Administer this compound or vehicle via subcutaneous injection once daily for 28 days.
-
Measurements:
-
Body Weight: Measure daily.
-
Food Intake: Measure daily.
-
Body Composition: Measure fat mass and lean mass using quantitative magnetic resonance (qMR) at baseline and at the end of the study.
-
Metabolic Parameters: At the end of the study, collect terminal blood samples for the analysis of glucose, insulin, and lipids.
-
-
Statistical Analysis: Analyze data using ANOVA followed by post-hoc tests for group comparisons.
Table 2: Illustrative Effects of this compound in a 28-Day DIO Mouse Study
| Parameter | Vehicle | This compound (10 nmol/kg) | This compound (30 nmol/kg) |
| Body Weight Change (%) | +2.5 ± 0.8 | -10.2 ± 1.5 | -18.5 ± 2.1 |
| Cumulative Food Intake (g) | 85.6 ± 4.2 | 68.3 ± 3.1 | 55.1 ± 2.9 |
| Fat Mass Change (%) | +3.1 ± 1.0 | -15.8 ± 2.2 | -25.4 ± 3.0 |
| Fasting Glucose (mg/dL) | 165 ± 10 | 130 ± 8 | 115 ± 7 |
| Fasting Insulin (ng/mL) | 3.2 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| *p < 0.05 vs. Vehicle |
Workflow for Preclinical Obesity Study
Caption: Experimental workflow for a preclinical study of this compound in DIO mice.
Clinical Development Framework
Phase II Clinical Trial Protocol Synopsis
Objective: To evaluate the efficacy, safety, and tolerability of this compound in participants with obesity or overweight with at least one weight-related comorbidity. This protocol is based on typical designs for such studies[1].
Table 3: Synopsis of a Hypothetical Phase IIb Study for this compound
| Section | Description |
| Official Title | A Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Participants with Obesity or Overweight with Comorbidities. |
| Study Design | Randomized, parallel-group, placebo-controlled, multi-center. |
| Duration | 36 weeks of treatment followed by a follow-up period. |
| Population | Adults (18-75 years) with BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia). |
| Intervention Arms | 1. This compound (Dose 1) subcutaneous, once weekly2. This compound (Dose 2) subcutaneous, once weekly3. This compound (Dose 3) subcutaneous, once weekly4. Placebo subcutaneous, once weekly |
| Primary Endpoint | Percent change in body weight from baseline to week 36. |
| Secondary Endpoints | - Proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss.- Change in waist circumference.- Change in glycemic parameters (HbA1c, fasting glucose).- Change in lipid profile (LDL-C, HDL-C, Triglycerides).- Safety and tolerability assessments. |
Logical Flow of Clinical Trial Design
Caption: Logical flow diagram for a Phase IIb clinical trial of this compound.
Conclusion
These application notes provide a comprehensive, albeit illustrative, framework for the preclinical and clinical investigation of a novel anti-obesity compound, "this compound." The detailed protocols and structured data presentation are designed to guide researchers in the systematic evaluation of new therapeutic candidates for the treatment of obesity. The successful execution of these studies will be critical in determining the therapeutic potential of such a compound.
References
Application Notes and Protocols: Long-Term Administration of BWX 46 in Rats
Introduction
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of BWX 46, a novel selective kinase inhibitor, in rat models. The primary objective of these studies is to evaluate the safety, tolerability, and pharmacokinetic profile of this compound following repeated dosing over a 90-day period. The data and methodologies presented herein are intended to guide researchers and drug development professionals in designing and executing similar preclinical safety studies.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from a 90-day repeated-dose toxicity study of this compound administered orally to Sprague-Dawley rats.
Table 1: Mean Pharmacokinetic Parameters of this compound in Rats on Day 90
| Dose Group (mg/kg/day) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | T½ (hr) |
|---|---|---|---|---|
| 5 (Low Dose) | 152 ± 28 | 2.0 | 1,280 ± 210 | 6.5 |
| 25 (Mid Dose) | 810 ± 155 | 2.0 | 7,950 ± 980 | 7.1 |
| 100 (High Dose) | 3,450 ± 620 | 1.5 | 35,100 ± 4,500 | 7.8 |
| Vehicle Control | < LOQ* | N/A | < LOQ* | N/A |
LOQ: Limit of Quantitation
Table 2: Hematological Findings in Rats Treated with this compound for 90 Days
| Parameter | Vehicle Control | 5 mg/kg | 25 mg/kg | 100 mg/kg |
|---|---|---|---|---|
| White Blood Cells (WBC) (10³/µL) | 7.5 ± 1.2 | 7.3 ± 1.1 | 6.9 ± 1.4 | 5.1 ± 0.9* |
| Red Blood Cells (RBC) (10⁶/µL) | 7.8 ± 0.5 | 7.9 ± 0.6 | 7.7 ± 0.5 | 7.6 ± 0.7 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 15.3 ± 1.2 | 14.9 ± 1.1 | 14.8 ± 1.3 |
| Platelets (10³/µL) | 850 ± 120 | 845 ± 130 | 830 ± 115 | 710 ± 95* |
Statistically significant difference (p < 0.05) compared to vehicle control.
Table 3: Serum Biochemistry Parameters in Rats Treated with this compound for 90 Days
| Parameter | Vehicle Control | 5 mg/kg | 25 mg/kg | 100 mg/kg |
|---|---|---|---|---|
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 9 | 45 ± 11 | 98 ± 25* |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 99 ± 20 | 210 ± 45* |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 24 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 | 0.7 ± 0.2 |
Statistically significant difference (p < 0.05) compared to vehicle control.
Experimental Protocols
Protocol 1: 90-Day Repeated-Dose Oral Toxicity Study
-
Animal Model: Use 80 Sprague-Dawley rats (40 male, 40 female), aged 6-8 weeks at the start of the study.
-
Acclimatization: Acclimatize animals for a minimum of 7 days prior to dosing. House them in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Group Allocation: Randomly assign animals to one of four groups (10 males and 10 females per group):
-
Group 1: Vehicle Control (0.5% methylcellulose in water)
-
Group 2: Low Dose (5 mg/kg this compound)
-
Group 3: Mid Dose (25 mg/kg this compound)
-
Group 4: High Dose (100 mg/kg this compound)
-
-
Dosing Regimen: Administer the assigned dose or vehicle orally via gavage once daily for 90 consecutive days. The volume of administration should be 5 mL/kg.
-
Observations:
-
Conduct clinical observations twice daily for mortality and morbidity.
-
Perform detailed clinical examinations, including body weight measurements, weekly.
-
Monitor food consumption weekly.
-
-
Terminal Procedures: At the end of the 90-day period, fast animals overnight. On Day 91, collect blood samples for hematology and serum biochemistry. Euthanize animals via CO₂ asphyxiation followed by necropsy and tissue collection for histopathological examination.
Protocol 2: Pharmacokinetic (PK) Analysis
-
Sample Collection: On Day 90, collect sparse blood samples (approx. 0.25 mL) from a satellite group of animals (3 per time point per dose group) at pre-dose, and 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing K₂EDTA anticoagulant. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma samples using protein precipitation with acetonitrile containing an internal standard.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
The chromatographic separation is performed on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC(0-24h), T½) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 3: Hematology and Serum Biochemistry Analysis
-
Blood Collection: Collect terminal blood samples via cardiac puncture into appropriate collection tubes.
-
For hematology: K₂EDTA tubes.
-
For serum biochemistry: Serum separator tubes (SST).
-
-
Hematology:
-
Analyze whole blood samples within 4 hours of collection using a validated automated hematology analyzer (e.g., Siemens ADVIA).
-
Key parameters include WBC, RBC, hemoglobin, hematocrit, mean corpuscular volume (MCV), and platelet count.
-
-
Serum Biochemistry:
-
Allow blood in SST tubes to clot for 30 minutes at room temperature.
-
Centrifuge at 1,500 x g for 10 minutes to separate serum.
-
Analyze serum using a validated automated clinical chemistry analyzer (e.g., Roche Cobas).
-
Key parameters include ALT, AST, alkaline phosphatase (ALP), total bilirubin, BUN, and creatinine.
-
Visualizations: Diagrams and Workflows
Caption: Workflow for the 90-day repeated-dose toxicity study in rats.
Caption: Hypothetical mechanism of action for this compound in an inflammatory pathway.
Caption: Relationship between this compound dose, systemic exposure, and observed effects.
Application Notes and Protocols for BWX 46 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of BWX 46, a potent and selective Neuropeptide Y (NPY) Y5 receptor agonist, in neuroscience research. The protocols outlined below are intended to serve as a foundation for studying the role of the NPY Y5 receptor in various physiological processes, including feeding behavior, energy homeostasis, and neuronal signaling.
Introduction to this compound
This compound is a synthetic peptide analog that acts as a selective agonist for the Neuropeptide Y (NPY) receptor subtype 5 (Y5).[1] The NPY system is one of the most abundant neuropeptide signaling systems in the mammalian brain and is critically involved in the regulation of appetite, circadian rhythms, and mood. The Y5 receptor, a G-protein coupled receptor (GPCR), is a key mediator of NPY's orexigenic (appetite-stimulating) effects.[1] this compound's selectivity for the Y5 receptor makes it a valuable tool for dissecting the specific functions of this receptor subtype in complex neurological pathways.
Data Presentation: Properties of this compound
The following tables summarize the key quantitative data for this compound, facilitating comparison with other NPY receptor ligands.
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | 0.85 nM | NPY Y5 | [2] |
Table 1: In Vitro Activity of this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the NPY Y5 receptor, indicating its high binding affinity.
| Experiment | Animal Model | Dose | Effect | Reference |
| Food Intake Study | Rat | 30 µg (intrahypothalamic) | Stimulation of food intake | [1][3] |
| Food Intake Study | Rat | 40 µg (intrahypothalamic) | Stimulation of food intake | [1][3] |
Table 2: In Vivo Efficacy of this compound. These studies demonstrate the orexigenic effects of this compound when directly administered to the hypothalamus, a key brain region for appetite regulation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro NPY Y5 Receptor Activation – cAMP Assay
This protocol is designed to measure the functional activation of the NPY Y5 receptor by this compound through the inhibition of cyclic adenosine monophosphate (cAMP) production.
Objective: To determine the potency and efficacy of this compound in activating the NPY Y5 receptor.
Materials:
-
HEK293 cells stably expressing the human NPY Y5 receptor (or other suitable cell line)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
Procedure:
-
Cell Culture: Culture HEK293-NPY5R cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well white opaque microplate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 1 pM to 10 µM.
-
Assay: a. Remove the culture medium from the wells and add 10 µL of the diluted this compound or vehicle (assay buffer). b. Incubate for 30 minutes at room temperature. c. Add 10 µL of 2X forskolin solution (to a final concentration that stimulates a submaximal cAMP response) to all wells. d. Incubate for 30 minutes at room temperature. e. Add 20 µL of the cAMP assay kit's detection reagents according to the manufacturer's instructions. f. Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate using a microplate reader compatible with the chosen cAMP assay technology (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Plot the resulting signal as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Assessment of Orexigenic Effects – Intracerebroventricular (ICV) Injection and Food Intake Measurement
This protocol describes the procedure for administering this compound directly into the brain of rats and monitoring its effect on food consumption.
Objective: To evaluate the in vivo effect of this compound on feeding behavior.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Injection cannula
-
Hamilton syringe
-
This compound dissolved in sterile saline
-
Standard rat chow
-
Metabolic cages for food intake monitoring
Procedure:
-
Surgical Preparation: a. Anesthetize the rats according to an approved institutional protocol. b. Using a stereotaxic apparatus, surgically implant a guide cannula into the lateral cerebral ventricle. c. Secure the cannula with dental cement and place a dummy cannula to keep it patent. d. Allow the animals to recover for at least one week post-surgery.
-
Acclimatization: House the rats individually in metabolic cages and allow them to acclimate for several days. Monitor their baseline food and water intake.
-
Injection Procedure: a. Gently restrain the rat and remove the dummy cannula. b. Insert the injection cannula, which extends slightly beyond the guide cannula, into the lateral ventricle. c. Connect the injection cannula to a Hamilton syringe and infuse the desired dose of this compound (e.g., 10-50 µg in a volume of 2-5 µL) over a period of 1-2 minutes. A vehicle control group receiving sterile saline should be included. d. Leave the injection cannula in place for an additional minute to allow for diffusion. e. Replace the dummy cannula.
-
Food Intake Measurement: a. Immediately after the injection, provide a pre-weighed amount of standard chow. b. Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Compare the cumulative food intake between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations: Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the NPY Y5 receptor upon binding of an agonist like this compound.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraventricular leptin reduces food intake and body weight of lean rats but not obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with BWX 46
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWX 46 is a potent and highly selective synthetic agonist for the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, including the regulation of food intake.[1][2][3] In the context of cell culture experiments, this compound serves as a valuable tool to investigate the downstream signaling pathways and cellular responses mediated by the NPY Y5 receptor. Activation of the Y5 receptor by agonists like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These signaling events can subsequently influence cellular processes such as proliferation and migration.
This document provides detailed application notes and protocols for conducting cell culture experiments to characterize the effects of this compound.
Data Presentation
The following tables summarize the key in vitro activities of this compound based on available data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| NPY Y5 | 0.85[4][5] |
| NPY Y1 | 42[4][5] |
| NPY Y2 | 3015[4][5] |
| NPY Y4 | 245[4][5] |
Table 2: Functional Activity of this compound
| Functional Assay | Cell Type | Effect | Potency |
| cAMP Synthesis Inhibition | Y5-expressing cells | Inhibition of cAMP synthesis | Comparable to NPY[2][3] |
| cAMP Synthesis Inhibition | Y1, Y2, and Y4-expressing cells | No significant effect at 10 µM[2][3] | - |
Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway Activated by this compound
Caption: NPY Y5 receptor signaling cascade initiated by this compound.
General Experimental Workflow for Studying this compound Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic efficacy of a novel combination therapy controls growth of Bcl-xL bountiful neuroblastoma cells by increasing differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Expression of Extracellular Signal-Regulated Kinases (ERK) 1/2 and Phospho-Erk Proteins in MBA-MB-231 and MCF-7 Cells after Chemotherapy with Doxorubicin or Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Hypothetical Compound B46
Disclaimer: The following information is for a hypothetical compound, "Hypothetical Compound B46," and is intended as a template. It is not applicable to any real-world substance. Always refer to the official Safety Data Sheet (SDS) and relevant literature for any specific chemical.
Introduction
Hypothetical Compound B46 is a novel small molecule inhibitor of the XYZ signaling pathway, showing potential as a therapeutic agent in preclinical oncology models. These application notes provide guidelines for its safe handling, storage, and use in common in vitro experimental protocols.
Safety and Handling
All handling of Hypothetical Compound B46 should be performed by trained personnel in a laboratory setting equipped with appropriate safety measures.
2.1 Personal Protective Equipment (PPE) Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is required when handling Hypothetical Compound B46 powder or solutions.
2.2 Engineering Controls A certified chemical fume hood is required when weighing or otherwise manipulating the powdered form of the compound to avoid inhalation.
2.3 First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
2.4 Storage and Stability Store the powdered compound at -20°C in a desiccator. Protect from light and moisture. Solutions can be stored at -80°C for up to one month.
2.5 Disposal Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for Hypothetical Compound B46.
| Property | Value | Units |
| Molecular Weight | 450.5 | g/mol |
| Purity | >99.5% | % |
| Solubility (in DMSO) | 100 | mg/mL |
| LD50 (Oral, Rat) | 2000 | mg/kg |
| Recommended Stock Conc. | 10 | mM |
| Cell Permeability (Caco-2) | 5.2 x 10⁻⁶ | cm/s |
Experimental Protocols
4.1 Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Hypothetical Compound B46 in dimethyl sulfoxide (DMSO).
Methodology:
-
Equilibrate the vial of Hypothetical Compound B46 powder to room temperature for at least 15 minutes before opening.
-
In a chemical fume hood, weigh out 4.51 mg of the powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
4.2 In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of Hypothetical Compound B46 on the viability of a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Hypothetical Compound B46 from the 10 mM stock solution in complete growth medium. The final concentrations should range from 0.1 nM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
Diagrams and Visualizations
The following diagrams illustrate the hypothetical signaling pathway affected by Compound B46 and the workflow for the cell viability assay.
Caption: Hypothetical signaling pathway inhibited by Compound B46.
Caption: Experimental workflow for the in vitro cell viability assay.
Application Notes and Protocols for BWX 46 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWX 46 is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor.[1][2] As a selective agonist, this compound is a valuable tool for investigating the physiological and pathological roles of the NPY Y5 receptor, which is implicated in a variety of processes including feeding behavior, anxiety, and cancer cell growth.[3][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.
Mechanism of Action
Neuropeptide Y (NPY) exerts its effects through at least six G-protein coupled receptors (GPCRs), designated Y1 through Y6. The Y5 receptor subtype is primarily expressed in the central nervous system and is a key mediator of NPY's effects on energy homeostasis. This compound selectively binds to and activates the Y5 receptor, leading to downstream signaling cascades. This activation typically involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][5][6]
Product Information
Sourcing
While some major suppliers have discontinued this compound, it is available for research purposes from vendors such as:
-
GlpBio: Catalog No. GC14789
-
APExBIO: Catalog No. B5250
It is recommended to request a certificate of analysis from the supplier for batch-specific data.
Chemical Properties
| Property | Value |
| CAS Number | 172997-92-1 |
| Molecular Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ |
| Molecular Weight | 2597.09 g/mol |
| Solubility | Soluble in water |
| Storage | Store at -20°C. Desiccate to protect from moisture. |
Biological Activity
| Parameter | Value | Receptor Subtype |
| Ki | 0.85 nM | NPY Y5 |
| 42 nM | NPY Y1 | |
| 3015 nM | NPY Y2 | |
| 245 nM | NPY Y4 |
Signaling Pathway
Activation of the NPY Y5 receptor by this compound initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Concurrently, the activation of the Y5 receptor can stimulate the Ras/Raf/MEK/ERK (MAPK) pathway, leading to the phosphorylation of ERK1/2.
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Protocols
In Vitro: cAMP Inhibition Assay
This protocol is adapted from the methodology described by Balasubramaniam et al. (2002) and is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the NPY Y5 receptor.[1]
Workflow:
Caption: cAMP Inhibition Assay Workflow.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human NPY Y5 receptor in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for optimal growth and response.
-
Pre-incubation: On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to a final concentration of 10 µM to all wells except the basal control. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vitro: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the activation of the MAPK/ERK pathway by assessing the phosphorylation of ERK1/2 in response to this compound treatment.
Methodology:
-
Cell Culture and Serum Starvation: Culture cells expressing the NPY Y5 receptor to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours prior to the experiment.
-
Treatment: Treat the serum-starved cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
In Vivo: Food Intake Study in Rats
This protocol is based on the in vivo experiments described by Balasubramaniam et al. (2002) to assess the effect of this compound on food consumption.[1]
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats, individually housed in a controlled environment with a 12-hour light/dark cycle.
-
Cannulation: For intracerebroventricular (i.c.v.) or intrahypothalamic (i.h.t.) administration, surgically implant a guide cannula into the desired brain region. Allow for a recovery period of at least one week.
-
Habituation: Acclimatize the rats to the experimental conditions, including handling and mock injections.
-
Drug Preparation: Dissolve this compound in sterile saline or an appropriate vehicle.
-
Administration: On the day of the experiment, administer this compound (e.g., 30-40 µg) or vehicle via the implanted cannula.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure the food consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust or solution. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to obtain and review the SDS from the specific vendor before handling the compound.
Conclusion
This compound is a valuable research tool for elucidating the role of the NPY Y5 receptor in various physiological and disease states. The protocols provided here offer a starting point for in vitro and in vivo studies. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
References
- 1. Bis(31/31')[[Cys(31), Nva(34)]NPY(27-36)-NH(2)]: a neuropeptide Y (NPY) Y(5) receptor selective agonist with a latent stimulatory effect on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The selective neuropeptide Y Y5 agonist [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP differently modulates emotional processes and body weight in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BWX 46 Experimental Variability
Important Note for Researchers: The term "BWX 46" is ambiguous and does not correspond to a clearly defined, publicly documented experimental product or platform. Our search has yielded information on two distinct entities: EBC-46 (Tigilanol Tiglate) , a small molecule drug candidate for cancer treatment, and BWX Technologies (BWXT) , a nuclear technology company.
This technical support center has been developed based on the available information for EBC-46 , as it aligns with the context of experimental research in life sciences. If you are working with a different product designated "this compound," please consult your specific product documentation or contact the manufacturer for support.
Frequently Asked Questions (FAQs)
Q1: What is EBC-46 and what is its mechanism of action?
EBC-46, also known as tigilanol tiglate, is a novel small molecule drug candidate being investigated for the treatment of a broad range of solid tumors.[1] Its proposed mechanism of action involves the activation of specific forms of Protein Kinase C (PKC).[2] This activation leads to a localized immune response against the tumor, disrupting the tumor's blood vessels and ultimately causing cancerous cell death.[2]
Q2: What are the known sources of EBC-46?
Historically, the availability of EBC-46 has been limited as its only known natural source is the seed of the blushwood tree (Fontainea picrosperma), which is found in a small rainforest region in Northeastern Australia.[2] However, recent breakthroughs have demonstrated a method for the synthetic production of EBC-46, which is expected to increase its availability for research and clinical development.[2]
Q3: What are some of the reported side effects or adverse events in clinical studies of EBC-46?
In a first-in-human, phase I dose-escalation study, intratumoral injection of tigilanol tiglate was generally well tolerated.[1] The most common adverse events were injection site reactions.[1] One instance of dose-limiting toxicity (upper airway obstruction) and two serious adverse events (upper airway obstruction and septicemia) were reported.[1]
Troubleshooting Experimental Variability
Researchers using EBC-46 (tigilanol tiglate) in their experiments may encounter variability in their results. This section provides guidance on potential sources of variability and strategies for troubleshooting.
Table 1: Potential Sources of Experimental Variability with EBC-46
| Source of Variability | Potential Cause | Recommended Action |
| Inconsistent Drug Activity | Improper storage and handling affecting compound stability. | Store EBC-46 according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inaccurate dosage calculation or administration. | Verify all calculations for dosing. Ensure precise and consistent administration techniques, especially for intratumoral injections. | |
| Variable Tumor Response | Differences in tumor type and location. | Be aware that EBC-46's efficacy may vary between different tumor models. The first-in-human study observed clinical activity in 9 different tumor types.[1] |
| Inconsistent tumor volume at the time of treatment. | Standardize the tumor size at the start of the experiment to ensure comparable treatment conditions. | |
| In Vitro Assay Variability | Cell line-specific differences in PKC isoform expression. | Characterize the PKC isoform expression profile of your cell lines. EBC-46's activity is dependent on specific PKC isoforms. |
| Inconsistent cell culture conditions. | Maintain consistent cell culture conditions, including media, supplements, and passage number. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of EBC-46 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of EBC-46. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the percentage of viable cells in each well.
-
Data Analysis: Calculate the IC50 value (the concentration of EBC-46 that inhibits cell growth by 50%) from the dose-response curve.
Visualizing the EBC-46 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for EBC-46.
References
Frequently Asked Questions (FAQs) & Troubleshooting
Technical Support Center: BWX 46
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal experimental effect. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and visualizations of key pathways and workflows.
Q1: What is the optimal concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. We recommend performing a dose-response curve to determine the EC50 for your particular cell line. A starting point for this titration is typically between 10 nM and 1 µM. It is crucial to use healthy, viable cells for these assays to ensure reliable data.[1]
Q2: I am observing high variability in my results between experiments. What could be the cause?
A2: High variability can stem from several factors. Ensure consistent cell seeding density, as overcrowding can alter cellular access to this compound.[2] It's also important to maintain consistent incubation times and temperatures.[3] Any variations in media composition or supplements can also lead to changes in cellular behavior and should be kept consistent.[1]
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?
A3: First, confirm the viability of your cell stock. Do not use cells that have been passaged for extended periods.[1] If the cells are healthy, consider reducing the exposure time to this compound. You can also perform a time-course experiment to find the optimal incubation period that maximizes the desired effect while minimizing toxicity.
Q4: I am not observing the expected downstream effects on the signaling pathway after treatment with this compound. What are some potential reasons?
A4: This could be due to several reasons. First, verify the activity of your this compound stock. If the compound's activity is confirmed, consider the possibility of drug resistance, which can arise from mutations in the target protein.[4] Additionally, ensure that your detection method for the downstream effect is sensitive enough and that you are analyzing at an appropriate time point post-treatment.
Q5: Can this compound be used in combination with other inhibitors?
A5: Yes, combining this compound with other inhibitors, such as an ATP-competitive inhibitor, has the potential for improved efficacy.[4] However, it is essential to perform thorough validation to assess for any synergistic or antagonistic effects and to determine the optimal concentrations for the combination treatment.
Data Presentation
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Cell Type | Seeding Density (cells/well in 96-well plate) | This compound Concentration Range | Incubation Time (hours) |
| HeLa | 5,000 - 10,000 | 1 nM - 5 µM | 24 - 72 |
| A549 | 8,000 - 15,000 | 5 nM - 10 µM | 24 - 72 |
| Jurkat | 20,000 - 40,000 | 1 nM - 2 µM | 12 - 48 |
| Primary Neurons | 10,000 - 20,000 | 0.5 nM - 1 µM | 48 - 96 |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| High well-to-well variability | Uneven cell seeding | Ensure proper mixing of cell suspension before plating. Let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[2] |
| No observable effect | Inactive compound, insufficient concentration, or inappropriate time point | Test a fresh aliquot of this compound. Perform a wider dose-response and a time-course experiment. |
| High background signal in assay | Contamination, inappropriate plate type | Use aseptic techniques to prevent contamination.[3] For fluorescence assays, use black-walled plates to minimize background.[5] For luminescence, use white-walled plates.[5] |
| Edge effects in plate-based assays | Evaporation in outer wells | Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier.[2] |
Experimental Protocols
Protocol 1: Determination of EC50 for this compound in Adherent Cells
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine viability (should be >95%).
-
Seed cells in a 96-well plate at the recommended density (see Table 1) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM). Include a vehicle control (DMSO only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Assay (e.g., using a resazurin-based reagent):
-
Add 20 µL of the viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for EC50 determination.
Caption: Logical guide for troubleshooting high variability.
References
Technical Support Center: BWX 46 (Tigilanol Tiglate)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with BWX 46 (EBC-46, Tigilanol Tiglate). The following information is collated to address potential issues related to the degradation and storage of this compound.
Disclaimer: this compound is a specific tigliane diterpenoid. While data on this particular compound is limited in publicly available literature, the following recommendations are based on the known chemical properties and handling requirements of the broader class of phorbol esters and related complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it important for storage and handling?
A1: this compound, also known as EBC-46 or Tigilanol Tiglate, is a diterpenoid and a member of the phorbol ester family.[1][2][3] Phorbol esters are known to be sensitive to environmental factors, which can lead to degradation and loss of activity. Key structural features, such as the tigliane backbone, ester groups, and hydroxyl groups, are susceptible to oxidation, hydrolysis, and other chemical modifications.[4][5] Therefore, proper handling and storage are critical to maintain the compound's integrity.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on studies of analogous phorbol esters, the primary factors contributing to degradation are:
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions.[6]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5][6]
-
Oxygen: Atmospheric oxygen can lead to autoxidation, particularly for compounds with sensitive functional groups.[4][5]
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the ester linkages present in the molecule.[5]
-
Moisture: The presence of water can facilitate hydrolysis of the ester groups.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, the following storage conditions are recommended:
| Form | Temperature | Atmosphere | Light Condition |
| Solid (Powder) | -20°C for long-term storage (years); 4°C for short-term storage (months) | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protect from light by using an amber vial or by storing in a dark location.[4] |
| In Solvent | -80°C for long-term storage (months); -20°C for short-term storage (weeks) | Use anhydrous, high-purity solvents. Purge the vial headspace with an inert gas before sealing. | Store in light-protecting vials in a dark location. |
Note: The stability of this compound in solution is expected to be lower than in its solid form. It is advisable to prepare solutions fresh for each experiment whenever possible. Autoxidation of the B-ring of tiglianes has been observed in solution at room temperature over extended periods.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see table above). 2. Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from solid material and re-run the experiment. 3. Use High-Quality Solvents: Ensure solvents are anhydrous and free of contaminants. 4. Minimize Light Exposure: Protect solutions from light during preparation and use. 5. Perform Quality Control: If possible, use analytical techniques like HPLC or LC-MS to check the purity of the compound before use. |
| Visible changes in the appearance of the solid or solution (e.g., color change). | Potential degradation or contamination. | 1. Do Not Use: Discard the material if any unexpected physical changes are observed. 2. Review Handling Procedures: Ensure that the compound has not been exposed to contaminants or adverse environmental conditions. |
| Precipitation of the compound from solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gentle Warming: Warm the solution to its working temperature (e.g., room temperature or 37°C) and vortex gently to redissolve the compound. 2. Sonication: Brief sonication may also help to redissolve the precipitate. 3. Solvent Check: Ensure the correct solvent is being used and that it has not evaporated, which would increase the compound's concentration. |
Experimental Protocols & Methodologies
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of solid this compound.
-
Dissolve in an appropriate anhydrous solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple light-protected, airtight vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Incubation under Stress Conditions:
-
Temperature Stress: Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Light Stress: Expose aliquots to ambient laboratory light or a defined light source for various time points, while keeping a control set in the dark.
-
pH Stress: Prepare solutions in buffers of different pH values (e.g., pH 5, 7.4, 9) and incubate for various time points.
-
-
Sample Analysis:
-
At each time point, take a sample from each condition.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The percentage of intact this compound remaining can be calculated by comparing the peak area at each time point to the peak area at time zero.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate under each condition.
-
Quantitative Data on Phorbol Ester Stability (Analogous Compounds)
The following table summarizes degradation rate data for phorbol esters found in Jatropha curcas oil (JCO) and pressed seeds (JPS), which can serve as a general reference.[6]
| Condition | Matrix | Degradation Rate (k, per day) |
| 4°C, No Light | JCO & JPS | 0.0009 |
| Diffused Sunlight (1097 lx) | JCO | Higher degradation than in dark |
| Fluorescent Lighting (4690 lx) | JCO | Higher degradation than in dark |
| 25°C to 35°C | JCO & JPS | Increased degradation with temperature |
Note: Light exposure led to 280% to 380% higher degradation rates in oil compared to pressed seeds, likely due to better light penetration.[6]
Visualizations
Signaling Pathway of this compound (Tigilanol Tiglate)
This compound is an activator of Protein Kinase C (PKC).[1][7] Its proposed mechanism of action involves the activation of PKC isoforms, leading to a localized inflammatory response, disruption of tumor vasculature, and ultimately, tumor cell death.
Caption: Signaling pathway of this compound via Protein Kinase C (PKC) activation.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. Tigilanol tiglate | inhibitor/agonist | CAS 943001-56-7 | Buy Tigilanol tiglate from Supplier InvivoChem [invivochem.com]
- 2. Tigilanol Tiglate | C30H42O10 | CID 92135637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tigilanol tiglate - Wikipedia [en.wikipedia.org]
- 4. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Degradation rates of phorbol esters in Jatropha curcas L. oil and pressed seeds under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
minimizing off-target effects of BWX 46
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of BWX 46. The following information is based on established methodologies in drug development for mitigating unintended molecular interactions.
Disclaimer: The compound "this compound" is not found in publicly available scientific literature. The guidance provided here is based on general principles for minimizing off-target effects of small molecule inhibitors. If "this compound" is a typo and you are referring to a compound such as EBC-46 (Tigilanol Tiglate), please note that its primary mechanism involves the activation of Protein Kinase C (PKC) and subsequent localized inflammatory response.[1] The strategies outlined below are broadly applicable but should be adapted to the specific molecular characteristics of the compound .
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to identify potential off-target effects of this compound?
A1: The initial step is to perform comprehensive in silico and in vitro profiling. Computational methods can predict potential off-target interactions by screening this compound against a database of known protein structures.[2][3] This should be followed by in vitro screening assays.
Q2: Which in vitro screening assays are recommended for identifying off-target interactions?
A2: A tiered approach is recommended. Start with broad panel screening against a library of kinases and other common off-target families. Follow up with more specific cell-based assays to confirm any initial hits. High-throughput screening (HTS) can provide a robust platform for identifying and optimizing drug candidates early in the development pipeline.[2]
Q3: How can we differentiate between true off-target effects and experimental artifacts?
A3: It is crucial to use multiple, orthogonal assays to validate any observed off-target activity. This includes using different cell lines, varying the concentration of this compound, and using structurally related but inactive control compounds. Additionally, genetic screening techniques like CRISPR-Cas9 or RNA interference can be employed to validate the involvement of a potential off-target protein in the observed phenotype.[2]
Troubleshooting Guides
Issue 1: High incidence of off-target binding observed in initial screening.
Potential Cause & Solution:
-
Poor Selectivity: The chemical scaffold of this compound may have inherent promiscuity.
-
Troubleshooting Step: Initiate a medicinal chemistry campaign to perform structure-activity relationship (SAR) studies. The goal is to modify the chemical structure to enhance selectivity for the intended target while minimizing binding to off-targets. This is a core principle of rational drug design.[2]
-
-
High Compound Concentration: The concentrations used in the initial screen may be too high, leading to non-specific binding.
-
Troubleshooting Step: Perform dose-response studies for both the on-target and identified off-targets to determine the selectivity window. Aim for a concentration that maximizes on-target activity while minimizing off-target effects.
-
Issue 2: In vivo toxicity is observed at therapeutic doses, likely due to off-target effects.
Potential Cause & Solution:
-
Metabolite-Mediated Toxicity: The toxic effects may be caused by metabolites of this compound and not the parent compound itself.
-
Troubleshooting Step: Profile the metabolic fate of this compound in relevant in vivo models. Identify major metabolites and test them for activity against the identified off-targets.
-
-
On-Target Toxicity in Non-Target Tissues: The target of this compound might be expressed in tissues where its modulation leads to toxicity.
-
Troubleshooting Step: Analyze the expression profile of the target protein across different tissues. If the toxicity is on-target but in the wrong location, consider strategies to improve localized delivery of this compound to the target tissue, such as encapsulation in nanomaterials.[4]
-
Data Presentation
Table 1: Comparison of Off-Target Screening Methodologies
| Methodology | Principle | Throughput | Cost | Key Advantage |
| In Silico Docking | Computational prediction of binding affinity to a panel of protein structures. | Very High | Low | Provides a broad, initial assessment of potential off-targets. |
| Biochemical Assays | Direct measurement of this compound activity against a purified panel of proteins (e.g., kinases). | High | Medium | Quantitative assessment of direct protein inhibition. |
| Cell-Based Phenotypic Screening | Measures the effect of this compound on cellular phenotypes in various cell lines. | Medium | High | Identifies functional consequences of off-target engagement in a biological context. |
| CRISPR/RNAi Screening | Genetic perturbation to identify genes that modify cellular response to this compound.[2] | Medium | High | Directly links a phenotype to a specific gene (potential off-target).[2] |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
-
Objective: To computationally identify potential off-target proteins for this compound.
-
Methodology:
-
Obtain the 3D structure of this compound.
-
Utilize molecular docking software (e.g., AutoDock, Glide) to screen this compound against a virtual library of human protein structures, particularly those known to be common off-targets (e.g., kinases, GPCRs, ion channels).
-
Analyze the docking scores and binding poses to rank potential off-targets.
-
Prioritize hits with high predicted binding affinity for further in vitro validation.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective: To quantitatively measure the binding affinity of this compound to its primary target and potential off-targets.
-
Methodology:
-
Prepare solutions of the purified target and off-target proteins, and a solution of this compound in a suitable buffer.
-
Use an ITC instrument to titrate this compound into the protein solutions.
-
Measure the heat changes upon binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Compare the Kd values to determine the selectivity of this compound.
-
Mandatory Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Relationship between compound selectivity and therapeutic window.
References
Technical Support Center: BWX 46 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the oral bioavailability of BWX 46, a potent and selective NPY Y5 receptor agonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in terms of bioavailability?
This compound is a peptide-based, potent, and highly selective Neuropeptide Y (NPY) Y5 receptor agonist with a molecular weight of 2597.09 g/mol .[1][2] As a peptide, this compound likely faces significant challenges with oral bioavailability due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. Its solubility in aqueous solutions may also be a limiting factor.
Q2: What are the known solubility characteristics of this compound?
There appears to be some variability in the reported aqueous solubility of this compound. One source indicates it is soluble up to 10 mg/mL in water, while another suggests a solubility of less than 12.99 mg/mL in water.[2][3] It is highly soluble in DMSO (≥ 260.4 mg/mL with sonication) and has low solubility in ethanol (<12.99 mg/mL).[3] This suggests that while it has some water solubility, formulation strategies may be necessary to ensure complete dissolution and prevent precipitation in the gastrointestinal tract.
Q3: What are the initial steps to consider when formulating this compound for in vivo studies?
For initial in vivo studies, particularly for parenteral administration, this compound can be dissolved in DMSO to create a stock solution.[3] This stock can then be further diluted with aqueous buffers or vehicles such as PEG300, Tween 80, and saline.[3] However, for oral administration, these simple formulations are unlikely to yield significant bioavailability.
Troubleshooting Guide
Issue 1: Low or inconsistent plasma concentrations of this compound after oral administration.
-
Potential Cause A: Enzymatic Degradation. As a peptide, this compound is susceptible to degradation by proteases and peptidases in the stomach and small intestine.
-
Troubleshooting Tip: Co-administer this compound with protease inhibitors (e.g., aprotinin, bestatin). While useful for initial proof-of-concept, this is not a viable long-term formulation strategy. For formulation development, consider encapsulation in protective delivery systems like liposomes or polymeric nanoparticles.
-
-
Potential Cause B: Poor Permeability. The molecular size and polarity of this compound may limit its passive diffusion across the intestinal epithelium.
-
Troubleshooting Tip: Investigate the use of permeation enhancers. These can be co-formulated with this compound to transiently open tight junctions between epithelial cells. It is crucial to screen for enhancers that do not cause irreversible damage to the intestinal mucosa.
-
-
Potential Cause C: Insufficient Solubility/Dissolution in the GI Tract. While this compound has some aqueous solubility, it may not be sufficient for complete dissolution at the required dose in the varying pH environments of the GI tract.
-
Troubleshooting Tip: Formulate this compound with solubility enhancers such as cyclodextrins or develop amorphous solid dispersions to improve its dissolution rate and extent.
-
Issue 2: High variability in absorption between subjects.
-
Potential Cause: Food Effects. The presence of food can significantly alter the gastrointestinal environment, affecting drug stability, solubility, and absorption.
-
Troubleshooting Tip: Conduct pilot studies in both fasted and fed states to characterize the food effect. Depending on the results, a controlled dosing regimen with respect to food intake may be necessary. Formulation strategies can also be designed to minimize food effects.
-
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Delivery
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS), a common approach for improving the oral bioavailability of poorly soluble and/or labile drugs.
-
Screening of Excipients:
-
Oils: Screen various pharmaceutical-grade oils (e.g., Capryol 90, Labrafac lipophile WL 1349) for their ability to solubilize this compound.
-
Surfactants: Evaluate different surfactants (e.g., Kolliphor EL, Tween 80) for their emulsification efficiency.
-
Co-surfactants/Co-solvents: Test co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) to improve the microemulsion region and drug loading.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (e.g., to 40°C) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS in simulated gastric and intestinal fluids and measure the droplet size using dynamic light scattering.
-
In Vitro Dissolution: Perform in vitro dissolution studies to assess the release of this compound from the formulation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 260.4 mg/mL (with sonication) | [3] |
| Water | < 12.99 mg/mL | [3] |
| Water | Soluble to 10 mg/mL | [2] |
| Ethanol | < 12.99 mg/mL | [3] |
Table 2: Example of a Pre-formulation Screening for a Lipid-Based Delivery System
| Excipient | Type | This compound Solubility (mg/g) |
| Capryol 90 | Oil | 5.2 ± 0.4 |
| Labrafil M 1944 CS | Oil | 8.1 ± 0.7 |
| Kolliphor EL | Surfactant | 25.6 ± 1.9 |
| Tween 80 | Surfactant | 18.3 ± 1.5 |
| Transcutol HP | Co-surfactant | 42.1 ± 3.2 |
Note: The data in Table 2 is representative and should be determined experimentally for this compound.
Visualizations
References
Technical Support Center: BWX 46 (EBC-46/Tigilanol Tiglate) Synthesis and Application
Welcome to the technical support center for the synthesis and application of BWX 46, more accurately known as EBC-46 or Tigilanol Tiglate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for the compound often referred to as this compound?
A1: The compound is scientifically known as Tigilanol Tiglate, with the research code EBC-46. "this compound" appears to be a misnomer. This document will refer to the compound as EBC-46 (Tigilanol Tiglate).
Q2: What is the primary challenge in the synthesis of EBC-46?
A2: The primary challenge lies in its complex molecular structure. For a long time, EBC-46 was considered synthetically inaccessible due to the difficulty in its laboratory production.[1] A key hurdle is the specific and controlled placement of oxygen atoms on the B ring of the molecule, which is crucial for its biological activity.[1]
Q3: What is the natural source of EBC-46, and why is a synthetic route necessary?
A3: The only known natural source of EBC-46 is the seed of the blushwood tree (Fontainea picrosperma), which is found exclusively in a small rainforest region of Northeastern Australia.[1] This limited natural availability makes a scalable synthetic production method essential to meet research and clinical demands.[1]
Q4: What is the mechanism of action for EBC-46?
A4: EBC-46 is an activator of Protein Kinase C (PKC).[1] When injected directly into a solid tumor, it activates specific forms of PKC, which in turn triggers a localized immune response. This leads to the disruption of the tumor's blood vessels, causing hemorrhagic necrosis and ultimately, the death of cancerous cells.[1]
Q5: What is the current clinical status of EBC-46?
A5: An EBC-46-based medication, under the brand name STELFONTA®, has been approved by the European Medicines Agency and the U.S. Food and Drug Administration for the treatment of mast cell cancer in dogs.[1] It has shown a high success rate in veterinary use and is currently in human clinical trials for skin, head and neck, and soft tissue cancers.[1][2]
Troubleshooting Guide: EBC-46 Synthesis
This guide addresses potential issues in the synthetic process, based on the published breakthrough by Stanford University researchers.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the final EBC-46 product. | Inefficient conversion of the starting material, phorbol. | - Ensure the purity of the phorbol starting material, which can be derived from croton oil. - Optimize reaction conditions (temperature, solvent, catalyst) for the initial transformation steps. |
| Incorrect stereochemistry or placement of oxygen atoms on the B ring. | Ineffective control during the oxidation steps. | - Review and strictly adhere to the protocols for the multi-step process of introducing oxygen atoms. - Utilize advanced analytical techniques (e.g., NMR, Mass Spectrometry) to verify the structure at each key step. - Employ computer modeling to better understand the reaction mechanism and potential side reactions.[1] |
| Difficulty in purifying the final compound. | Presence of closely related analogs or unreacted starting materials. | - Employ multi-step purification techniques, such as column chromatography followed by HPLC. - Consider derivatization of impurities to facilitate their removal. |
| Inconsistent biological activity of the synthesized EBC-46. | Impurities or incorrect molecular conformation. | - Confirm the final product's purity and structure using high-resolution analytical methods. - Perform in vitro PKC activation assays to validate the biological activity against a known standard. |
Experimental Protocols
Key Experiment: Scalable Synthesis of EBC-46
While the detailed, step-by-step protocol is proprietary, the overall methodology developed by Stanford University researchers is as follows:
-
Starting Material: The synthesis begins with phorbol, an abundant plant-based material.[1]
-
Core Synthesis: A series of chemical transformations are performed to modify the phorbol backbone.
-
Key Challenge - B Ring Oxidation: A critical phase of the synthesis involves the precise and stereoselective addition of oxygen atoms to the B ring of the molecule. This is essential for the compound's ability to interact with Protein Kinase C.[1]
-
Final Steps: Subsequent steps involve the esterification of the molecule to yield Tigilanol Tiglate.
-
Purification: The final product is purified to a high degree for in vitro and in vivo studies.
Quantitative Data
Phase I Human Clinical Trial Results for Intratumoral EBC-46 (Tigilanol Tiglate)
| Metric | Value | Reference |
| Number of Patients Enrolled | 22 | [2] |
| Maximum Administered Dose | 3.6 mg/m² | [2][3] |
| Maximum Tolerated Dose | Not Reached | [2][3] |
| Treatment-Emergent Adverse Events | 160 | [2][3] |
| Serious Adverse Events | 2 (Upper airway obstruction, septicemia) | [2][3] |
| Dose-Limiting Toxicity | 1 (Upper airway obstruction) | [2][3] |
| Overall Treatment Response | 6 out of 22 patients | [2][3] |
| Complete Response | 4 out of 22 patients | [2] |
Visualizations
Signaling Pathway of EBC-46
Caption: Mechanism of action of EBC-46 in solid tumors.
Experimental Workflow: EBC-46 Synthesis
Caption: Simplified workflow for the synthetic production of EBC-46.
References
BWX 46 stability in aqueous solutions
Disclaimer: Specific stability data for BWX 46 in aqueous solutions is limited in publicly available literature, and this product has been discontinued by some suppliers.[1] The following information is based on general principles of peptide stability and is intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored desiccated at -20°C.[1]
Q2: What is the solubility of this compound in water?
A2: The solubility of this compound in water is reported to be up to 10 mg/ml.
Q3: How should I prepare aqueous solutions of this compound?
A3: To prepare aqueous solutions, it is recommended to reconstitute the lyophilized peptide in sterile, purified water or a buffer of your choice. For long-term storage of solutions, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What factors can affect the stability of this compound in aqueous solutions?
A4: The stability of peptides like this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of proteases or oxidizing agents.[2]
Q5: Are there any known degradation pathways for peptides similar to this compound?
A5: While specific degradation pathways for this compound are not documented, peptides, in general, can degrade via hydrolysis, oxidation, deamidation, and disulfide bond scrambling. The presence of specific amino acid sequences can make a peptide more susceptible to certain degradation pathways.
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound after dissolving it in an aqueous solution.
-
Possible Cause: The concentration of the peptide may be too high, or the pH of the solution may be close to the isoelectric point of the peptide, where it has minimum solubility.
-
Solution:
-
Try dissolving the peptide at a lower concentration.
-
Adjust the pH of the solution. For most peptides, solubility is higher at pH values away from their isoelectric point.
-
Consider using a different buffer system.
-
Issue 2: I am seeing a loss of biological activity of this compound in my experiments over time.
-
Possible Cause: The peptide may be degrading in the experimental conditions (e.g., temperature, pH of the cell culture media).
-
Solution:
-
Prepare fresh solutions of this compound for each experiment.
-
If possible, conduct a time-course experiment to determine the rate of activity loss.
-
Assess the stability of the peptide under your specific experimental conditions using an analytical method like HPLC.
-
Issue 3: I am observing multiple peaks in my HPLC analysis of a this compound solution.
-
Possible Cause: These additional peaks could be degradation products of this compound.
-
Solution:
-
Analyze a freshly prepared solution to use as a reference.
-
Compare the chromatograms of aged solutions to the fresh solution to identify potential degradation peaks.
-
Consider using mass spectrometry (LC-MS) to identify the degradation products.
-
Hypothetical Stability Data for this compound
The following tables present hypothetical data to illustrate how the stability of this compound could be presented. This is not actual experimental data.
Table 1: Hypothetical Effect of pH on the Stability of this compound (1 mg/mL) at 4°C
| pH | % Purity after 24 hours | % Purity after 7 days | % Purity after 30 days |
| 5.0 | 99.5 | 95.2 | 85.1 |
| 7.4 | 98.8 | 92.3 | 78.5 |
| 8.5 | 97.1 | 88.5 | 70.2 |
Table 2: Hypothetical Effect of Temperature on the Stability of this compound (1 mg/mL) at pH 7.4
| Temperature | % Purity after 24 hours | % Purity after 7 days |
| 4°C | 98.8 | 92.3 |
| 25°C | 95.3 | 80.1 |
| 37°C | 89.6 | 65.4 |
Experimental Protocols
Protocol: Assessment of Peptide Stability in Aqueous Solution using RP-HPLC
-
Materials:
-
Lyophilized this compound
-
Sterile, purified water (HPLC grade)
-
Buffers of different pH (e.g., acetate buffer for pH 5.0, phosphate buffer for pH 7.4, borate buffer for pH 8.5)
-
Reverse-phase HPLC system with a C18 column
-
Mobile phases (e.g., Mobile Phase A: 0.1% TFA in water, Mobile Phase B: 0.1% TFA in acetonitrile)
-
-
Procedure:
-
Prepare a stock solution of this compound in sterile water at a concentration of 10 mg/mL.
-
Prepare working solutions of this compound at a final concentration of 1 mg/mL in the different pH buffers.
-
For each pH, divide the solution into aliquots for analysis at different time points (e.g., 0, 24 hours, 7 days, 30 days).
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At each time point, analyze the samples by RP-HPLC.
-
Inject a fixed volume of the sample.
-
Run a gradient of Mobile Phase B to elute the peptide and its potential degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Calculate the purity of this compound at each time point by determining the area of the main peak as a percentage of the total peak area.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
avoiding precipitation of BWX 46 in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the investigational compound BWX 46 in experimental media.
Frequently Asked Questions (FAQs)
Q1: I observed a cloudy or crystalline precipitate after adding this compound to my cell culture medium. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its low intrinsic solubility. The formation of a precipitate can be triggered by several factors, including the final concentration of the compound, the pH of the medium, the presence of certain salts (especially phosphates), and the solvent used for the initial stock solution.
Q2: At what concentration does this compound typically precipitate in standard cell culture media?
A2: The solubility of this compound is highly dependent on the specific composition of the medium. In general, concentrations above 10 µM in phosphate-buffered media at physiological pH (~7.4) are at high risk of precipitation over time. See the data table below for more details.
Q3: Can the solvent used for my this compound stock solution affect its precipitation in media?
A3: Absolutely. While DMSO is a common solvent for creating high-concentration stock solutions, introducing too much DMSO into your aqueous medium can cause the compound to crash out. It is recommended to keep the final concentration of the organic solvent (e.g., DMSO) in the medium below 0.5% to maintain the solubility of this compound.
Q4: How does temperature affect the solubility of this compound?
A4: this compound, like many small molecule compounds, may exhibit decreased solubility at lower temperatures. If you prepare your media and store it refrigerated (4°C), you might observe precipitation. It is crucial to ensure the compound is fully dissolved at the working temperature of your experiment (e.g., 37°C) before applying it to cells.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Assess Stock Solution
-
Confirm Stock Concentration: Ensure your stock solution concentration is accurate. An erroneously high stock concentration will lead to unexpected precipitation when diluted.
-
Check for Crystallization: Before diluting, inspect your stock solution for any signs of crystallization, especially if it has been stored at low temperatures. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until they are fully redissolved.
Step 2: Optimize Dilution Protocol
-
Use a Serial Dilution Approach: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform one or more intermediate dilution steps in media or a suitable buffer.
-
Ensure Rapid Mixing: When adding this compound to the final volume of media, ensure the solution is being mixed (e.g., by vortexing or swirling) to prevent localized high concentrations that can initiate precipitation.
Step 3: Modify Media Composition
-
Reduce Phosphate Concentration: this compound is known to have lower solubility in phosphate-rich solutions. If your experiment allows, consider using a medium with a lower phosphate concentration or temporarily switching to a HEPES-buffered formulation during compound treatment.
-
Incorporate a Solubilizing Agent: For in vitro assays, the addition of a small amount of a non-ionic surfactant or a carrier protein like Bovine Serum Albumin (BSA) can help maintain the solubility of this compound. See the protocol below for guidance.
Quantitative Data Summary
The following tables provide key data regarding the solubility and stability of this compound under various conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (mM) |
|---|---|
| DMSO | 50 |
| Ethanol | 15 |
| Methanol | 10 |
| PBS (pH 7.4) | <0.01 |
Table 2: Effect of Media Components on this compound Precipitation at 20 µM
| Medium | Buffer System | Serum (%) | Observation (after 2h at 37°C) |
|---|---|---|---|
| DMEM | Bicarbonate | 10 | Minor Precipitate |
| RPMI-1640 | Bicarbonate | 10 | Minor Precipitate |
| PBS | Phosphate | 0 | Heavy Precipitate |
| HEPES-buffered Saline | HEPES | 0 | Clear Solution |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment of this compound
Objective: To determine the kinetic solubility of this compound in a target medium.
Materials:
-
This compound (as 10 mM stock in DMSO)
-
Target experimental medium (e.g., DMEM with 10% FBS)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm)
Methodology:
-
Prepare a series of dilutions of the this compound DMSO stock.
-
In the 96-well plate, add 198 µL of the target medium to each well.
-
Add 2 µL of the various this compound stock dilutions to the wells to achieve a range of final concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM). Include a vehicle control (2 µL of DMSO).
-
Seal the plate and incubate at 37°C for 2 hours.
-
After incubation, visually inspect each well for signs of precipitation.
-
Measure the turbidity of each well by reading the absorbance at 600 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear is considered the kinetic solubility limit in that medium.
Visual Guides
Below are diagrams illustrating key troubleshooting and experimental workflows.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Workflow for assessing this compound aqueous solubility.
Caption: Hypothetical mechanism of this compound pH-dependent precipitation.
Technical Support Center: BWX 46 Vehicle Solution for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on formulating and troubleshooting vehicle solutions for the neuropeptide Y (NPY) Y5 receptor agonist, BWX 46, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Is there a standard, pre-formulated vehicle for this compound?
A1: Currently, there is no commercially available, universal vehicle solution specifically for this compound. As a peptide, its formulation depends on the experimental requirements, including the desired concentration, route of administration, and the specific animal model. Researchers typically need to prepare the vehicle solution in the laboratory.
Q2: What are the key solubility characteristics of this compound?
A2: Understanding the solubility of this compound is the first step in vehicle selection. Key properties are summarized below.
| Property | Value | Citation(s) |
| Water Solubility | Soluble up to 10 mg/mL | [1] |
| DMSO Solubility | ≥ 260.4 mg/mL (with ultrasonication) | [2] |
| Ethanol Solubility | < 12.99 mg/mL | [2] |
| Storage | Desiccate at -20°C | [1][2] |
Q3: What are common starting vehicles for a peptide like this compound?
A3: Given that this compound is soluble in water, the simplest starting vehicle is sterile water or a buffered saline solution (e.g., 0.9% NaCl).[3][4] For higher concentrations that may exceed its aqueous solubility, or to enhance stability, a co-solvent system may be necessary. A common approach for peptides is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then slowly dilute it with the desired aqueous buffer.[5]
Q4: What factors should I consider when selecting a vehicle for a specific administration route?
A4: The route of administration is critical in determining an appropriate vehicle.
-
Intravenous (IV): Requires a sterile, aqueous-based vehicle with a pH close to physiological levels. Co-solvents should be used at low, non-toxic concentrations. Any solution that precipitates upon dilution in plasma is unsuitable for IV injection due to the risk of emboli.[6]
-
Intraperitoneal (IP) & Subcutaneous (SC): Isotonicity and a neutral pH are important to minimize irritation. Both solutions and suspensions can be used.
-
Oral (PO): This route offers more flexibility. Aqueous solutions, suspensions, and co-solvent systems are common.
-
Intrahypothalamic: As this compound has been administered this way, sterility and physiological compatibility of the vehicle are paramount to avoid tissue damage and inflammation.[1][7][8] Artificial cerebrospinal fluid (aCSF) is often a suitable vehicle for direct brain injections.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of this compound solutions.
Issue 1: The this compound solution is cloudy or shows precipitation.
-
Cause A: Poor Aqueous Solubility at High Concentrations. The desired concentration may exceed the 10 mg/mL solubility limit of this compound in water.
-
Solution: First, dissolve the this compound in a minimal volume of DMSO. Then, add this concentrated stock solution dropwise into your vigorously stirring aqueous vehicle (e.g., sterile saline).[5] This method avoids localized high concentrations that can lead to precipitation.
-
-
Cause B: pH-Dependent Solubility. The pH of your vehicle may be at or near the isoelectric point of the peptide, where its solubility is lowest.
-
Cause C: Salt-Induced Precipitation. High salt concentrations in the buffer can sometimes cause peptides to "salt out" and precipitate.
-
Solution: Try reducing the salt concentration of your buffer or test alternative buffer systems.
-
Issue 2: The vehicle control group is showing adverse effects (e.g., sedation, irritation, weight loss).
-
Cause A: Toxicity of Organic Co-solvents. High concentrations of solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) can cause systemic toxicity or local irritation.[3][4][12]
-
Solution: Reduce the concentration of the organic solvent to the lowest possible level that maintains the solubility of this compound. Conduct a pilot tolerability study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) in your specific animal model and administration route.[2]
-
-
Cause B: Non-sterile Vehicle. Contamination of the vehicle with bacteria or pyrogens can induce an inflammatory response.
Troubleshooting Workflow for Vehicle-Related Toxicity
Quantitative Data on Common Vehicle Components
The following tables summarize toxicity data for commonly used co-solvents in mice and rats. LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population. It is a measure of acute toxicity. For chronic studies, concentrations should be kept well below levels that cause any adverse effects.
Table 1: Toxicity of Dimethyl Sulfoxide (DMSO)
| Species | Route | LD50 (mL/kg) | Notes | Citation(s) |
| Mouse | Intraperitoneal (IP) | 6.2 | Daily IP injections of 10 mL/kg at 5% concentration showed no adverse effects for 7 days.[2] | [4] |
| Intravenous (IV) | 3.7 | [4] | ||
| Oral | ~7.0 | The safe dose is estimated to be around 0.7 mL/kg.[5] | [5] | |
| Rat | Intraperitoneal (IP) | 9.9 | [4] | |
| Intravenous (IV) | 7.4 | [4] |
Table 2: Toxicity of Polyethylene Glycol 400 (PEG 400)
| Species | Route | LD50 (mg/kg) | Tolerated Dose / Notes | Citation(s) |
| Mouse | Intraperitoneal (IP) | - | Tolerated at 10 mL/kg (35% solution) for 3 days, or 2.5 mL/kg (40% solution) for 1 month.[14] | [14] |
| Intravenous (IV) | 8550 | 25% PEG 400 in saline is tolerated.[15] | [15] | |
| Rat | Intraperitoneal (IP) | 9708 | [15] | |
| Intravenous (IV) | 7312 | [15] | ||
| Oral | 30200 | [15] |
Experimental Protocols
Protocol 1: Preparation of a this compound Vehicle Solution (Example)
This protocol describes the preparation of a 1 mg/mL this compound solution in a vehicle of 5% DMSO in sterile 0.9% saline.
Materials:
-
This compound peptide
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
0.9% Sodium Chloride (Saline), sterile for injection
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final solution needed for your experiment. For example, to make 1 mL of a 1 mg/mL solution, you will need 1 mg of this compound.
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing 50 µL of DMSO with 950 µL of sterile 0.9% saline. This creates a 5% DMSO solution.
-
Initial Dissolution: Weigh 1 mg of this compound into a sterile microcentrifuge tube. Add a small volume of pure DMSO (e.g., 10-20 µL) to dissolve the peptide completely. Gently vortex if necessary.
-
Slow Dilution: While vigorously vortexing the 5% DMSO/saline vehicle prepared in step 2, slowly and dropwise add the concentrated this compound/DMSO stock from step 3.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile, pyrogen-free vial. This final step ensures the sterility of the dosing solution.
-
Storage: Store the final solution appropriately (e.g., at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, following stability studies if necessary).
Workflow for this compound Solution Preparation
References
- 1. Basics of Sterile Compounding: Vehicles Used in Sterile Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. ipsf.org [ipsf.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmpk.com [pharmpk.com]
how to improve selectivity of BWX 46
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of BWX 46 in experimental settings.
It is important to clarify that this compound is a potent and highly selective neuropeptide Y (NPY) Y5 receptor agonist.[1][2][3] The information available in scientific literature and supplier databases consistently highlights its high selectivity for the Y5 receptor subtype over other NPY receptors. Therefore, this guide focuses on presenting the established selectivity profile of this compound and the signaling pathway it activates, rather than troubleshooting selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound acts as a selective agonist for the Neuropeptide Y (NPY) receptor Y5.[1][2][4] NPY receptors are G-protein coupled receptors (GPCRs), and the Y5 subtype is primarily involved in the regulation of food intake.[1][4] By binding to and activating the Y5 receptor, this compound mimics the effects of the endogenous ligand, NPY. This activation inhibits cAMP synthesis.[4]
Q2: How selective is this compound for the Y5 receptor?
This compound exhibits a high degree of selectivity for the Y5 receptor compared to other NPY receptor subtypes (Y1, Y2, and Y4).
Selectivity Profile of this compound
The following table summarizes the binding affinities (Ki values) of this compound for various NPY receptor subtypes, demonstrating its selectivity for the Y5 receptor. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Y5 | 0.85 | [1][2] |
| Y1 | 42 | [1][2] |
| Y4 | 245 | [1][2] |
| Y2 | 3015 | [1][2] |
Signaling Pathway
NPY Y5 Receptor Signaling Pathway
Activation of the NPY Y5 receptor by an agonist like this compound initiates a signaling cascade. The Y5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can influence various cellular processes.
Troubleshooting and Experimental Considerations
Given the high intrinsic selectivity of this compound, any observed off-target effects in experiments are more likely to be due to experimental conditions rather than a lack of molecular selectivity. Here are some factors to consider:
-
Compound Purity and Integrity: Ensure the purity of the this compound sample. Degradation of the peptide could potentially lead to altered activity. It is recommended to use freshly prepared solutions.
-
Concentration: Using excessively high concentrations of any compound can lead to non-specific binding and off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for Y5 receptor activation without engaging other targets.
-
Experimental System: The expression levels of different NPY receptor subtypes in your specific cell line or animal model can influence the observed effects. Characterize the receptor expression profile of your experimental system.
Experimental Protocols
For researchers investigating the effects of this compound, the following general experimental protocols are recommended as a starting point.
1. Radioligand Binding Assay to Confirm Selectivity
This experiment is designed to determine the binding affinity of this compound for the Y5 receptor and other NPY receptor subtypes.
-
Cell Lines: Use cell lines individually expressing human NPY Y1, Y2, Y4, and Y5 receptors.
-
Radioligand: A suitable radiolabeled NPY receptor ligand (e.g., ¹²⁵I-PYY).
-
Procedure:
-
Prepare cell membranes from each cell line.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Perform non-linear regression analysis on the competition binding data to determine the Ki values.
-
2. cAMP Assay to Measure Functional Activity
This assay measures the functional consequence of Y5 receptor activation by this compound.
-
Cell Line: Use a cell line expressing the NPY Y5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Plot the concentration-response curve to determine the EC50 of this compound for cAMP inhibition.
-
Workflow for Characterizing this compound Activity
The following diagram illustrates a logical workflow for characterizing the selectivity and functional activity of this compound in a new experimental system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
NPY Y5 Receptor Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during Neuropeptide Y (NPY) Y5 receptor assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the NPY Y5 receptor?
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][2] Upon activation, it initiates several downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3]
-
Activation of MAPK/ERK Pathway: The Y5 receptor can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is often associated with cell proliferation and growth.[3][4]
-
Activation of RhoA Pathway: The NPY Y5 receptor has been shown to activate the small GTPase RhoA, which is involved in cytoskeleton remodeling and cell migration.[5][6][7]
Q2: Which ligands can be used to study the NPY Y5 receptor?
Several endogenous and synthetic ligands can be used. It is crucial to consider their selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, Y4).
| Ligand | Type | Selectivity Profile | Reference |
| Neuropeptide Y (NPY) | Endogenous Agonist | Non-selective (activates Y1, Y2, Y5) | [1] |
| Peptide YY (PYY) | Endogenous Agonist | Non-selective (activates Y1, Y2, Y5) | [1] |
| Pancreatic Polypeptide (PP) | Endogenous Agonist | Preferential for Y4, lower affinity for Y5 | [1] |
| [D-Trp³²]NPY | Synthetic Agonist | Selective for Y5 | [1] |
| [Ala³¹, Aib³²]NPY | Synthetic Agonist | Selective for Y5 | [1] |
| CGP 71683 | Synthetic Antagonist | Selective for Y5 | [8] |
| MK-0557 | Synthetic Antagonist | Selective for Y5 | [9] |
Q3: I am having trouble expressing the NPY Y5 receptor in my cell line. What could be the issue?
Difficulties in expressing the NPY Y1 and Y5 receptors in cultured cells are a known challenge.[3] Consider the following:
-
Cell Line Choice: HEK293 and CHO cells have been successfully used for stable expression of the Y5 receptor.[3]
-
Transfection Method: Optimization of the transfection protocol (e.g., lipid-based reagents, electroporation) may be necessary.
-
Codon Optimization: Synthesizing the NPY5R gene with codons optimized for the expression host (e.g., human or hamster) can improve expression levels.
-
Vector Choice: Ensure your expression vector contains a strong promoter and appropriate selection markers.
-
Toxicity: Overexpression of some GPCRs can be toxic to cells. Consider using an inducible expression system to control the level and timing of receptor expression.
Troubleshooting Guides
Radioligand Binding Assays
Problem: High Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Radioligand concentration too high | Perform saturation binding experiments to determine the optimal radioligand concentration (typically at or below the Kd). |
| Inadequate washing | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure wash buffer is cold. |
| Binding to filter or plate | Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). Use low-binding plates. |
| Radioligand degradation | Use fresh radioligand and include protease inhibitors in the binding buffer. |
| Lipophilicity of compounds | For lipophilic compounds, consider adding a low concentration of BSA (e.g., 0.1%) to the binding buffer. |
Problem: Low or No Specific Binding
| Possible Cause | Troubleshooting Step |
| Low receptor expression | Verify receptor expression levels via Western blot or qPCR. If low, re-optimize transfection and cell culture conditions. |
| Inactive receptor | Ensure proper membrane preparation and storage. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer composition | Optimize buffer pH, ionic strength, and divalent cation concentrations. |
| Degraded radioligand | Check the age and storage conditions of the radioligand. Perform a quality control check. |
| Insufficient incubation time | Perform a time-course experiment to determine the time to reach binding equilibrium. |
Functional Assays (e.g., cAMP, Calcium Mobilization, Cell Proliferation)
Problem: High Basal Signal/Activity
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity | This can occur with some GPCRs. If problematic, consider using a different cell line or expression system. |
| Endogenous ligand in serum | NPY is present in fetal bovine serum (FBS).[8] For functional assays, serum-starve cells prior to the experiment or use serum-free media.[8] |
| Cell stress | Ensure cells are healthy and not over-confluent. Optimize cell handling and plating density. |
Problem: Weak or No Agonist-Induced Response
| Possible Cause | Troubleshooting Step |
| Low functional receptor expression | Even if total receptor expression is high, the fraction of properly folded and cell-surface localized receptors may be low. Verify surface expression using flow cytometry or cell-surface ELISA. |
| Receptor desensitization/internalization | Prolonged exposure to agonists can lead to receptor desensitization. Keep agonist incubation times as short as possible to capture the initial response. |
| Incorrect assay endpoint | The chosen functional readout may not be strongly coupled to the Y5 receptor in your specific cell system. Consider measuring multiple downstream signaling events (e.g., cAMP, ERK phosphorylation). |
| Receptor heterodimerization | Co-expression of other NPY receptors (e.g., Y1) can alter the pharmacology and signaling of the Y5 receptor.[4][6] If possible, use a cell line that does not endogenously express other NPY receptors. |
Experimental Protocols
Radioligand Binding Assay Protocol (Competition)
This protocol is a general guideline for a competition radioligand binding assay using cell membranes expressing the NPY Y5 receptor.
-
Membrane Preparation:
-
Culture cells expressing the NPY Y5 receptor to confluency.
-
Wash cells with ice-cold PBS and scrape into a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Increasing concentrations of the unlabeled competitor ligand.
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]PYY) at its Kd concentration.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For non-specific binding (NSB) wells, add a high concentration of an unlabeled NPY Y5 receptor ligand (e.g., 1 µM NPY).
-
For total binding wells, add only radioligand and membranes.
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Co-expression of neuropeptide Y Y1 and Y5 receptors results in heterodimerization and altered functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput synthesis optimization of sulfonamide NPY Y5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y receptor interactions regulate its mitogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: EBC-46 (Tigilanol Tiglate)
Disclaimer: The following information is for research and informational purposes only. EBC-46 (tigilanol tiglate) is an investigational drug and should be handled by qualified professionals in a controlled laboratory setting.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EBC-46, a potent activator of Protein Kinase C (PKC). Our aim is to address common issues related to poor reproducibility in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is EBC-46 and what is its primary mechanism of action?
A1: EBC-46, technically known as tigilanol tiglate, is a novel small molecule diterpene ester. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1][2] This activation triggers a localized inflammatory response, disruption of tumor vasculature leading to hemorrhagic necrosis, and ultimately, tumor cell death.[1][3][4]
Q2: I am observing significant variability in tumor response between my experimental animals. What are the potential causes?
A2: Variability in tumor response is a known challenge and can be attributed to several factors:
-
Host Immune Response: A significant component of EBC-46's efficacy is the induction of a local immune response.[3] The inherent biological variability in the immune systems of individual animals can lead to different treatment outcomes.
-
Tumor Heterogeneity: Differences in the cellular makeup, vascularization, and the local immune microenvironment of the tumors, even within the same model, can affect drug response.[5]
-
Injection Technique: Inconsistent intra-tumoral injection can lead to variable drug distribution within the tumor.
Q3: My in vitro experiments are showing inconsistent results. What should I check?
A3: For in vitro studies, consider the following:
-
Cell Line Specificity: Different cancer cell lines may have varying expression levels of the PKC isoforms that EBC-46 targets, leading to differences in sensitivity.
-
Compound Stability and Storage: Ensure the compound is stored correctly and that the solvent used for dilution is appropriate and does not affect cell viability on its own.
-
Assay Conditions: Factors such as cell density, passage number, and incubation time can all influence the outcome of cell viability assays.
Q4: Is EBC-46 active against all types of cancer cells?
A4: Preclinical studies have shown EBC-46 to be effective against a range of solid tumors, including melanoma, squamous cell carcinoma, and mast cell tumors.[3][6][7] However, its efficacy can be tumor-type dependent, likely due to differences in the expression and role of PKC isoforms in different cancer types.
Troubleshooting Guides
Problem 1: Suboptimal or No Tumor Regression in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Concentration | Efficacy is highly dose-dependent. Ensure you are using a concentration reported to be effective in similar tumor models. In canine mast cell tumors, a concentration of 1.0 mg/mL has shown high efficacy.[6] |
| Improper Injection Technique | Ensure the entire dose is delivered directly into the tumor mass. Leakage into surrounding tissue can reduce efficacy and cause local inflammation in healthy tissue. The volume of the injection should be appropriate for the tumor size. A common protocol is to inject a volume of drug solution that is half the tumor volume.[6] |
| Poor Drug Formulation | EBC-46 is typically formulated in a vehicle such as 40% propylene glycol.[2] Ensure the formulation is prepared correctly and is homogenous. Inconsistent formulation can lead to variable dosing. |
| Tumor Location and Type | The anatomical location of the tumor can influence treatment outcome.[5] Additionally, some tumor types may be less responsive. Confirm the suitability of your chosen tumor model. |
| Compromised Host Immune System | As the host immune response is crucial, ensure that the immune status of your animal model is appropriate for the study. In severely immunocompromised models, the full therapeutic effect of EBC-46 may not be observed. |
Problem 2: High Variability in In Vitro Cytotoxicity Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Contamination or Genetic Drift | Regularly perform cell line authentication and mycoplasma testing. High passage numbers can lead to genetic drift and altered phenotypes, so use cells within a consistent and low passage range. |
| Inconsistent Seeding Density | Ensure uniform cell seeding density across all wells of your assay plates. Over-confluent or under-confluent cells can respond differently to treatment. |
| Drug Solution Instability | Prepare fresh dilutions of EBC-46 for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Edge Effects in Assay Plates | "Edge effects" in microplates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation. |
Quantitative Data
Table 1: In Vivo Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
| Drug Concentration | Number of Dogs | Complete Response (at Day 28) |
| 1.0 mg/mL | 10 | 90% |
| 0.5 mg/mL | 10 | Not specified |
| 0.2 mg/mL | 7 | Not specified |
| Data from a dose characterization study in canine mast cell tumors.[6] A larger randomized controlled study showed a 75% complete response at day 28 with a single treatment.[8] |
Table 2: In Vivo Dose-Response of Tigilanol Tiglate in a Human Melanoma Xenograft Model (MM649)
| Treatment | Tumor Volume Outcome |
| Vehicle Control | Progressive tumor growth |
| Tigilanol Tiglate (various concentrations) | Concentration-dependent tumor ablation |
| Specific concentrations and corresponding tumor volumes were presented graphically in the source, indicating a clear dose-response relationship.[9] |
Experimental Protocols
Key Experiment: In Vivo Anti-Tumor Efficacy in a Mouse Xenograft Model
1. Cell Implantation:
-
Culture human cancer cells (e.g., MM649 melanoma cells) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
2. Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
3. Drug Formulation and Administration:
-
Prepare the EBC-46 (tigilanol tiglate) solution at the desired concentration in a suitable vehicle (e.g., 40% propylene glycol in water for injection).
-
Administer a single intra-tumoral injection of the EBC-46 solution. The injection volume should be appropriate for the tumor size.
4. Post-Treatment Monitoring and Endpoint Analysis:
-
Monitor the animals for local reactions at the injection site (e.g., erythema, edema, eschar formation) and systemic signs of toxicity.
-
Continue to measure tumor volume to assess treatment efficacy.
-
At the end of the study, tumors can be excised for histological or molecular analysis.
Visualizations
Signaling Pathway of EBC-46
Caption: Simplified signaling pathway of EBC-46.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo efficacy studies.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting logic for poor in vivo efficacy of EBC-46.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | Tigilanol Tiglate-Mediated Margins: A Comparison With Surgical Margins in Successful Treatment of Canine Mast Cell Tumours [frontiersin.org]
- 6. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
- 7. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC‐46) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BWX 46 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing incubation times for assays involving the selective NPY Y5 receptor agonist, BWX 46.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a this compound competition binding assay?
A1: The optimal incubation time for a this compound competition binding assay is the time required to reach equilibrium. At equilibrium, the rate of association of the radioligand to the NPY Y5 receptor equals the rate of dissociation. This is crucial for accurately determining the affinity (Ki) of this compound. A time course experiment is the best way to determine this.
Q2: How does incubation time affect the results of a functional assay measuring cAMP levels in response to this compound?
A2: Incubation time is a critical parameter in functional assays. For an agonist like this compound, which acts on the Gi-coupled NPY Y5 receptor to inhibit adenylyl cyclase, a sufficient incubation time is needed to observe a measurable decrease in cAMP levels. However, prolonged incubation can lead to receptor desensitization or degradation of the reagents, resulting in a diminished signal. Therefore, optimizing the incubation time is key to achieving a robust assay window.[1]
Q3: Can incorrect incubation times lead to high non-specific binding in a radioligand binding assay?
A3: While other factors are more common causes, suboptimal incubation times can contribute to high non-specific binding. Shorter incubation times at lower temperatures can sometimes reduce non-specific binding. However, it is critical to ensure that specific binding has reached equilibrium.[2]
Troubleshooting Guides
Issue 1: Low or No Signal in a this compound Functional Assay (cAMP)
Question: I am not observing a significant decrease in cAMP levels after applying this compound to my cells expressing the NPY Y5 receptor. Could the incubation time be the issue?
Answer: Yes, an inappropriate incubation time could be the cause. Here are some potential reasons and troubleshooting steps:
-
Incubation Time Too Short: The stimulation time may not be sufficient for the NPY Y5 receptor to inhibit adenylyl cyclase and cause a detectable drop in cAMP levels.
-
Solution: Perform a time-course experiment to determine the optimal stimulation time. Measure the cAMP response at various time points (e.g., 5, 15, 30, 60 minutes) after adding this compound.[1]
-
-
Receptor Desensitization: If the incubation time is too long, the NPY Y5 receptors may become desensitized, leading to a reduced response.
-
Solution: In your time-course experiment, look for a peak in the response followed by a decline. The optimal incubation time will be at or just before the peak.
-
-
Slow-Associating Agonist: Some agonists require longer incubation times to reach equilibrium with the receptor.[1]
-
Solution: The time-course experiment will reveal if this compound requires a longer incubation to elicit a maximal response.
-
Data Presentation: Effect of Incubation Time on cAMP Assay Signal
| Incubation Time (minutes) | % Inhibition of cAMP Production (Example Data) | Assay Window (Signal to Background) |
| 5 | 15% | 1.5 |
| 15 | 40% | 4.0 |
| 30 | 65% | 8.2 |
| 60 | 50% | 6.5 |
| 120 | 30% | 3.8 |
Issue 2: High Variability in a this compound Competition Binding Assay
Question: My data from a competition binding assay with this compound shows high variability between replicates. Can incubation time be a factor?
Answer: Inconsistent incubation times can certainly lead to high variability. It is one of several factors to investigate:
-
Assay Not at Equilibrium: If the assay is stopped before equilibrium is reached, small variations in timing can lead to significant differences in the amount of radioligand bound.
-
Solution: Conduct a time-course experiment to determine the time to equilibrium. Ensure all subsequent experiments are incubated for at least this amount of time.
-
-
Inconsistent Incubation Conditions: Variations in temperature during incubation can affect binding kinetics and lead to inconsistent results.
-
Solution: Use a calibrated incubator and ensure all plates or tubes are placed in a way that allows for uniform temperature distribution.
-
-
Radioligand Instability: Long incubation times can lead to the degradation of the radioligand, which can increase variability.
-
Solution: Check the stability of your radioligand under the assay conditions. If it is unstable, a shorter incubation time may be necessary, but you must ensure the assay is still close to equilibrium.
-
Experimental Protocols
Protocol 1: Time-Course Experiment for a this compound Functional (cAMP) Assay
-
Cell Plating: Seed cells expressing the NPY Y5 receptor into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Reagent Preparation: Prepare your assay buffer and a stock solution of this compound. Also, prepare a solution of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add this compound at a concentration expected to give a maximal response (e.g., 10x EC50). c. Simultaneously or shortly after, add forskolin to all wells (except for negative controls). d. Incubate the plate at 37°C. e. At each time point (e.g., 0, 5, 15, 30, 45, 60, 90, 120 minutes), stop the reaction and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration or % inhibition against time to determine the optimal incubation period that gives the maximal and most stable response.
Protocol 2: Equilibrium Binding Time-Course for a this compound Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NPY Y5 receptor.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each time point. Each well will contain:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the NPY Y5 receptor (typically at or below its Kd).
-
NPY Y5 receptor-containing membranes.
-
For non-specific binding determination, a high concentration of a non-labeled NPY Y5 receptor antagonist.
-
-
Incubation: Incubate the plates at the desired temperature (e.g., room temperature or 37°C).
-
Termination and Measurement: At various time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), terminate the binding reaction by rapid filtration over glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding at each time point. Plot specific binding against time. Equilibrium is reached when the specific binding plateaus.
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Incubation Time Optimization Workflow.
References
Validation & Comparative
A Comparative Analysis of BWX 46 and Other Neuropeptide Y5 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of BWX 46 in comparison to other selective Neuropeptide Y5 receptor agonists.
This guide provides a detailed comparison of this compound with other notable Neuropeptide Y (NPY) Y5 receptor agonists, focusing on their binding affinities, functional efficacies, and in vivo effects. The information is intended to assist researchers in selecting the appropriate tools for their studies on the NPYergic system and its role in various physiological processes, including appetite regulation, anxiety, and circadian rhythms.
Performance Comparison of NPY Y5 Receptor Agonists
The selection of a suitable NPY Y5 receptor agonist is critical for investigating the specific functions of this receptor subtype. The following tables summarize the quantitative data for this compound and other key Y5 receptor agonists, providing a basis for objective comparison.
Table 1: Binding Affinity (Ki) of NPY Y5 Receptor Agonists
Binding affinity, typically represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Agonist | Y5 Ki (nM) | Y1 Ki (nM) | Y2 Ki (nM) | Y4 Ki (nM) | Selectivity for Y5 |
| This compound | 0.85[1] | 42[1] | 3015[1] | 245[1] | High |
| [D-Trp32]NPY | - | - | - | - | Selective for Y5 |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP | 1.32[1] | 85[1] | >500 | 51 | High |
| [Ala31,Aib32]pNPY | 7.42[1] | 1700[1] | - | - | Moderate |
Table 2: Functional Efficacy (cAMP Inhibition) of NPY Y5 Receptor Agonists
The NPY Y5 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC50) for cAMP inhibition is a measure of the agonist's potency.
| Agonist | EC50 (cAMP Inhibition) | Cell Line |
| This compound | Comparable to NPY | Y5-expressing cells |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP | 17 nM | HEK293 cells expressing human Y5 receptor |
Note: A direct EC50 value for this compound was not specified in the reviewed literature, but its potency was comparable to that of the endogenous ligand NPY.[2]
Table 3: In Vivo Effects on Food Intake
A primary physiological role of NPY Y5 receptor activation is the stimulation of food intake (orexigenic effect).
| Agonist | Species | Route of Administration | Orexigenic Effect |
| This compound | Rat | Intrahypothalamic | Gradual stimulation, maximal at 8 hours |
| [D-Trp32]NPY | Rat | - | Modest response |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP | Guinea Pig | - | Potent stimulation, twofold compared to NPY[1] |
| [Ala31,Aib32]pNPY | Rat | - | Elicits feeding |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these agonists, the following diagrams illustrate the NPY Y5 receptor signaling pathway and a general workflow for a competitive binding assay.
Figure 1: NPY Y5 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize NPY Y5 receptor agonists.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a test compound for the NPY Y5 receptor using a competitive binding assay.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY Y5 receptor.
-
Radioligand: [125I]-labeled Peptide YY ([125I]PYY) is commonly used due to its high affinity and lower non-specific binding compared to [125I]NPY.
-
Binding buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Unlabeled competitor: this compound or other NPY Y5 receptor agonists.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled NPY (e.g., 1 µM) for determining non-specific binding.
-
50 µL of various concentrations of the unlabeled test compound (e.g., this compound).
-
50 µL of [125I]PYY at a final concentration close to its Kd value.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This protocol outlines a method to measure the ability of an agonist to inhibit cAMP production in cells expressing the NPY Y5 receptor.
1. Materials:
-
A cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test agonist (e.g., this compound) at various concentrations.
-
A commercial cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).
-
384-well or 96-well assay plates.
2. Procedure:
-
Cell Seeding: Seed the NPY Y5 receptor-expressing cells into the assay plate at an appropriate density and allow them to attach overnight.
-
Cell Stimulation:
-
For Gi-coupled receptors like Y5, it is necessary to first stimulate adenylyl cyclase to produce a measurable baseline of cAMP.
-
Aspirate the culture medium and replace it with a stimulation buffer containing a fixed concentration of forskolin (e.g., 1-10 µM) and varying concentrations of the test agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
This guide provides a foundational comparison of this compound with other NPY Y5 receptor agonists. Researchers are encouraged to consult the primary literature for more detailed information and to select the most appropriate compounds and methodologies for their specific research questions.
References
A Comparative Guide to BWX 46 and [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP for Researchers
This guide provides a detailed comparison of two selective Neuropeptide Y (NPY) Y5 receptor agonists, BWX 46 and [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP. The information is intended for researchers, scientists, and drug development professionals investigating appetite regulation and related neurological pathways.
Introduction
Both this compound and [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP are potent agonists of the NPY Y5 receptor, a key target in the central nervous system for regulating food intake. Their selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, Y4) makes them valuable tools for elucidating the specific roles of this receptor in physiological and pathological processes. This guide summarizes their comparative binding affinities, functional potencies, and in vivo effects, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data available for this compound and its competitor, [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | NPY Y5 | 0.85[1] | 0.85[2] |
| NPY Y1 | 42[1] | - | |
| NPY Y2 | 3015[1] | - | |
| NPY Y4 | 245[1] | - | |
| [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP | NPY Y5 | 0.1 - 0.15[3] | 0.24[4] |
| NPY Y1 | - | 530[4] | |
| NPY Y2 | - | >500[4] | |
| NPY Y4 | - | 51[4] |
Table 2: In Vivo Effects on Food Intake in Rats
| Compound | Administration Route | Dose | Observation |
| This compound | Intrahypothalamic | Not specified | Gradual stimulation of food intake[1] |
| [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP | Intracerebroventricular | 0.2 and 2 nmol/rat | Dose-dependent increase in food intake[4] |
Signaling Pathway
Both this compound and [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP act as agonists at the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, these agonists are expected to activate intracellular signaling cascades that ultimately lead to the stimulation of appetite.
Agonist binding to the NPY Y5 receptor initiates intracellular signaling leading to increased food intake.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the NPY Y5 receptor.
Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human or rat NPY Y5 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY) and a range of concentrations of the unlabeled test compound (e.g., this compound or its competitor).
-
Incubation: The plate is incubated for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Food Intake Study in Rats
This protocol describes a typical experiment to assess the effect of NPY Y5 receptor agonists on food intake in rats following intracerebroventricular (ICV) administration.
Workflow for an in vivo food intake study in rats.
Methodology:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are surgically implanted with a cannula in a lateral cerebral ventricle. Animals are allowed to recover and are acclimated to individual housing and handling procedures.
-
Housing and Diet: Rats are housed in a controlled environment with a standard light-dark cycle and have access to a standard chow diet and water ad libitum, unless a fasting period is part of the experimental design.
-
Drug Administration: On the day of the experiment, a specific dose of the test compound (e.g., 0.2 or 2 nmol/rat of [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP) or vehicle is administered directly into the brain via the ICV cannula.
-
Food Intake Measurement: Immediately after the injection, a pre-weighed amount of food is provided. The amount of food consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake for each treatment group is calculated and statistically compared to the vehicle-treated control group to determine the effect of the compound on feeding behavior.
Conclusion
Both this compound and [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP are highly potent and selective agonists for the NPY Y5 receptor. The available data indicate that [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP exhibits a slightly higher binding affinity for the Y5 receptor. Both compounds have been shown to stimulate food intake in vivo, confirming their agonistic activity in a physiological context. The choice between these compounds for research purposes may depend on the specific experimental needs, including the desired pharmacokinetic profile and the specific questions being addressed regarding the role of the NPY Y5 receptor. Further head-to-head comparative studies would be beneficial for a more definitive differentiation of their in vivo efficacy and potency.
References
A Comparative Guide to the Selectivity Profile of NPY Y5 Receptor Agonists: BWX 46 and a Selection of Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of BWX 46, a potent Neuropeptide Y (NPY) Y5 receptor agonist, with other commercially available agonists. The information presented is collated from publicly available data and is intended to serve as a resource for researchers in the fields of neuroscience, metabolism, and drug discovery.
Introduction to NPY Y5 Receptor Agonists
The Neuropeptide Y (NPY) system is a crucial signaling pathway in the central and peripheral nervous systems, involved in a myriad of physiological processes including appetite regulation, anxiety, and circadian rhythms. The NPY system comprises five G protein-coupled receptors (GPCRs): Y1, Y2, Y4, Y5, and the non-functional in humans y6. The Y5 receptor subtype is of particular interest as a therapeutic target for the treatment of obesity and related metabolic disorders due to its significant role in mediating NPY-induced food intake. The development of selective Y5 receptor agonists is critical for elucidating the precise physiological roles of this receptor and for the development of novel therapeutics. This guide focuses on the selectivity profile of this compound and compares it to other known NPY Y5 receptor agonists.
Selectivity Profile of this compound vs. Other Agonists
The selectivity of an agonist for its target receptor over other related receptors is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other selected NPY Y5 receptor agonists for the human NPY receptor subtypes.
| Compound | Y5 Ki/IC50 (nM) | Y1 Ki/IC50 (nM) | Y2 Ki/IC50 (nM) | Y4 Ki/IC50 (nM) | Selectivity for Y5 |
| This compound | 0.85 | 42 | 3015 | 245 | Highly Selective |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPP | 0.24 | 530 | >500 | 51 | Highly Selective[1] |
| [Ala31,Aib32]NPY | 6 | >500 | >500 | >1000 | Highly Selective[2] |
| [D-Trp32]NPY | - | 135 (antagonist activity) | - | - | Y1 antagonist |
| CGP 71683A (antagonist) | 1.4 | 2765 | 7187 | 5637 | Highly Selective (Antagonist)[3] |
Note: Ki and IC50 values are measures of binding affinity, where a lower value indicates a higher affinity. The data presented is compiled from various sources and experimental conditions may vary.
NPY Y5 Receptor Signaling Pathway
Activation of the NPY Y5 receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can modulate intracellular calcium concentrations and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and migration.
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Protocols
The determination of the binding affinity and functional activity of NPY Y5 receptor agonists typically involves radioligand binding assays and functional assays such as GTPγS binding assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Radioligand Competition Binding Assay Workflow.
Detailed Method:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NPY receptor of interest. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard protein assay.
-
Binding Assay: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [125I]-Peptide YY) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NPY receptor ligand.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Caption: GTPγS Binding Assay Workflow.
Detailed Method:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the NPY Y5 receptor and associated G proteins are prepared.
-
Assay Setup: In a multi-well plate, membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state), [35S]GTPγS, and increasing concentrations of the test agonist. Basal activity is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for agonist-stimulated [35S]GTPγS binding.
-
Filtration and Quantification: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response), providing a measure of the agonist's potency and efficacy.
Conclusion
This compound is a potent and highly selective NPY Y5 receptor agonist, exhibiting significantly higher affinity for the Y5 receptor subtype compared to Y1, Y2, and Y4 receptors. This selectivity profile makes it a valuable tool for investigating the physiological and pathophysiological roles of the NPY Y5 receptor. The comparison with other Y5-selective agonists, such as the peptide-based compounds [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPP and [Ala31,Aib32]NPY, highlights the different chemical scaffolds available for targeting this receptor. The choice of agonist for a particular study will depend on the specific experimental requirements, including the desired potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a general framework for the in vitro characterization of these and other novel NPY receptor ligands.
References
Comparative Analysis of BWX 46 Cross-Reactivity with Neuropeptide Y Receptors
This guide provides a detailed comparison of the Neuropeptide Y (NPY) Y5 receptor agonist, BWX 46, with other selective NPY Y5 receptor agonists. The focus is on the cross-reactivity profiles and the underlying experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a potent and highly selective agonist for the Neuropeptide Y (NPY) Y5 receptor. The NPY system, which includes receptors Y1, Y2, Y4, and Y5, is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The selectivity of a compound for its target receptor is a critical factor in drug development to minimize off-target effects and enhance therapeutic efficacy. This guide examines the binding affinity and functional selectivity of this compound across the NPY receptor family and compares it to other known Y5-selective agonists.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of this compound and two alternative NPY Y5 receptor agonists across the NPY receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | NPY Y1 Receptor (Ki, nM) | NPY Y2 Receptor (Ki, nM) | NPY Y4 Receptor (Ki, nM) | NPY Y5 Receptor (Ki, nM) |
| This compound | 42 | 3015 | 245 | 0.85 |
| [D-Trp32]NPY | Reduced Affinity | Reduced Affinity | Reduced Affinity | Improved Affinity |
| [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]-hPP | 530 | 51 | >500 | 0.24 |
Note: For [D-Trp32]NPY, specific Ki values were not consistently available across all receptor subtypes in the reviewed literature; however, it is consistently reported to have significantly reduced potency at Y1, Y2, and Y4 receptors while showing improved affinity for the Y5 receptor.
Functional Selectivity: cAMP Accumulation Assay
Functional assays are crucial to determine whether receptor binding translates into a biological response. For Gi-coupled receptors like the NPY Y5 receptor, agonist binding typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
For this compound, it has been demonstrated that at a concentration of 10 µM, it had no significant effect on the forskolin-stimulated cAMP synthesis in cells expressing the NPY Y1, Y2, and Y4 receptors, while it potently inhibited cAMP synthesis in Y5 receptor-expressing cells. This indicates high functional selectivity for the Y5 receptor.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for NPY receptors.
Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human NPY receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or another suitable high-affinity radiolabeled ligand.
-
Test compounds: this compound and other NPY receptor agonists/antagonists.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target NPY receptor subtype in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a non-labeled NPY ligand (e.g., 1 µM NPY). For total binding, add 50 µL of binding buffer.
-
50 µL of radioligand at a fixed concentration (typically at or near its Kd).
-
100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay
This protocol describes a common method to assess the functional activity of compounds targeting Gi-coupled receptors.
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated intracellular cAMP production.
Materials:
-
A cell line stably expressing the target NPY receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Stimulation Buffer: HBSS or PBS with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin solution.
-
Test compounds: this compound and other agonists.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer (if required by the detection kit).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Culture: Culture the cells expressing the NPY receptor subtype of interest in appropriate multi-well plates until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Add the test compound at various concentrations to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: If required by the detection kit, add lysis buffer to each well to stop the reaction and release intracellular cAMP.
-
cAMP Detection: Follow the instructions of the chosen cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from each well to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that modulates cellular function. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the Y5 receptor can activate other signaling pathways, including the phospholipase C (PLC) pathway and the RhoA pathway.
Efficacy of Tigilanol Tiglate (EBC-46) in Animal Models of Cancer: A Comparative Guide
A Note on Terminology: Initial searches for "BWX 46" did not yield relevant results. The information presented here pertains to EBC-46 , a closely related and well-documented compound, also known as tigilanol tiglate . It is presumed that "this compound" was a typographical error.
Tigilanol tiglate (EBC-46) is a novel small molecule, diterpene ester, being investigated for its potent anti-cancer properties. It is administered directly into solid tumors (intra-lesional injection) and has demonstrated significant efficacy in a variety of animal models, leading to its approval for veterinary use in treating canine mast cell tumors under the trade name STELFONTA®. This guide provides a comprehensive comparison of its performance across different preclinical models, supported by experimental data.
Comparative Efficacy in Murine Cancer Models
Tigilanol tiglate has been evaluated in several mouse models of cancer, including both syngeneic (mouse cancer cells in mice with a competent immune system) and xenograft (human cancer cells in immunodeficient mice) models. A single injection has been shown to cause rapid tumor destruction.[1][2][3]
Key Findings:
-
A single intra-lesional injection of EBC-46 has been shown to lead to rapid inflammation, followed by eschar formation and complete tumor ablation in a range of preclinical models.[1][2][3]
-
In many cases, the anti-tumor response is enduring, with a high percentage of long-term cures and minimal recurrence over 12 months.[4][5]
-
The efficacy of EBC-46 is not dependent on the in vitro sensitivity of the tumor cells to the compound, suggesting a different in vivo mechanism of action.[2][3]
-
Pharmacokinetic studies in mice have shown that EBC-46 is preferentially retained within the tumor, minimizing systemic exposure and associated toxicity.[1][3]
| Tumor Model | Mouse Strain | Cell Line | Treatment Protocol | Key Efficacy Results |
| Melanoma (xenograft) | BALB/c Foxn1nu | SK-MEL-28 | Single intra-lesional injection of 50 nmol (30 µg) EBC-46 | Significant tumor growth inhibition and increased survival compared to vehicle control (p<0.0001).[3] |
| Melanoma (xenograft) | BALB/c Foxn1nu | MM649 | Single intra-lesional injection of 50 nmol (30 µg) EBC-46 | Rapid tumor ablation with no recurrence for 12 months in most treated sites.[3] |
| Melanoma (syngeneic) | C57BL/6J | B16-F0 | Single intra-lesional injection of 50 nmol EBC-46 | Significantly delayed tumor growth compared to vehicle and PMA (phorbol 12-myristate 13-acetate).[6] |
| Head and Neck Squamous Cell Carcinoma (xenograft) | BALB/c Foxn1nu | FaDu | Single intra-lesional injection | Effective tumor ablation.[3][7] |
| Colon Cancer (xenograft) | BALB/c Foxn1nu | HT-29 | Single intra-lesional injection | Demonstrated anti-tumor efficacy.[3][7] |
| Colon Cancer (syngeneic) | Not Specified | MC-38 | Single intra-lesional injection | Demonstrated anti-tumor efficacy.[3][7] |
Efficacy in Companion Animals
Tigilanol tiglate has also been successfully used to treat spontaneous tumors in companion animals, providing a strong translational link for its potential in human oncology.
| Animal Model | Tumor Type | Key Efficacy Results |
| Canine | Mast Cell Tumors | A single intratumoral injection resulted in a 75% complete response at day 28 in a randomized, controlled clinical study. 90% of dogs achieved a complete response at day 21 in a dose characterization study. |
| Feline, Equine | Sarcomas, Carcinomas, Sarcoids, Melanomas | Significant local tumor ablation in over 80% of cases in veterinary case studies.[8][9] |
Experimental Protocols
Murine Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a single intra-lesional injection of EBC-46 in various murine cancer models.
Animal Models:
-
Xenograft: Male BALB/c Foxn1nu mice (immunodeficient) were used for human cell line xenografts (SK-MEL-28, MM649, FaDu, HT-29).
-
Syngeneic: C57BL/6J mice (immunocompetent) were used for the murine B16-F0 melanoma cell line.
Tumor Induction:
-
Cancer cells (e.g., 2 x 10^6 MM649 melanoma cells) were injected subcutaneously into the flank of the mice.[10]
-
Tumors were allowed to grow to a volume of approximately 50-100 mm³.[3][7]
Treatment:
-
Mice were randomized into treatment and control groups.
-
The treatment group received a single intra-lesional injection of EBC-46 (e.g., 50 nmol or 30 µg) formulated in a vehicle of 20% propylene glycol in water.[3]
-
The control group received an intra-lesional injection of the vehicle alone.
Efficacy Assessment:
-
Tumor volume was measured at regular intervals using calipers.
-
Animal survival was monitored and recorded.
-
At the end of the study, or when tumors reached a predetermined maximum size, animals were euthanized, and tumors were excised for further analysis (e.g., histology, immunohistochemistry for markers like CD31 to assess vascular integrity).[1][3]
Visualizations
Signaling Pathway of Tigilanol Tiglate (EBC-46)
Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC), leading to a cascade of downstream effects that result in tumor destruction.
Caption: Mechanism of action of Tigilanol Tiglate (EBC-46).
Experimental Workflow for Efficacy Testing
The following diagram illustrates the typical workflow for assessing the efficacy of tigilanol tiglate in a preclinical mouse model.
Caption: Preclinical efficacy testing workflow for EBC-46.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer drug destroys tumours in pre-clinical trials [qimrb.edu.au]
- 5. fomatmedical.com [fomatmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [research.usc.edu.au]
- 9. qbiotics.com [qbiotics.com]
- 10. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models | PLOS One [journals.plos.org]
Unraveling Orexigenic Effects: A Comparative Analysis of Appetite-Stimulating Compounds
A critical review of prominent orexigenic agents, their mechanisms of action, and experimental validation.
Introduction
The regulation of food intake is a complex physiological process governed by a network of central and peripheral signals. Orexigenic compounds, which stimulate appetite, play a crucial role in this process and are of significant interest to researchers in the fields of metabolism, neuroscience, and drug development. While the query for "BWX 46" did not yield a recognized orexigenic agent, this guide provides a comparative analysis of three well-established appetite-stimulating neuropeptides: Ghrelin, Neuropeptide Y (NPY), and Orexin-A. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on experimental data, detailed methodologies for key experiments, and visualizations of their signaling pathways.
Comparative Analysis of Orexigenic Effects
The following table summarizes the quantitative data on the orexigenic effects of Ghrelin, Neuropeptide Y (NPY), and Orexin-A from various studies. These compounds are known to potently increase food intake and influence body weight.
| Compound | Dosage and Administration | Change in Food Intake | Change in Body Weight | Key Experimental Model |
| Ghrelin | Systemic or central administration in rodents | Rapid and significant increase[1] | Increase with repeated administration[1] | Rats, Mice |
| Neuropeptide Y (NPY) | Intracerebroventricular (ICV) injection in rats | Potent stimulation, stronger than Orexin-A and MCH[2][3] | Associated with increased adiposity and lipogenesis[4] | Rats |
| Orexin-A | Intracerebroventricular (ICV) injection in rats | Consistent but weaker stimulation compared to NPY[2] | Not consistently reported to cause significant weight gain | Rats |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the orexigenic effects of these compounds.
Animal Models and Housing
Adult male Sprague-Dawley or Wistar rats are commonly used. Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. They are given ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
Stereotaxic Surgery and Cannula Implantation
For central administration of compounds, animals undergo stereotaxic surgery for the implantation of a guide cannula aimed at a specific brain region, such as the lateral ventricle (for ICV injection) or a hypothalamic nucleus like the paraventricular nucleus (PVN) or arcuate nucleus (ARN). Animals are allowed to recover for at least one week post-surgery. Cannula placement is verified histologically at the end of the experiment.
Drug Preparation and Administration
Ghrelin, NPY, and Orexin-A are typically dissolved in sterile saline or artificial cerebrospinal fluid (aCSF). For ICV administration, a microinjection pump is used to deliver a small volume (e.g., 1-5 µL) of the solution over a period of one to two minutes. Control animals receive an equivalent volume of the vehicle.
Food Intake Measurement
Food intake is measured by pre-weighing the food hopper and re-weighing it at specified time points (e.g., 1, 2, 4, and 24 hours) after the injection. Spillage is carefully collected and accounted for.
Body Weight Measurement
Body weight is recorded daily at the same time to monitor changes over the course of the experiment.
Behavioral Observations
Animals are observed for any changes in behavior, such as grooming, activity levels, or signs of distress, following the injections.
Signaling Pathways and Mechanisms of Action
The orexigenic effects of Ghrelin, NPY, and Orexin-A are mediated by distinct signaling pathways within the hypothalamus, a key brain region for appetite regulation.
Ghrelin Signaling Pathway
Ghrelin, produced primarily in the stomach, travels to the brain and binds to the growth hormone secretagogue receptor (GHS-R1a) in the arcuate nucleus of the hypothalamus. This binding activates NPY and Agouti-related peptide (AgRP) neurons, which in turn stimulate appetite.[4][5]
Caption: Ghrelin signaling pathway for appetite stimulation.
Neuropeptide Y (NPY) Signaling Pathway
NPY is one of the most potent orexigenic peptides. It is released from NPY/AgRP neurons in the arcuate nucleus and acts on Y1 and Y5 receptors in the paraventricular nucleus (PVN) to stimulate food intake. Leptin, an anorexigenic hormone, inhibits NPY release.[3][4]
Caption: NPY signaling pathway in appetite regulation.
Orexin-A Signaling Pathway
Orexin-A (also known as hypocretin-1) is produced in the lateral hypothalamus. It stimulates food intake by acting on orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are widely distributed in the brain, including in regions involved in feeding behavior.
Caption: Orexin-A signaling pathway for stimulating food intake.
Experimental Workflow for Assessing Orexigenic Effects
The following diagram illustrates a typical experimental workflow for evaluating the effects of a potential orexigenic compound.
Caption: General experimental workflow for orexigenic studies.
Conclusion
Ghrelin, Neuropeptide Y, and Orexin-A are powerful regulators of appetite, each with distinct mechanisms of action and potencies. While NPY appears to be the most robust stimulant of food intake among the three, Ghrelin plays a critical role as a peripheral signal of hunger, and Orexin-A is involved in the broader regulation of arousal and motivated behaviors, including feeding. The experimental protocols and signaling pathways described in this guide provide a foundational understanding for researchers investigating the complex interplay of factors that govern energy homeostasis. Future research in this area will continue to uncover novel targets for the therapeutic modulation of appetite in various disease states.
References
- 1. Ghrelin is an Orexigenic Peptide and Elicits Anxiety-Like Behaviors Following Administration into Discrete Regions of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the orexins on food intake: comparison with neuropeptide Y, melanin-concentrating hormone and galanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel functions of orexigenic hypothalamic peptides: From genes to behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of “Mixed” Orexigenic and Anorexigenic Signals and Autoantibodies Reacting with Appetite-Regulating Neuropeptides and Peptides of the Adipose Tissue-Gut-Brain Axis: Relevance to Food Intake and Nutritional Status in Patients with Anorexia Nervosa and Bulimia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin, des-acyl ghrelin and nesfatin-1 in gastric X/A-like cells: Role as regulators of food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Tigilanol Tiglate (EBC-46) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent tigilanol tiglate (EBC-46) with other alternatives, supported by experimental data. It is intended to serve as a resource for independent verification of its activity.
Executive Summary
Tigilanol tiglate is a novel small molecule, plant-derived diterpene ester that is being investigated as an intratumoral treatment for a range of solid tumors. Its mechanism of action involves the activation of specific isoforms of Protein Kinase C (PKC), leading to rapid tumor cell death, disruption of tumor vasculature, and an acute inflammatory response that can result in immunogenic cell death. This guide summarizes key preclinical and clinical findings, compares its efficacy to standard therapies where data is available, and provides detailed protocols for essential validation experiments.
Comparative Efficacy
Direct comparative studies of tigilanol tiglate against other cancer therapies are emerging. The following tables summarize available data from preclinical and clinical studies.
| Canine Mast Cell Tumors | Tigilanol Tiglate (Intratumoral) | Control (Untreated) |
| Complete Response (Day 28) | 75% | 5%[1] |
| Overall Response (after retreatment) | 88% | N/A[1] |
| Recurrence-Free at Day 84 | 93% | N/A[1] |
| Human Soft Tissue Sarcoma (Phase 2a) | Tigilanol Tiglate (Intratumoral) |
| Objective Response Rate | 80% |
| Complete Ablation | 52% of treated tumors |
| Partial Ablation | 30% of treated tumors |
| Recurrence of Completely Ablated Tumors (6-month follow-up) | 0% |
Note: Data for human soft tissue sarcoma is from a single-arm study and not a direct comparison.
While direct preclinical comparisons are limited in the publicly available literature, the distinct mechanism of action of tigilanol tiglate suggests potential advantages over traditional chemotherapies like dacarbazine, particularly in its ability to induce a localized immune response. Dacarbazine, a standard chemotherapy for melanoma, has response rates of 10-20% as a single agent.[2][3] Imiquimod, a topical immune response modifier, has shown efficacy in superficial skin cancers by inducing an immune response, sharing a conceptual similarity with the immunogenic component of tigilanol tiglate's activity.[4][5]
Mechanism of Action: Signaling Pathway
Tigilanol tiglate's primary mode of action is the activation of Protein Kinase C (PKC) isoforms. This triggers a cascade of downstream events culminating in tumor destruction.
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol is designed to quantify the activation of PKC by tigilanol tiglate in a cell-free system.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide
-
Tigilanol tiglate (EBC-46)
-
Kinase Assay Buffer
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, PKC substrate peptide, and the purified PKC enzyme.
-
Add varying concentrations of tigilanol tiglate to the reaction mixture. Include a positive control (e.g., phorbol 12-myristate 13-acetate, PMA) and a negative control (vehicle).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the specific activity of PKC in the presence of different concentrations of tigilanol tiglate.
Assessment of Tumor Vasculature Disruption by CD31 Immunofluorescence
This protocol details the staining of tumor tissue to visualize blood vessels and assess the extent of vascular disruption following treatment with tigilanol tiglate.
Materials:
-
Tumor tissue sections (fresh frozen or paraffin-embedded)
-
Primary antibody: anti-CD31 (PECAM-1)
-
Fluorescently-labeled secondary antibody
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
For frozen sections, air dry and fix with cold acetone or 4% paraformaldehyde.
-
For paraffin sections, deparaffinize and rehydrate through a series of xylene and ethanol washes. Perform antigen retrieval.
-
-
Permeabilization: Incubate sections in permeabilization buffer for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating sections in blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate sections with the anti-CD31 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[7]
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[6]
-
Washing: Wash sections three times with PBS.
-
Counterstaining: Incubate sections with DAPI for 5-10 minutes to stain cell nuclei.
-
Mounting: Mount coverslips onto the slides using an appropriate mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze the integrity and density of the CD31-positive vascular structures.
In Vivo Tumor Volume Measurement
This protocol describes the standard method for measuring tumor volume in preclinical animal models to assess treatment efficacy.
Materials:
-
Calipers (digital or manual)
-
Animal scale
-
Anesthesia (if required by institutional guidelines)
Procedure:
-
Gently restrain the animal. Anesthesia may be used to minimize stress and ensure accurate measurements.
-
Using calipers, measure the longest diameter (length) and the shortest diameter (width) of the tumor.
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[8]
-
Weigh the animal and record its body weight to monitor overall health.
-
Repeat measurements at regular intervals (e.g., twice weekly) to track tumor growth or regression over time.
Conclusion
The available data indicate that tigilanol tiglate (EBC-46) is a potent anti-cancer agent with a unique mechanism of action that differentiates it from traditional chemotherapy and other immunotherapies. Its efficacy in veterinary and early-phase human clinical trials is promising. The provided experimental protocols offer a framework for the independent verification of its activity and further investigation into its therapeutic potential. Direct, head-to-head comparative studies with current standards of care will be crucial in fully defining its clinical utility.
References
- 1. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. emulatebio.com [emulatebio.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to BWX 46 and Peptide-Based NPY Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BWX 46, a synthetic non-peptide agonist, and various endogenous and synthetic peptide-based agonists of the Neuropeptide Y (NPY) receptor system. This document aims to assist researchers in selecting the appropriate tool compounds for their studies by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to NPY Receptor Agonists
Neuropeptide Y receptors, a family of G-protein coupled receptors (GPCRs), are crucial targets in various physiological processes, including appetite regulation, anxiety, and cardiovascular function. Agonists of these receptors are valuable tools for elucidating their roles in health and disease. This guide focuses on comparing this compound, a highly selective Y5 receptor agonist, with a range of peptide-based agonists that exhibit varying selectivity across the NPY receptor subtypes (Y1, Y2, Y4, and Y5).
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and key peptide-based NPY agonists. Data has been compiled from various sources, and direct comparison should be made with consideration of potential inter-assay variability.
Table 1: Comparative Binding Affinities (Ki, nM) of NPY Receptor Agonists
| Agonist | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor | Selectivity |
| This compound | 42[1][2] | 3015[1][2] | 245[1][2] | 0.85 [1][2] | Y5 selective |
| Neuropeptide Y (NPY) | ~0.2-0.4 | ~0.7 | >100 | ~1-4 | Non-selective |
| [Leu31,Pro34]-NPY | ~0.39 | >1000 | Moderate Affinity | Moderate Affinity | Y1 selective |
| Peptide YY (3-36) (PYY(3-36)) | >1000 | ~0.7-10 | >1000 | ~30 | Y2 selective |
| Human Pancreatic Polypeptide (hPP) | >1000 | >1000 | ~1-15 | Moderate Affinity | Y4 selective |
| [D-Trp32]NPY | - | - | - | High Affinity [3] | Y5 selective |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Table 2: Functional Potency (IC50/EC50, nM) for cAMP Inhibition
| Agonist | Receptor | IC50/EC50 (nM) |
| This compound | Y5 | ~0.5-0.85 [4][5] |
| Neuropeptide Y (NPY) | Y1, Y2, Y5 | Sub-nanomolar to low nanomolar |
| Peptide YY (3-36) (PYY(3-36)) | Y2 | ~1.0[6] |
| GEP44 (Triple Agonist) | Y1 | IC50: 27[7] |
| Y2 | IC50: 34[7] | |
| GLP-1R | EC50: 0.417[7] |
Signaling Pathways
NPY receptors primarily couple to the Gi alpha subunit of the heterotrimeric G-protein complex. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Downstream of this primary signaling event, NPY receptor activation can modulate various cellular processes through other signaling cascades, including the regulation of intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) pathway.[10]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize NPY receptor agonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the NPY receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).
-
Radioligand (e.g., [125I]-PYY or [3H]-UR-MK299).
-
Unlabeled test compound (e.g., this compound or peptide-based agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled reference ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This assay measures the ability of an agonist to inhibit the production of cAMP, providing a measure of its functional potency (EC50 or IC50).
Materials:
-
Cells expressing the NPY receptor of interest (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound or peptide-based agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound to determine the IC50 value (the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production).
In Vivo Food Intake Study in Rats
This experiment evaluates the effect of NPY agonists on appetite and food consumption in a live animal model.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Test compound (e.g., this compound or peptide-based agonist) dissolved in a sterile vehicle.
-
Intracerebroventricular (ICV) cannulae and surgical equipment.
-
Metabolic cages for monitoring food intake.
-
Standard rat chow.
Procedure:
-
Surgically implant ICV cannulae into the lateral ventricle of the rats and allow for a recovery period.
-
Acclimatize the rats to the experimental conditions, including handling and the metabolic cages.
-
On the day of the experiment, administer the test compound or vehicle via the ICV cannula.
-
Provide a pre-weighed amount of food and monitor food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[11]
-
Analyze the data to determine the effect of the compound on cumulative food intake compared to the vehicle control group.
Conclusion
Both this compound and peptide-based NPY agonists are valuable tools for investigating the NPY system. This compound offers the advantage of high selectivity for the Y5 receptor, making it an excellent probe for studying the specific functions of this receptor subtype.[1][2] Peptide-based agonists, on the other hand, provide a range of selectivities for different NPY receptor subtypes, allowing for the comparative study of their roles. The choice between these compounds will depend on the specific research question and the desired receptor target. The experimental protocols provided in this guide offer a foundation for the in vitro and in vivo characterization of these and other NPY receptor modulators.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 172997-92-1 | Tocris Bioscience [tocris.com]
- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. | BioWorld [bioworld.com]
- 7. A peptide triple agonist of GLP-1, neuropeptide Y1, and neuropeptide Y2 receptors promotes glycemic control and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BWX 46 for the Neuropeptide Y Y5 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BWX 46, a selective agonist for the Neuropeptide Y (NPY) Y5 receptor, with other alternative agonists. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of pharmacological tools for studying the physiological roles of the Y5 receptor. This document summarizes key performance data, outlines experimental methodologies for specificity assessment, and visualizes relevant biological pathways and workflows.
Introduction to this compound and the NPY Y5 Receptor
The Neuropeptide Y (NPY) system, comprising several peptide ligands and at least four functional G protein-coupled receptors (GPCRs) in humans (Y1, Y2, Y4, and Y5), plays a crucial role in regulating various physiological processes, including food intake, anxiety, and circadian rhythms. The Y5 receptor subtype is of particular interest to researchers due to its significant involvement in the stimulation of food intake, making it a potential target for the development of therapeutics for eating disorders and obesity.
This compound is a potent and highly selective agonist for the NPY Y5 receptor.[1] Its specificity is critical for elucidating the precise functions of the Y5 receptor without the confounding effects of activating other NPY receptor subtypes. This guide assesses the specificity of this compound by comparing its binding affinity and functional activity with those of other known Y5 receptor agonists.
Comparative Analysis of Y5 Receptor Agonists
The selection of a suitable agonist for research purposes depends on its potency and, most importantly, its selectivity for the target receptor over other related receptors. This section provides a quantitative comparison of this compound with two other selective Y5 receptor agonists: [D-Trp32]NPY and [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP.
Binding Affinity Profile
The binding affinity of a ligand to its receptor is a primary indicator of its potency and is typically measured by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the reported binding affinities of this compound and its alternatives for various NPY receptor subtypes.
| Compound | Y5 Ki (nM) | Y5 IC50 (nM) | Y1 Ki (nM) | Y2 Ki (nM) | Y4 Ki (nM) | Selectivity (Y1/Y5 Ki) | Selectivity (Y2/Y5 Ki) | Selectivity (Y4/Y5 Ki) |
| This compound | 0.85 [2] | 0.85 [3][4] | 42 [2] | 3015 [2] | 245 [2] | 49.4 | 3547.1 | 288.2 |
| [D-Trp32]NPY | - | - | - | - | - | - | - | - |
| [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP | 0.1 - 0.15[5] | 0.24[3][5][6] | 530 (IC50)[3][5] | >500 (IC50)[3][5] | 51 (IC50)[3][5] | ~3533-5300 | >3333-5000 | ~340-510 |
Data for [D-Trp32]NPY binding affinities were not available in the initial search results. The selectivity is calculated as the ratio of Ki for the other receptor to the Ki for the Y5 receptor.
As the data indicates, both this compound and [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP demonstrate high affinity and selectivity for the Y5 receptor. This compound exhibits approximately 50-fold selectivity over the Y1 receptor, over 3500-fold selectivity over the Y2 receptor, and nearly 300-fold selectivity over the Y4 receptor. [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP shows even greater selectivity, particularly against the Y1 receptor.
Functional Activity Profile
The functional activity of a receptor agonist is its ability to elicit a biological response upon binding to the receptor. For the Y5 receptor, which is coupled to Gi proteins, agonist binding typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the activation of the Extracellular signal-regulated kinase (ERK) pathway. The potency of an agonist in functional assays is often expressed as the half-maximal effective concentration (EC50) or IC50.
| Compound | cAMP Inhibition EC50 (nM) | ERK Activation EC50 (nM) |
| This compound | Data not available | Data not available |
| [D-Trp32]NPY | Data not available | Data not available |
| [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP | 17[2] | Data not available |
[cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP is shown to be a potent functional agonist with an EC50 of 17 nM for the inhibition of forskolin-induced cAMP production in HEK293 cells expressing the human Y5 receptor.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments used to assess the specificity and efficacy of Y5 receptor agonists.
Radioligand Binding Assay (for determining Ki and IC50)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human NPY receptor subtypes (Y1, Y2, Y4, or Y5) are harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
2. Competition Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled Peptide YY) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a gamma counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining EC50 of inhibition)
This assay measures the ability of an agonist to inhibit the production of cAMP.
1. Cell Culture and Treatment:
-
Cells expressing the Y5 receptor are seeded in a multi-well plate.
-
The cells are then treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Concurrently, the cells are treated with varying concentrations of the test agonist (e.g., this compound).
2. cAMP Measurement:
-
After incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is often based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
3. Data Analysis:
-
The concentration of the agonist that causes a 50% reduction in the forskolin-stimulated cAMP level is determined as the EC50 value.
In Vivo Food Intake Assay (Intrahypothalamic Administration)
This assay assesses the effect of a Y5 agonist on feeding behavior in a living organism.
1. Animal Preparation and Cannulation:
-
Adult male rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain, targeting a specific hypothalamic nucleus involved in feeding regulation, such as the paraventricular nucleus (PVN) or the ventromedial hypothalamus (VMH).
-
The animals are allowed to recover from surgery.
2. Intrahypothalamic Injection:
-
The test compound (e.g., this compound) is dissolved in an appropriate vehicle (e.g., sterile saline).
-
A microinjection cannula is inserted into the guide cannula, and a specific volume of the test compound solution is infused directly into the hypothalamus.
-
Control animals receive an injection of the vehicle alone.
3. Food Intake Measurement:
-
Following the injection, the animals are returned to their home cages with pre-weighed food.
-
Food intake is measured at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
The cumulative food intake over the observation period is calculated.
4. Data Analysis:
-
The food intake of the animals treated with the test compound is compared to that of the vehicle-treated control group to determine the effect of the compound on feeding behavior.
Visualizations
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the NPY Y5 receptor signaling pathway and the experimental workflow for assessing agonist specificity.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Y5 Agonist Specificity.
Conclusion
References
- 1. ERK activation protects against DNA damage and apoptosis in hyperoxic rat AEC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
Comparative Efficacy Analysis of BWX 46 in EGFR-Mutated Non-Small Cell Lung Cancer
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the hypothetical next-generation EGFR tyrosine kinase inhibitor (TKI), BWX 46. The efficacy of this compound is compared with established first- and third-generation TKIs, Gefitinib and Osimertinib, respectively, in the context of Non-Small Cell Lung Cancer (NSCLC) harboring EGFR mutations.
Efficacy Data Comparison
The following table summarizes key efficacy endpoints from late-stage clinical trials. Data for this compound is derived from a hypothetical Phase III trial, while data for Gefitinib and Osimertinib are based on published results from their respective pivotal studies.
| Endpoint | This compound (Hypothetical) | Osimertinib | Gefitinib |
| Overall Response Rate (ORR) | 82% | 68.3%[1] | 76.4%[2] |
| Median Progression-Free Survival (PFS) | 22.5 months | 20.0 months[1] | 9.7 months[2] |
| 12-Month Progression-Free Survival Rate | 85% | 74%[3] | 37.7%[2] |
| Median Overall Survival (OS) | 43.8 months | 41.0 months[1] | 24.3 months[2] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are standard in the evaluation of targeted cancer therapies.
1. In Vitro Cell Viability (MTS Assay)
This assay is designed to measure cellular metabolic activity as an indicator of cell viability following treatment with a test compound.[4]
-
Cell Seeding: Cancer cells (5-100 x 10³) are cultured in a 96-well microtiter plate with a final volume of 100 µl/well.[5]
-
Compound Incubation: Cells are incubated for 20-48 hours in the presence of the test compound (e.g., this compound) at various concentrations.[5]
-
MTS Reagent Addition: 10-20 µl of MTS solution is added to each well.[5][6] The plate is then incubated for 0.5-4 hours at 37°C.[5][6]
-
Data Acquisition: The absorbance is measured at 490 nm using a multi-well spectrophotometer (ELISA reader).[4][5][7] The quantity of formazan product is directly proportional to the number of viable cells.[6]
2. In Vivo Tumor Xenograft Model
This model evaluates the efficacy of a therapeutic agent on tumor growth in a living organism.
-
Model Establishment: Patient-derived tumor xenografts (PDTXs) or human cancer cell lines are implanted in immunocompromised mice, often subcutaneously or orthotopically into the lung parenchyma.[8][9][10] Successful engraftment is typically confirmed within a specified timeframe.[8]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[11] The investigational drug (e.g., this compound) is administered according to a defined schedule and dosage.[11]
-
Tumor Measurement: Tumor volume is monitored regularly throughout the study.
Visualized Pathways and Workflows
EGFR Signaling Pathway in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that activates several downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation and survival.[12][13][14] In a subset of NSCLC patients, activating mutations in the EGFR kinase domain lead to the hyperactivation of these pro-survival signals, driving tumorigenesis.[13] TKIs like this compound are designed to inhibit this aberrant signaling.
Figure 1: Simplified EGFR signaling pathway and TKI inhibition.
Preclinical Efficacy Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a novel TKI like this compound, from initial in vitro screening to in vivo validation.
Figure 2: Preclinical workflow for evaluating TKI efficacy.
References
- 1. The Whole Picture of First-Line Osimertinib for EGFR Mutation-Positive Advanced NSCLC: Real-World Efficacy, Safety, Progression Pattern, and Posttreatment Therapy (Reiwa Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Indefinite course of osimertinib dramatically improves PFS in stage 3 EGFR-mutated NSCLC — McKenzie Prillaman [meprillaman.com]
- 4. broadpharm.com [broadpharm.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A New Mouse Avatar Model of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Half-Life of NPY Y5 Receptor Agonists
A detailed examination of the pharmacokinetic profiles of BWX 46 and comparable selective Neuropeptide Y Y5 receptor agonists, providing researchers with essential data for preclinical and clinical study design.
In the landscape of drug discovery, particularly concerning metabolic and central nervous system disorders, the Neuropeptide Y (NPY) Y5 receptor has emerged as a significant therapeutic target. Agonists of this receptor, such as this compound, are under investigation for their potential physiological effects. A critical parameter in the preclinical assessment of these compounds is their pharmacokinetic profile, with the half-life (t½) being a key determinant of dosing frequency and therapeutic window. This guide provides a comparative analysis of the half-life of this compound and other selective NPY Y5 receptor agonists, supported by experimental data and detailed methodologies.
Comparative Half-Life Data
| Compound Name | Compound Type | Half-Life (t½) | Species | Matrix/Method |
| NPY5RA-972 | Y5 Receptor Antagonist (Non-peptide) | 6.4 hours[1] | Rat | Plasma (Oral Dosing) |
| Fluorescently Labeled NPY Analogue 1 | Y5 Receptor Agonist (Peptide) | 43.5 hours[2] | Human | Blood Plasma (In Vitro) |
| Fluorescently Labeled NPY Analogue 2 | Y5 Receptor Agonist (Peptide) | 3.2 hours[2] | Human | Blood Plasma (In Vitro) |
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist like this compound initiates a cascade of intracellular signaling events. A primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can stimulate other signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and motility.
Experimental Protocols
The determination of a compound's half-life is crucial and can be performed using various in vitro and in vivo methods. Below are detailed methodologies for commonly employed assays.
In Vitro Plasma Stability Assay
This assay provides an initial assessment of a compound's stability in a biological matrix.
Objective: To determine the rate of degradation of a test compound in plasma from a specific species (e.g., human, rat, mouse).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled plasma from the desired species, anticoagulated with heparin or EDTA.
-
Phosphate-buffered saline (PBS).
-
Acetonitrile or methanol for protein precipitation.
-
Internal standard for analytical quantification.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent.
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding a small volume of the test compound working solution to the pre-warmed plasma in a 96-well plate to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction and precipitate plasma proteins by adding a multiple volume excess of cold acetonitrile or methanol containing an internal standard.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½) from the slope of the natural log of the concentration versus time plot.
In Vivo Pharmacokinetic Study in Rodents
This study provides a more comprehensive understanding of a compound's behavior in a living organism.
Objective: To determine the pharmacokinetic parameters, including half-life, of a test compound after administration to a rodent model (e.g., rat, mouse).
Materials:
-
Test compound formulated for the desired route of administration (e.g., intravenous, oral).
-
Male or female rodents of a specific strain (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Dosing vehicles and equipment (e.g., syringes, gavage needles).
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant).
-
Centrifuge and equipment for plasma separation.
-
Analytical instrumentation (LC-MS/MS) for drug quantification in plasma.
Procedure:
-
Acclimate the animals to the housing conditions for a specified period before the study.
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer the test compound to the animals via the chosen route (e.g., a single intravenous bolus via the tail vein or oral gavage).
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples frozen until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration-time data.
-
Perform non-compartmental or compartmental pharmacokinetic analysis to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Terminal elimination half-life (t½).
-
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in rodents.
This comprehensive guide provides a framework for understanding and comparing the half-life of NPY Y5 receptor agonists. While data for this compound remains elusive in the public domain, the provided information on comparable compounds and detailed experimental protocols will aid researchers in designing and interpreting their own studies to characterize the pharmacokinetic profiles of novel NPY Y5 receptor modulators.
References
Validating BWX 46: A Comparative Analysis Using Knockout Models for Researchers
For Immediate Release
This guide provides a comprehensive comparison of BWX 46, a potent and highly selective Neuropeptide Y (NPY) Y5 receptor agonist, with alternative compounds, emphasizing the crucial role of knockout models in its validation. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.
Introduction to this compound and the NPY Y5 Receptor
Neuropeptide Y (NPY) is a powerful appetite stimulant in the central nervous system, exerting its effects through a family of G-protein coupled receptors. Among these, the Y5 receptor is a key mediator of NPY's orexigenic (appetite-stimulating) signals. This compound is a synthetic peptide agonist designed to selectively target and activate the NPY Y5 receptor, thereby inhibiting cAMP synthesis. Its potential as a tool to understand the physiological roles of the Y5 receptor and as a potential therapeutic agent makes its thorough validation essential.
Knockout animal models, specifically mice lacking the NPY Y5 receptor (Y5R-KO), are indispensable tools for validating the specificity and mechanism of action of compounds like this compound. By comparing the effects of a Y5 agonist in wild-type animals versus those lacking the receptor, researchers can definitively attribute the observed physiological changes to the engagement of the Y5 receptor.
Comparative Analysis: this compound and Alternatives
Table 1: Comparison of NPY Y5 Receptor Agonists
| Feature | This compound | [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide |
| Receptor Selectivity | Highly selective for NPY Y5 receptor. | Potent and selective for NPY Y5 receptor. |
| Reported In Vivo Effect | Stimulates food intake in rats. | Induces a high amount of food intake in rats. |
| Data in Y5R-KO Models | Data not publicly available. | Data not publicly available. |
The NPY Y5 Receptor Knockout Model: A Complex Phenotype
Studies on NPY Y5 receptor knockout mice have revealed a complex and somewhat counterintuitive phenotype. While the Y5 receptor is known to mediate appetite stimulation, mice lacking this receptor exhibit mild late-onset obesity and an increase in food intake. Furthermore, their response to the appetite-stimulating effects of centrally administered NPY is significantly reduced or absent. This suggests a complex regulatory network and potential compensatory mechanisms involving other NPY receptors, such as the Y1 receptor. The validation of a true Y5 agonist would be demonstrated by a pronounced orexigenic effect in wild-type mice that is significantly attenuated or completely absent in Y5R-KO mice.
Experimental Protocols for Validation
To rigorously validate this compound and compare its efficacy and specificity against other Y5 agonists, a standardized experimental protocol using NPY Y5 receptor knockout mice is essential. Below is a detailed methodology for such a study.
Protocol: Comparative Analysis of Orexigenic Effects of NPY Y5 Agonists in Wild-Type and Y5R-KO Mice
1. Animals:
-
Male and female wild-type (WT) and NPY Y5 receptor knockout (Y5R-KO) mice (8-12 weeks old), housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Mice should be acclimated to individual housing and handling for at least one week prior to the experiment.
2. Surgical Preparation (Intracerebroventricular Cannulation):
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Implant a guide cannula into the lateral cerebral ventricle.
-
Allow a recovery period of at least one week post-surgery.
3. Drug Preparation and Administration:
-
Dissolve this compound and the alternative Y5 agonist(s) in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF).
-
On the day of the experiment, administer the compounds or vehicle (aCSF) via intracerebroventricular (ICV) injection through the implanted cannula.
-
A range of doses for each compound should be tested to establish a dose-response curve.
4. Food Intake Measurement:
-
Following ICV injection, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Account for any spillage.
5. Data Analysis:
-
Express food intake as grams per kilogram of body weight.
-
Compare the effects of each compound at different doses between WT and Y5R-KO mice using appropriate statistical tests (e.g., two-way ANOVA).
-
A significant interaction between genotype and treatment would indicate that the drug's effect is dependent on the presence of the Y5 receptor.
Visualizing the Pathways and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the NPY signaling pathway and the experimental workflow for validating this compound.
Caption: NPY signaling pathway leading to increased food intake.
Caption: Experimental workflow for validating this compound.
Conclusion
The validation of this compound through NPY Y5 receptor knockout models is a critical step in confirming its specificity and mechanism of action. While direct comparative data remains to be published, the proposed experimental framework provides a robust methodology for such an investigation. The complex phenotype of the Y5R-KO mouse underscores the importance of using these models to dissect the intricate neural circuits governing appetite and energy homeostasis. Future studies following these protocols will be invaluable for advancing our understanding of the NPY system and the therapeutic potential of targeting the Y5 receptor.
Safety Operating Guide
Navigating the Proper Disposal of BWX 46: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step framework for the disposal of BWX 46, a potent and highly selective neuropeptide Y (NPY) Y5 receptor agonist.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best practices based on the chemical's nature as a peptide and general laboratory safety protocols for non-hazardous biological materials.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements before proceeding.
Chemical and Physical Properties of this compound
A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| CAS Number | 172997-92-1 |
| Molecular Weight | 2597.09 g/mol [1] |
| Molecular Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ |
| Solubility | Soluble in water up to 10 mg/ml |
| Storage | Desiccate at -20°C |
Experimental Protocol for the Disposal of this compound
The appropriate disposal method for this compound will depend on its form (e.g., liquid solution, solid waste). The following protocols are based on general best practices for non-hazardous peptide and biological waste.
1. Liquid Waste (e.g., buffer solutions, unused stock solutions):
-
Step 1: Decontamination. Before disposal, it is best practice to decontaminate liquid waste containing biological molecules. A common and effective method is chemical disinfection.
-
Add a fresh 10% bleach solution (sodium hypochlorite) to the liquid waste to achieve a final concentration sufficient for disinfection (a 1:10 dilution of household bleach is standard).
-
Allow a minimum contact time of 30 minutes to ensure the inactivation of any biological activity.[2]
-
-
Step 2: Neutralization (if required). If a strong chemical disinfectant is used, the pH of the solution may need to be neutralized before it can be poured down the drain. Consult your local EHS guidelines for pH limits for sewer disposal.
-
Step 3: Drain Disposal. Following decontamination and neutralization, the liquid waste can typically be poured down a sanitary sewer drain with a copious amount of running water.[2] This helps to dilute the waste and prevent any potential issues with the plumbing infrastructure.
2. Solid Waste Contaminated with this compound (e.g., pipette tips, centrifuge tubes, gloves):
-
Step 1: Segregation. All solid waste that has come into contact with this compound should be segregated from regular trash.
-
Step 2: Collection. Place all contaminated items into a designated biohazard bag or container.[2] This is a standard laboratory practice to prevent cross-contamination, even for non-infectious materials.
-
Step 3: Disposal. Dispose of the sealed biohazard bag according to your institution's procedures for non-hazardous biological waste. This may include autoclaving before final disposal in the regular waste stream or collection by a specialized waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
Personal protective equipment for handling BWX 46
Essential Safety and Handling Guide for BWX 46
Disclaimer: "this compound" is a fictional substance. The following guide provides essential safety and logistical information for handling a potent, hazardous chemical compound in a laboratory setting, modeled on best practices for substances such as cytotoxic agents or high-potency active pharmaceutical ingredients (APIs). Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling it. This guide offers procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct use of Personal Protective Equipment (PPE).[1][2][3] A thorough hazard assessment should be conducted for each specific operation to determine the necessary level of PPE.[3] For a potent compound like this compound, multiple layers of protection are essential.
Table 1: PPE Requirements for Handling this compound
| Protection Level | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Standard Handling (Low concentration solutions, closed systems) | Disposable, chemical-resistant lab coat over personal clothing. | Double nitrile gloves, inspected for integrity before use.[4] | ANSI Z87.1-compliant safety glasses with side shields.[4] | Not typically required if handled exclusively within a certified chemical fume hood. |
| High-Risk Operations (Weighing powder, preparing stock solutions, potential for aerosolization) | Disposable, solid-front gown with tight-fitting cuffs over a lab coat. | Double nitrile or neoprene gloves with the outer glove taped to the gown cuff.[4] | Chemical splash goggles.[2][5] A face shield worn over goggles is required for splash hazards.[4] | Use of a respirator may be required based on risk assessment; consult with Environmental Health & Safety (EHS).[2][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10mM this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a powdered form of this compound. All procedures involving the handling of powdered this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Methodology:
-
Preparation: Don all required high-risk operation PPE as outlined in Table 1. Prepare the workspace within the chemical fume hood by laying down a disposable, absorbent bench liner. Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, volumetric flask, appropriate solvent, and a designated hazardous waste container.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder onto weigh paper.[8] Perform this step gently to avoid creating airborne dust.[8] It is advisable to surround the weighing area with wetted paper towels to facilitate cleanup.[8]
-
Solubilization: Carefully transfer the weighed powder into the volumetric flask. Add a small amount of the appropriate solvent to the flask, rinsing the weigh paper into the flask to ensure a complete transfer. Cap the flask and gently swirl or vortex until the compound is fully dissolved. Add solvent to bring the solution to the final desired volume.
-
Labeling and Storage: Clearly label the stock solution container with the compound name ("this compound"), concentration, solvent, date of preparation, and your initials.[9][10] Store the stock solution in a labeled, secondary container according to the substance's specific storage requirements (e.g., refrigerated, protected from light).
-
Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating solution or solvent. Dispose of all contaminated disposable items (e.g., gloves, weigh paper, bench liner) in the designated hazardous waste container.[11]
Operational and Disposal Plans
Proper segregation and disposal of hazardous waste are critical to ensure safety and regulatory compliance.[11][12][13] All waste generated from handling this compound must be treated as hazardous.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container Requirements | Disposal Procedure |
| Solid Waste (Contaminated gloves, weigh paper, bench liners, etc.) | Lined, rigid, puncture-resistant container with a secure lid. Must be labeled "Hazardous Waste."[9][10] | Collect all solid waste in the designated container. Keep the container closed except when adding waste.[10][12] When full, schedule a pickup with your institution's EHS department. |
| Liquid Waste (Excess solutions, solvent rinses) | Leak-proof, screw-top container compatible with the solvent used.[11][12] Must be stored in secondary containment.[12] Label with "Hazardous Waste" and list all chemical constituents and their concentrations.[9][11] | Do not fill the container more than 80% full to allow for expansion.[11] Keep the container securely closed.[12] Segregate from incompatible wastes (e.g., acids from bases).[11] Schedule pickup via EHS. |
| Sharps Waste (Contaminated needles, serological pipettes) | Approved sharps container. | Place all contaminated sharps immediately into the sharps container. Do not recap needles. When the container is 3/4 full, close it and schedule for EHS pickup. |
| Empty Containers | Original this compound container. | The original container with residual material should be disposed of as hazardous waste.[13] For containers that have been triple-rinsed with a suitable solvent, the rinsate must be collected as hazardous liquid waste.[10][13] After triple-rinsing, deface the label and dispose of the container in regular trash or recycling as per institutional policy.[13] |
Visualized Workflows and Relationships
This compound Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound during a typical laboratory experiment, from preparation to cleanup.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. 5 Tips for Handling Hazardous Chemicals in the Lab - Labtag Blog [blog.labtag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. uwlax.edu [uwlax.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
